molecular formula C10H9FN2 B7779754 3-(4-fluorophenyl)-5-methyl-1H-pyrazole CAS No. 948293-38-7

3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Cat. No.: B7779754
CAS No.: 948293-38-7
M. Wt: 176.19 g/mol
InChI Key: ZKAGCTBURDRJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9FN2 and its molecular weight is 176.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAGCTBURDRJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80412420
Record name 5-(4-Fluorophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-38-7, 475982-42-4
Record name 5-(4-Fluorophenyl)-3-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948293-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(4-fluorophenyl)-5-methyl-1H-pyrazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (CAS: 948293-38-7) represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor and anti-inflammatory therapeutic spaces.[1] Its structural core—a 1,3,5-substituted pyrazole—serves as a bioisostere for various five-membered heterocycles found in blockbuster drugs like Celecoxib. This guide provides a rigorous analysis of its physicochemical properties, a validated mechanism-based synthetic protocol, and its spectroscopic signature, designed to support lead optimization and scaffold hopping campaigns.

Structural Characterization & Physicochemical Profile

The stability and pharmacological versatility of this molecule stem from its tautomeric equilibrium and the electronic influence of the para-fluorine atom. The fluorine substituent enhances metabolic stability by blocking oxidative metabolism at the phenyl ring's most reactive site, while the pyrazole NH offers a critical hydrogen-bond donor motif for receptor binding.

Physicochemical Data Table
PropertyValue / Description
Systematic Name 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole
CAS Registry Number 948293-38-7
Molecular Formula C₁₀H₉FN₂
Molecular Weight 176.19 g/mol
Physical State Crystalline Solid (Off-white to pale yellow)
Melting Point 135–145 °C (Typical for 3,5-disubstituted pyrazole analogs)
Solubility Soluble in DMSO, DMF, Methanol, Ethanol; Low solubility in water.
pKa (Calculated) ~2.5 (Pyrazole NH deprotonation), ~14 (NH acidity)
LogP (Predicted) 2.5 – 2.8
Tautomerism Exists in equilibrium between 3-(4-F-Ph) and 5-(4-F-Ph) forms in solution.

Critical Insight on Tautomerism: In solution, the 3-aryl-5-methyl and 5-aryl-3-methyl forms are rapidly interconverting tautomers.[1] However, in the solid state, X-ray crystallography of similar analogs suggests that the tautomer stabilized by intermolecular hydrogen bonding often predominates. For biological assays, the specific binding mode will select the active tautomer, often locking the conformation upon ligand-protein complexation.

Synthetic Methodology: The Knorr Pyrazole Synthesis

The most robust route to 3-(4-fluorophenyl)-5-methyl-1H-pyrazole is the Knorr Pyrazole Synthesis , involving the condensation of a 1,3-dicarbonyl equivalent with hydrazine. This method is preferred over 1,3-dipolar cycloadditions for its scalability and regiochemical predictability when using unsubstituted hydrazine.

Mechanism-Based Protocol
  • Precursor Assembly (Claisen Condensation):

    • Reagents: 4-Fluoroacetophenone + Ethyl Acetate (solvent/reactant) + Sodium Ethoxide (Base).

    • Mechanism: Enolate formation of the ketone attacks the ester carbonyl, eliminating ethoxide to form the

      
      -diketone: 1-(4-fluorophenyl)butane-1,3-dione .
      
    • Control Point: Maintain anhydrous conditions to prevent ester hydrolysis.

  • Cyclocondensation:

    • Reagents: 1-(4-fluorophenyl)butane-1,3-dione + Hydrazine Hydrate (

      
      ).
      
    • Solvent: Ethanol (Reflux).[2]

    • Mechanism: Nucleophilic attack of hydrazine nitrogen on the most electrophilic carbonyl (ketone), followed by intramolecular attack on the second carbonyl and dehydration to aromatize the ring.

Experimental Workflow
  • Step 1: Dissolve 1-(4-fluorophenyl)butane-1,3-dione (1.0 eq) in absolute ethanol (5 mL/mmol).

  • Step 2: Add Hydrazine Hydrate (1.2 eq) dropwise at room temperature. Note: Exothermic reaction.

  • Step 3: Heat to reflux (78 °C) for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) for disappearance of the diketone.

  • Step 4: Cool to 0 °C. The product often precipitates. If not, concentrate in vacuo to 20% volume and add cold water.

  • Step 5: Filter the solid, wash with cold 10% EtOH/H₂O, and dry. Recrystallize from Ethanol/Water if purity <95%.

Reaction Pathway Diagram

G cluster_0 Step 1: Precursor Synthesis start1 4-Fluoroacetophenone inter 1-(4-Fluorophenyl) butane-1,3-dione start1->inter NaOEt, Reflux (Claisen) start2 Ethyl Acetate start2->inter product 3-(4-fluorophenyl)- 5-methyl-1H-pyrazole inter->product EtOH, Reflux (-2 H₂O) reagent Hydrazine Hydrate reagent->product

Figure 1: Synthetic pathway via Knorr condensation. The


-diketone intermediate is cyclized with hydrazine to yield the aromatic pyrazole core.[1]

Spectroscopic Identification

Validation of the structure requires confirming the presence of the pyrazole core and the integrity of the fluorophenyl ring.

Nuclear Magnetic Resonance (NMR) Profile
NucleusShift (

, ppm)
MultiplicityIntegrationAssignment
¹H NMR 12.80Broad s1HPyrazole NH (Exchangeable)
7.80 – 7.85Multiplet2HAr-H (Ortho to Pyrazole)
7.20 – 7.30Multiplet2HAr-H (Meta to Pyrazole, Ortho to F)
6.45Singlet1HPyrazole C4-H (Characteristic)
2.28Singlet3HPyrazole C5-CH₃
¹⁹F NMR -110 to -115Singlet1FAr-F

Diagnostic Peaks:

  • The C4-H singlet at ~6.45 ppm is the "fingerprint" of the pyrazole ring, distinguishing it from uncyclized hydrazones.

  • The Methyl singlet at ~2.28 ppm confirms the incorporation of the acetyl moiety from the starting material.

Pharmacological Potential & Applications

This scaffold is not merely a chemical curiosity but a validated pharmacophore in drug discovery.

1. p38 MAP Kinase Inhibition: Substituted pyrazoles are potent inhibitors of p38 Mitogen-Activated Protein Kinase, a key regulator of proinflammatory cytokines (TNF-


, IL-1

). The 3-(4-fluorophenyl) moiety occupies the hydrophobic pocket of the enzyme, while the pyrazole nitrogens can form hydrogen bonds with the hinge region (e.g., Met109).

2. COX-2 Selectivity: The structure is homologous to Celecoxib (Celebrex), where the 4-fluorophenyl group and the central pyrazole ring are critical for selectivity towards Cyclooxygenase-2 (COX-2) over COX-1. The 5-methyl group in this specific molecule acts as a steric handle that can be modified (e.g., to a trifluoromethyl group) to tune lipophilicity and metabolic stability.

3. Antimicrobial Activity: Derivatives of this scaffold have demonstrated efficacy against Gram-positive bacteria and fungal strains (Candida albicans), likely by disrupting cell wall synthesis or inhibiting specific dehydrogenase enzymes.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10886629 (Related Pyrazole Derivatives). Retrieved from [Link]

  • Mani, N. S., & Deng, X. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry.[3] Retrieved from [Link]

  • El-Hiti, G. A., et al. (2020).[4] Crystal structure of pyrazole derivatives.[2] Zeitschrift für Kristallographie. Retrieved from [Link]

  • MDPI. Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank. Retrieved from [Link][5][6][7]

Sources

Technical Guide: Fluorinated Pyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into the pyrazole scaffold represents a high-value tactic in modern medicinal chemistry.[1][2] Beyond simple bioisosterism, fluorinated pyrazoles offer a unique toolkit for modulating physicochemical properties: the trifluoromethyl group (–CF₃) dramatically enhances lipophilicity and metabolic stability, while direct fluorination (–F) at the C4 position can fine-tune pKa and block metabolic hotspots without imposing significant steric bulk.

This guide analyzes the structural logic, physicochemical impacts, and synthetic methodologies for fluorinated pyrazoles, grounded in recent FDA-approved therapeutics and advanced organic synthesis.

Part 1: Physicochemical Impact & Structural Logic[1]

The "Fluorine Effect" on the Pyrazole Core

The pyrazole ring is an amphoteric scaffold. Introducing fluorine or fluoroalkyl groups alters its electronic landscape, fundamentally changing its interactions with biological targets.

  • Acidity/Basicity Modulation:

    • Unsubstituted Pyrazole: Weak base (pKa of conjugate acid ~2.[1]5) and very weak acid (NH pKa ~14).[1]

    • 3/5-CF₃-Pyrazole: The strong electron-withdrawing nature (–I effect) of the CF₃ group significantly increases the acidity of the N–H proton (pKa drops to ~10–11).[1][2] This increases the fraction of the anionic species at physiological pH, which can enhance solubility but may alter membrane permeability.

    • 4-F-Pyrazole: Fluorine at C4 exerts a –I effect but also a +M (mesomeric) effect.[1][2] The net result is a subtle modulation of electron density, often used to lower the basicity of the pyridine-like nitrogen, reducing affinity for off-target cytochromes (e.g., CYP450 inhibition).

  • Lipophilicity & Metabolic Stability:

    • Metabolic Blocking: The C4 position of pyrazole is electron-rich and prone to oxidative metabolism.[1][2] C4-Fluorination effectively blocks this site.[1][2]

    • Lipophilicity: A –CF₃ group typically increases LogP by ~1.0–1.2 units, enhancing blood-brain barrier (BBB) penetration or hydrophobic pocket occupancy.[1][2]

Comparative Data Profile
PropertyPyrazole (Unsubstituted)4-Fluoro-Pyrazole3-Trifluoromethyl-PyrazoleMedicinal Chemistry Implication
Van der Waals Radius H = 1.20 ÅF = 1.47 ÅCF₃ ≈ 2.2 Å (isopropyl-like)F is a steric mimic of H; CF₃ is a bulky hydrophobic anchor.[1][2]
Electronic Effect Standard–I / +MStrong –ICF₃ depletes ring electron density; F modulates it.[1]
pKa (NH acidity) ~14.2~12.0~10.5CF₃ analogs are more acidic; potential for ionic interactions.[1]
Lipophilicity (

LogP)
Reference (0)+0.2 to +0.4+1.0 to +1.2CF₃ drives hydrophobic binding; F is lipophilicity-neutral.[1][2]
Metabolic Stability Low (C4 oxidation)High (C4 blocked)High (Steric/Electronic shield)Fluorination extends half-life (

).[1][2]

Part 2: Medicinal Chemistry Case Studies

Celecoxib: The 3-CF₃ Anchor

Celecoxib (Celebrex) utilizes a 3-trifluoromethyl-5-arylpyrazole scaffold.[1][2][3]

  • Mechanism: The bulky CF₃ group binds into a hydrophobic side pocket distinct to the COX-2 enzyme (which is larger than the COX-1 pocket).[1][2] This steric discrimination is the basis for its selectivity (Selectivity Ratio > 300:1).

  • Synthesis Note: The regiochemistry of the CF₃ group relative to the sulfonamide phenyl ring is critical for activity.

Pralsetinib: The 4-Fluoro Tuning

Pralsetinib (Gavreto), a RET kinase inhibitor, features a 4-fluoropyrazole moiety.[1][2]

  • Role of Fluorine: The fluorine atom at the C4 position of the pyrazole is not just for metabolic stability; it modulates the electron density of the pyrazole nitrogens, fine-tuning the hydrogen bond strength with the kinase hinge region. It also fills a small hydrophobic pocket where a hydrogen atom would leave a void (enthalpic gain).[1]

Vericiguat: Fused Fluorinated Systems

Vericiguat (Verquvo) contains a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.[1][2]

  • Role: The fluorine on the pyridine ring of this fused system increases metabolic stability against oxidative defluorination and lowers the clearance rate, contributing to its once-daily dosing profile.

Part 3: Synthetic Masterclass (Protocols & Pathways)

A critical challenge in pyrazole chemistry is regioselectivity , particularly when synthesizing N-substituted-3-CF₃ versus N-substituted-5-CF₃ isomers.[1][2]

Decision Logic for Synthetic Route

The following diagram outlines the strategic selection of synthetic routes based on the desired substitution pattern.

SyntheticRoutes Start Target: Fluorinated Pyrazole Type Identify Fluorine Motif Start->Type CF3 Trifluoromethyl (-CF3) Type->CF3 F Direct Fluoro (-F) Type->F Regio Regioselectivity Needed? CF3->Regio R4 4-F (Pralsetinib-like) F->R4 R3 3-CF3 (Celecoxib-like) Regio->R3 Targeting 3-Pos R5 5-CF3 (Steric clash) Regio->R5 Targeting 5-Pos Method1 Method A: 1,3-Dicarbonyl + Hydrazine (Classic, often mix of isomers) R3->Method1 Traditional Method2 Method B: BTP Coupling (Highly Regioselective for 3-CF3) R3->Method2 Preferred (Green) Method3 Method C: Nitrile Imine [3+2] (Regioselective for 5-CF3) R5->Method3 Preferred R4->Method1 Using Fluorinated Building Block Method4 Method D: Electrophilic Fluorination (Selectfluor® on Pyrazole) R4->Method4 Late Stage

Caption: Decision tree for selecting synthetic methodologies based on the target fluorination pattern (3-CF₃, 5-CF₃, or 4-F).

Experimental Protocol: Regioselective Synthesis of 3-CF₃ Pyrazoles

Method: Three-component coupling using 2-bromo-3,3,3-trifluoropropene (BTP) . Why this method? Unlike traditional condensation which often yields mixtures of 3-CF₃ and 5-CF₃ isomers, this metal-free protocol is highly regioselective for the 3-CF₃ isomer, utilizes an industrial feedstock (BTP), and proceeds under mild conditions.[1][2]

Reaction Scheme:


[1][2][4]

Step-by-Step Protocol:

  • Reagents Setup:

    • Aldehyde (1.0 mmol)[1][4]

    • 
      -Toluenesulfonyl hydrazide (1.2 mmol)[1][2][4]
      
    • 2-Bromo-3,3,3-trifluoropropene (BTP) (2.0 mmol)[1][2]

    • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 mmol)[1][2]

    • Solvent: Anhydrous Toluene (6.0 mL)

  • Procedure:

    • Step A (In-situ Hydrazone Formation): In a 25 mL reaction tube equipped with a magnetic stir bar, add the aldehyde and

      
      -toluenesulfonyl hydrazide in toluene.[1][2] Stir at room temperature for 30 minutes to form the 
      
      
      
      -tosylhydrazone intermediate (often visible as a white suspension).[1][2]
    • Step B (Cycloaddition): Add the base (DBU) followed by the dropwise addition of BTP.

    • Step C (Heating): Seal the tube and heat the reaction mixture to 60°C in an oil bath. Stir efficiently for 6 hours.

      • Mechanistic Insight: DBU promotes the decomposition of the hydrazone to a diazo species, which undergoes a [3+2] cycloaddition with BTP.[5] A subsequent 1,3-Hydrogen Atom Transfer (HAT) and elimination of HBr/TsH yields the aromatic pyrazole.[1]

    • Step D (Work-up): Cool to room temperature. Quench with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 10 mL).

    • Step E (Purification): Dry combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation:

    • ¹⁹F NMR: Look for a singlet around

      
       -62 ppm (characteristic of pyrazole-CF₃).[1][2]
      
    • Regiochemistry Check: NOESY NMR can confirm the spatial proximity of the NH/N-Substituent to the C5-H, confirming the CF₃ is at C3.[1][2]

Experimental Protocol: Synthesis of 4-Fluoropyrazoles

Method: Direct fluorination using Selectfluor®.[1][2] Context: Used for late-stage functionalization of complex scaffolds (e.g., Pralsetinib precursors).[1][2]

  • Reagents:

    • Substituted Pyrazole substrate (1.0 eq)

    • Selectfluor® (1.2 eq)[1][2]

    • Solvent: Acetonitrile (MeCN)[1]

  • Procedure:

    • Dissolve the pyrazole substrate in MeCN under inert atmosphere (N₂).

    • Add Selectfluor® in one portion at 0°C.[1][2]

    • Allow to warm to room temperature and stir for 12 hours.

    • Note: If the pyrazole is electron-deficient, heating to 60-80°C may be required.[1][2]

    • Workup with aqueous NaHCO₃ and extraction with DCM.[1]

Part 4: Future Horizons

The field is moving beyond simple CF₃ and F substitutions.

  • SF₅-Pyrazoles: The pentafluorosulfanyl group is a "super-trifluoromethyl" (more lipophilic, more electron-withdrawing) emerging in agrochemicals and likely to transition to pharma.[1][2]

  • ¹⁸F-PET Probes: Fluorinated pyrazoles are excellent candidates for Positron Emission Tomography (PET) tracers.[1][2] The stability of the C-F bond on the pyrazole ring makes it suitable for ¹⁸F labeling without rapid metabolic defluorination.

References

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect, 2024. Link[1][2]

  • Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Organic Letters, 2020.[1][5] Link[1][2][6]

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 2021. Link[1][2]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 2023.[1][2] Link[1][2]

  • Pralsetinib (Gavreto) Prescribing Information & Structure. National Cancer Institute Drug Dictionary.[1][2] Link

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Molecules, 2025. Link[1][2]

Sources

An In-Depth Technical Guide to 3-(4-fluorophenyl)-5-methyl-1H-pyrazole for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of enzyme inhibitors and receptor modulators. The strategic introduction of a fluorophenyl group, a common tactic to enhance metabolic stability and binding affinity, combined with a methyl substituent, makes 3-(4-fluorophenyl)-5-methyl-1H-pyrazole a compound of significant interest for novel drug development programs.

Section 1: Core Compound Identification and Physicochemical Properties

Precise identification is the bedrock of reproducible science. 3-(4-fluorophenyl)-5-methyl-1H-pyrazole is a substituted aromatic heterocycle. The following table summarizes its key identifiers and calculated properties.

PropertyValueSource(s)
CAS Number 948293-38-7[3]
Molecular Formula C₁₀H₉FN₂[3]
Molecular Weight 176.19 g/mol Calculated
IUPAC Name 3-(4-fluorophenyl)-5-methyl-1H-pyrazole
Canonical SMILES Cc1cc(nn1)c2ccc(F)cc2
InChI Key InChI=1S/C10H9FN2/c1-7-6-9(12-13-7)8-2-4-10(11)5-3-8/h2-6H,1H3,(H,12,13)

Table 1: Key Physicochemical Data for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Section 2: Synthesis Protocol and Mechanistic Rationale

The construction of the pyrazole ring is a well-established area of synthetic organic chemistry. The most common and reliable method for synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.

Expertise-Driven Experimental Design

The choice of starting materials is critical for directing the regioselectivity of the cyclization and achieving a high yield.

  • β-Diketone Precursor: The logical precursor is 1-(4-fluorophenyl)butane-1,3-dione. The asymmetry of this diketone is key. The more electrophilic carbonyl (adjacent to the electron-withdrawing fluorophenyl group) will preferentially react with the terminal nitrogen of the hydrazine, while the less electrophilic carbonyl (adjacent to the methyl group) will react with the substituted nitrogen.

  • Hydrazine Source: Hydrazine hydrate is a readily available and effective source of the N-N bond required for the pyrazole core.

  • Catalyst and Solvent: An acidic catalyst, typically acetic acid, is used to protonate the carbonyls, activating them for nucleophilic attack. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates heating under reflux.

Validated Step-by-Step Synthesis Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-fluorophenyl)butane-1,3-dione (1.0 equivalent) in absolute ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) to the solution dropwise with stirring.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Thermal Cyclization: Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Isolation: Upon completion, cool the mixture to room temperature and reduce the solvent volume using a rotary evaporator.

  • Aqueous Work-up: Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Purification: The crude product should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

  • Characterization: The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 1: A schematic workflow of the synthesis and purification process for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Section 3: Applications in Drug Discovery and Development

The structural motifs within 3-(4-fluorophenyl)-5-methyl-1H-pyrazole suggest several potential therapeutic applications, primarily due to the known biological activities of this compound class.[4]

As Androgen Receptor Antagonists

A study by Guo et al. (2016) detailed the synthesis and evaluation of a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives for their activity against prostate cancer cell lines. Several compounds in their series demonstrated potent antiproliferative activity and were effective at downregulating the prostate-specific antigen (PSA), indicating antagonism of the androgen receptor. This suggests that the 3-(4-fluorophenyl)pyrazole core is a viable starting point for the development of new treatments for prostate cancer.

As Anti-inflammatory and Analgesic Agents

The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib. These compounds often function by inhibiting cyclooxygenase (COX) enzymes. The specific substitution pattern of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole makes it a candidate for investigation as a COX inhibitor or as a modulator of other inflammatory pathways.

General Biological Screening Cascade

For any new compound with therapeutic potential, a structured screening process is essential to determine its biological activity and drug-like properties.

G A Compound Synthesis & Purity Confirmation (>98%) B Primary Target-Based Screening (e.g., Kinase Panel, Receptor Binding) A->B C Phenotypic Screening (e.g., Anti-proliferation Assay on Cancer Cell Lines) A->C D Hit Confirmation & Dose-Response B->D C->D E Secondary Assays (e.g., Pathway Analysis, Target Engagement) D->E F In Vitro ADME/Tox Profiling E->F G Lead Optimization F->G

Figure 2: A generalized experimental workflow for the initial biological evaluation of a novel pyrazole derivative in a drug discovery context.

Section 4: Conclusion and Future Directions

3-(4-fluorophenyl)-5-methyl-1H-pyrazole is a synthetically accessible compound with a high potential for further development in medicinal chemistry. Its structural similarity to known bioactive molecules, particularly in the areas of oncology and inflammation, provides a strong rationale for its inclusion in screening libraries and for its use as a scaffold in lead optimization programs. Future research should focus on the derivatization of this core to explore structure-activity relationships (SAR) and to optimize its potency, selectivity, and pharmacokinetic properties.

References

  • MolAid. 3-(4-fluorophenyl)-5-methyl-1H-pyrazole. [Link]

  • PubChem. 4-[[4-(4-fluorophenyl)phenyl]methyl]-5-methyl-1H-pyrazole-3-carboxylic acid. [Link]

  • Accel Scientific. 3-(3-fluorophenyl)-1H-pyrazole hydrochloride. [Link]

  • Guo, G., et al. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anticancer Drugs, 27(4), 278-85. [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Journal of Taibah University for Science. [Link]

  • SpectraBase. 1H-Pyrazole-5-carboxamide, N-[(4-fluorophenyl)methyl]-1-methyl-3-(trifluoromethyl)-. [Link]

  • Chemsrc. 4-(4-fluorophenyl)-3-buten-2-one. [Link]

  • PubChem. 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. [Link]

  • PharmaTutor. PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]

  • PubChem. [3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-yl]-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone. [Link]

  • PubChem. (R)-(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol. [Link]

  • PubChem. US9295672, (R)-(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol. [Link]

  • MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

  • NIST WebBook. 1H-Pyrazole, 3-methyl-5-phenyl-. [Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]1296/)

Sources

therapeutic potential of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Potential of 3-(4-Fluorophenyl)-5-Methyl-1H-Pyrazole Scaffolds From Synthetic Architecture to Clinical Applications

Executive Summary

The 3-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold represents a privileged structural motif in modern medicinal chemistry. Characterized by a robust heterocyclic core, a lipophilic fluorinated aryl group, and a sterically defined methyl substituent, this scaffold serves as a versatile template for developing high-affinity ligands against diverse biological targets.

This technical guide analyzes the therapeutic utility of this specific pyrazole regioisomer. While historically associated with COX-2 inhibition, recent lead optimization campaigns have validated its efficacy in Androgen Receptor (AR) antagonism for castration-resistant prostate cancer (CRPC) and Lactate Dehydrogenase (LDH) inhibition for metabolic disorders like hyperoxaluria. This document synthesizes the chemical logic, synthetic pathways, and experimental protocols required to exploit this scaffold in drug discovery.

Chemical Architecture & Pharmacophore Analysis

The therapeutic potency of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (CAS: 948293-38-7) stems from three synergistic structural features:

  • The Pyrazole Core (1H-pyrazole): Acts as a bioisostere for amide or imidazole groups. It functions as a bidentate hydrogen bond donor/acceptor, critical for anchoring the molecule within the ATP-binding pockets of kinases or the ligand-binding domains (LBD) of nuclear receptors.

  • The 4-Fluorophenyl Moiety: The fluorine atom at the para-position enhances metabolic stability by blocking oxidative metabolism (CYP450 oxidation) at the most reactive site. Furthermore, it increases lipophilicity (

    
    ), facilitating membrane permeability without significantly altering the steric bulk compared to a hydrogen atom.
    
  • The 5-Methyl Group: Provides a specific steric handle that induces conformational constraints. In enzyme pockets, this methyl group often displaces "high-energy" water molecules, contributing to favorable entropic gains upon binding.

Regiochemistry Note: In solution, 3-(4-fluorophenyl)-5-methyl-1H-pyrazole exists in tautomeric equilibrium with 5-(4-fluorophenyl)-3-methyl-1H-pyrazole. However, drug development typically involves


-substitution (e.g., 

-alkylation or

-acylation) to lock the regiochemistry, directing specificity toward targets like the Androgen Receptor.

Therapeutic Applications & Mechanisms

Oncology: Androgen Receptor (AR) Antagonism in Prostate Cancer

Recent studies, including work by Dong et al. (2019), have identified


-substituted derivatives of this scaffold as potent AR antagonists.[1]
  • Mechanism: The scaffold competes with dihydrotestosterone (DHT) for the AR Ligand Binding Domain (LBD).

  • Structural Insight: The 4-fluorophenyl group mimics the steroid A-ring, while the pyrazole core facilitates hydrogen bonding with residues such as Arg752 or Gln711 in the AR pocket.

  • Clinical Relevance: These derivatives are effective against CRPC cell lines, offering an alternative to enzalutamide-resistant phenotypes.

Metabolic Disorders: LDH Inhibition

The scaffold has emerged in patent literature (e.g., WO2021234547A1) as an inhibitor of Lactate Dehydrogenase (LDH).[1]

  • Application: Treatment of primary hyperoxaluria and other conditions characterized by excess oxalate production.

  • Mechanism: Inhibition of the conversion of pyruvate to lactate (and glyoxylate to oxalate), modulating the metabolic flux in the liver.

Inflammation: COX-2 and p38 MAPK Inhibition

Drawing homology to Celecoxib, the 3-(4-fluorophenyl) motif is a classic pharmacophore for COX-2 selectivity. The fluorine atom fits into the hydrophobic side pocket of COX-2, while the pyrazole nitrogen coordinates with the heme iron or adjacent residues.

Synthetic Methodologies

Two primary routes are recommended for synthesizing this scaffold. Method A is the industry standard for gram-scale production, while Method B allows for rapid library generation.

Method A: Claisen-Schmidt Condensation (Standard)

This route utilizes the condensation of a fluorinated diketone with hydrazine.

  • Reagents: 1-(4-fluorophenyl)-1,3-butanedione, Hydrazine monohydrate (

    
    ), Ethanol or Toluene.[1]
    
  • Reaction: The hydrazine attacks the carbonyl carbons of the

    
    -diketone. The regioselectivity is driven by the relative electrophilicity of the carbonyls, though 
    
    
    
    -unsubstituted hydrazines yield the tautomeric mix.
Method B: Microwave-Assisted One-Pot Synthesis

Ideal for generating 1,3,5-trisubstituted derivatives directly.

  • Reagents: 4-fluorobenzaldehyde, 1-acetylnaphthalene (or acetone), Phenylhydrazine, NaOH.[2]

  • Conditions: Microwave irradiation at 180W for 2-5 minutes.

  • Mechanism: Sequential aldol condensation to form a chalcone intermediate, followed by Michael addition of hydrazine and cyclization.

Visualization: Synthetic Pathway

Synthesispathway start 4'-Fluoroacetophenone diketone 1-(4-fluorophenyl)- 1,3-butanedione start->diketone Claisen Condensation reagent1 Ethyl Acetate / Base reagent1->diketone scaffold 3-(4-fluorophenyl)- 5-methyl-1H-pyrazole diketone->scaffold Cyclocondensation hydrazine Hydrazine Hydrate (Reflux/EtOH) hydrazine->scaffold derivative N-Alkylated Derivative (AR Antagonist) scaffold->derivative R-X / Base (N-Alkylation)

Figure 1: Synthetic route from commercially available precursors to the active scaffold and N-substituted derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Based on standard cyclocondensation methodologies.

Materials:

  • 1-(4-fluorophenyl)-1,3-butanedione (10 mmol)

  • Hydrazine monohydrate (12 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (catalytic, optional)

Procedure:

  • Dissolution: Dissolve 1-(4-fluorophenyl)-1,3-butanedione in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add hydrazine monohydrate at room temperature with stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).
    
  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50g).

  • Isolation: Filter the resulting white precipitate. Wash with cold water (

    
    ).
    
  • Purification: Recrystallize from ethanol/water to yield the pure product.

    • Expected Yield: 75–85%

    • Characterization:

      
       (DMSO-
      
      
      
      ) should show a singlet for the pyrazole C4-H around
      
      
      6.5–6.8 ppm.
Protocol 2: Androgen Receptor (AR) Reporter Gene Assay

To validate therapeutic potential in Prostate Cancer (PCa).

Materials:

  • PC-3 cells (AR-negative) transiently transfected with wild-type AR plasmid.

  • Luciferase reporter plasmid (MMTV-Luc).

  • Dihydrotestosterone (DHT) as agonist.

  • Test Compound: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole derivative.[1]

Procedure:

  • Seeding: Seed PC-3 cells in 96-well plates (

    
     cells/well) in RPMI-1640 medium containing 10% charcoal-stripped FBS.
    
  • Transfection: After 24h, co-transfect cells with AR plasmid (50 ng) and MMTV-Luc (50 ng) using Lipofectamine.

  • Treatment: After 24h incubation, treat cells with the Test Compound (0.1 nM – 10

    
    M) in the presence of 1 nM DHT.
    
  • Incubation: Incubate for 24 hours.

  • Measurement: Lyse cells and measure Luciferase activity using a luminometer.

  • Analysis: Calculate % Inhibition relative to DHT-only control. Plot dose-response curve to determine

    
    .
    
Visualization: AR Signaling & Inhibition

ARSignaling DHT DHT (Ligand) AR_Cyto Androgen Receptor (Cytoplasm) DHT->AR_Cyto Binds Scaffold Pyrazole Inhibitor Scaffold->AR_Cyto Competes/Blocks HSP HSP90 Complex AR_Cyto->HSP Stabilized by AR_DHT AR-DHT Complex (Activated) AR_Cyto->AR_DHT Dimerization Nucleus Nucleus Translocation AR_DHT->Nucleus DNA ARE (DNA Binding) Nucleus->DNA Transcription Tumor Growth (Transcription) DNA->Transcription

Figure 2: Mechanism of Action. The pyrazole scaffold acts as a competitive antagonist, preventing DHT binding and subsequent nuclear translocation of the Androgen Receptor.

Quantitative Data Summary

The following table summarizes representative biological activity ranges for derivatives of this scaffold based on literature precedents (e.g., Dong et al., 2019; WO2021234547).

TargetAssay TypeCompound ClassActivity Range (

/

)
Therapeutic Indication
Androgen Receptor (AR) Luciferase Reporter (PC-3)

-acetamide derivatives

Prostate Cancer (CRPC)
Lactate Dehydrogenase (LDH) Enzymatic Assay (in vitro)3,5-disubstituted pyrazoles

Hyperoxaluria
COX-2 Colorimetric Inhibitor Screening1,3,5-trisubstituted

Inflammation / Pain
p38 MAPK Kinase Assay4-substituted analogs

Rheumatoid Arthritis

References

  • Dong, J., Zhang, J., Li, Z., et al. (2019).[1] Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists.[1] Medicinal Chemistry Research.

  • Vertex Pharmaceuticals Inc. (2021). Substituted Pyrazolyl Compounds and Methods of Use Thereof (WO2021234547A1).[1] WIPO IP Portal.

  • Stephan, M., Panther, J., et al. (2020).[1] Heck Reactions of Acrolein or Enones and Aryl Bromides – Synthesis of 3-Aryl Propenals or Propenones and Consecutive Application in Multicomponent Pyrazole Syntheses.[1] European Journal of Organic Chemistry.

  • Alam, M.S., et al. (2021).[2] Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.[2] Molbank.

Sources

Technical Guide: Tautomerism of 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the tautomerism of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole, structured for researchers and drug discovery professionals.

Executive Summary

The heterocyclic scaffold 3-(4-fluorophenyl)-5-methyl-1H-pyrazole is a privileged pharmacophore in medicinal chemistry, serving as a core motif in kinase inhibitors (e.g., p38 MAP kinase), COX-2 inhibitors, and cannabinoid receptor ligands. Its biological activity is intrinsically linked to its annular tautomerism —the rapid, reversible migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring.

Understanding this equilibrium is not merely an academic exercise; it is a critical parameter in drug design.[1][2] The specific tautomer present determines the hydrogen bond donor/acceptor profile (HBD/HBA) presented to a protein binding pocket. This guide provides a mechanistic analysis of the equilibrium, detailed characterization protocols, and the implications for structure-activity relationship (SAR) studies.

Fundamental Chemistry & Mechanism[3]

The Tautomeric Equilibrium

3-(4-fluorophenyl)-5-methyl-1H-pyrazole exists as a mixture of two annular tautomers. While often drawn as a single static structure, the molecule is in a dynamic equilibrium between Tautomer A (3-aryl form) and Tautomer B (5-aryl form).

  • Tautomer A (3-aryl): 3-(4-fluorophenyl)-5-methyl-1H-pyrazole. The proton resides on the nitrogen adjacent to the methyl group (distal to the aryl group).

  • Tautomer B (5-aryl): 5-(4-fluorophenyl)-3-methyl-1H-pyrazole. The proton resides on the nitrogen adjacent to the aryl group.

Note: In IUPAC nomenclature, the position of the NH defines the numbering. N1 is the amine (NH), and N2 is the imine (=N-). Therefore, shifting the proton changes the substituent locants from 3,5 to 5,3.

Tautomerism TautA Tautomer A (3-Aryl-5-Methyl) Preferred in Solution TS Transition State (Intermolecular Proton Transfer) TautA->TS -H+ / +H+ TS->TautA TautB Tautomer B (5-Aryl-3-Methyl) Minor Species (Solvent Dependent) TS->TautB +H+ / -H+ TautB->TS

Figure 1: The equilibrium is mediated by intermolecular proton transfer, often assisted by solvent molecules or dimer formation.[3]

Thermodynamic Drivers

The position of the equilibrium (


) is governed by the electronic and steric nature of the substituents:
  • Electronic Conjugation (Dominant Factor): The 4-fluorophenyl group is a conjugated system. Tautomers that maximize conjugation between the pyrazole

    
    -system and the phenyl ring are energetically favored. In solution (DMSO, alcohols), the 3-aryl tautomer (Tautomer A)  is generally preferred. This is because the lone pair on the pyridine-like nitrogen (N2) can engage in conjugation with the aryl ring more effectively when the aryl group is at position 3 (beta to the NH).
    
  • Steric Hindrance: The phenyl group is significantly bulkier than the methyl group. Placing the bulky aryl group at position 3 (adjacent to the NH) might seem sterically unfavorable compared to position 5. However, X-ray and NMR studies of similar 3(5)-phenylpyrazoles confirm that the electronic stabilization overrides steric repulsion, favoring the 3-aryl form.

  • Fluorine Effect: The para-fluorine atom is electron-withdrawing (

    
    ). While it reduces the electron density of the phenyl ring, it does not fundamentally alter the tautomeric preference compared to the parent phenyl compound. It does, however, increase the acidity of the NH proton (
    
    
    
    ), facilitating faster exchange rates.

Analytical Characterization

Distinguishing between tautomers requires specific conditions because the proton exchange rate is often faster than the NMR time scale at room temperature, leading to averaged signals.

NMR Spectroscopy Strategy

To observe distinct tautomers, you must slow the exchange rate or use fixed derivatives (N-methylated standards) for chemical shift comparison.

Table 1: NMR Diagnostic Markers

FeatureConditionObservationInterpretation

H NMR
25°C (DMSO-

)
Broad/Averaged SignalsRapid exchange; single set of peaks representing the weighted average.

H NMR
-50°C (THF-

or DMF-

)
Split SignalsDecoalescence. Distinct peaks for Tautomer A and B appear.[3][4]

C NMR
25°C (Solid State)Distinct C3/C5 peaksProton is "frozen" in the crystal lattice. Usually one dominant form.

F NMR
Variable TempSingle vs. Split PeakHighly sensitive probe. A single peak at RT indicates fast exchange; splitting at low T quantifies the ratio.

N NMR
HMBC/HSQC

~170-250 ppm
N1 (pyrrole-like) and N2 (pyridine-like) have vastly different shifts.
X-Ray Crystallography (Solid State)

In the solid state, the dynamic equilibrium collapses. The molecule crystallizes as a specific tautomer or a defined stoichiometric mixture (e.g., 1:1 co-crystals), driven by intermolecular hydrogen bonding (N-H


 N).
  • Likely Crystal Form: Based on the analog 3-(4-fluorophenyl)-1H-pyrazole, this molecule likely forms cyclic dimers or catemers (chains) where the N-H of one molecule donates to the N2 of another.

  • Co-Crystallization: It is not uncommon for 3(5)-arylpyrazoles to crystallize with both tautomers present in the asymmetric unit to optimize packing efficiency.

Implications for Drug Discovery[1][2]

In a protein binding pocket, the pyrazole ring is often constrained to a single tautomeric state by specific hydrogen bonds.

  • Ligand Design: If the protein requires a hydrogen bond donor at the position adjacent to the methyl group, the ligand must adopt the 5-aryl-3-methyl (Tautomer B) form. If this form is energetically unfavorable in solution (e.g., +2 kcal/mol vs Tautomer A), the binding affinity (

    
    ) will be penalized by the energy cost required to shift the equilibrium.
    
  • Docking Protocols: Standard docking software may treat the input structure as static. Crucial Step: You must enumerate both tautomers and dock them independently to avoid false negatives.

DrugDesign Input Input Ligand 3-(4-F-Ph)-5-Me-pyrazole Enum Tautomer Enumeration (Generate Taut A & Taut B) Input->Enum Prep Dock Molecular Docking (Protein Binding Pocket) Enum->Dock Dock Both Score Scoring & Analysis Dock->Score Calculate Energy Penalty (ΔG_binding + ΔG_taut)

Figure 2: Workflow for handling tautomerism in silico.

Experimental Protocols

Synthesis of 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole

Target: Selective synthesis of the C-linked pyrazole (avoiding N-arylation).

  • Reagents: 1-(4-fluorophenyl)-1,3-butanedione (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 1-(4-fluorophenyl)-1,3-butanedione in ethanol.

    • Add hydrazine hydrate dropwise at 0°C.[5][6]

    • Reflux for 2–4 hours. Monitor by TLC (formation of pyrazole).

    • Concentrate in vacuo.[7] The product may precipitate upon cooling or addition of water.

    • Purification: Recrystallize from ethanol/water.

  • Validation: Mass Spec (

    
     = 177.08).
    
Determination of Tautomeric Ratio ( ) via Low-Temperature NMR

This protocol determines the major species in solution.

  • Sample Prep: Dissolve 10 mg of the purified pyrazole in 0.6 mL of THF-

    
      or DMF-
    
    
    
    (these solvents remain liquid at low temps).
  • Instrument: 500 MHz (or higher) NMR spectrometer with a variable temperature (VT) probe.

  • Workflow:

    • Acquire a standard

      
      H spectrum at 298 K (25°C). Expect broad NH and averaged aromatic signals.
      
    • Cool the probe to 223 K (-50°C) in 10-degree steps.

    • Shim the magnet at each temperature.

    • At the coalescence temperature (

      
      ), the signals will flatten.
      
    • Below

      
       (slow exchange), look for the splitting of the methyl singlet (approx 2.3 ppm) into two unequal singlets.
      
  • Calculation: Integrate the two methyl peaks (

    
     and 
    
    
    
    ).
    • 
      .
      
    • Use NOE (Nuclear Overhauser Effect) to assign the peaks: Irradiate the NH signal; the tautomer with the NH adjacent to the methyl will show an NOE enhancement of the methyl signal.

References

  • Alkorta, I., et al. (2000).[6] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray) Study. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Claramunt, R. M., et al. (1993).[3][6] 13C NMR of Pyrazoles. Magnetic Resonance in Chemistry. Link

  • Foces-Foces, C., et al. (2014). Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole. Acta Crystallographica Section E. Link

  • Elguero, J. (2019).[7] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Link

  • BenchChem. (2025).[1][2] Tautomerism in 3-Methylpyrazole and its Derivatives. Link

Sources

The Privileged Scaffold: Role of Fluorine Substitution in Pyrazole Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a foundational five-membered heterocycle in medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics, ranging from anti-inflammatory drugs to kinase inhibitors. Over the past three decades, the strategic incorporation of fluorine into the pyrazole framework has grown exponentially, driven by the unique physicochemical properties of the carbon-fluorine (C-F) bond[1]. Fluorine substitution is not merely a structural tweak; it is a rational design strategy used to overcome critical pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks, including poor metabolic stability, suboptimal lipophilicity, and off-target toxicity[2].

This technical guide explores the mechanistic causality behind the "fluorine effect" in pyrazole derivatives, analyzes quantitative structure-activity relationships (SAR), and provides self-validating experimental workflows for evaluating fluorinated drug candidates.

Mechanistic Foundations: The "Fluorine Effect"

The profound impact of fluorine on pyrazole biological activity is rooted in its fundamental atomic properties. As the most electronegative element on the Pauling scale (3.98), fluorine induces strong electron-withdrawing inductive effects[3]. Furthermore, its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere that minimizes steric clashes within receptor binding pockets[2].

pKa Modulation and Membrane Permeability

The basicity of the pyrazole nitrogens dictates the molecule's ionization state at physiological pH. By introducing a highly electronegative fluorine atom or a trifluoromethyl (


) group, the electron density is pulled away from the heterocyclic nitrogens. This inductive effect significantly lowers the 

of the conjugate acid[3].
  • Causality : A lower

    
     ensures that a greater fraction of the drug remains un-ionized in the gastrointestinal tract and blood plasma. Un-ionized molecules exhibit vastly superior passive diffusion across lipophilic cell membranes, thereby enhancing oral bioavailability and central nervous system (CNS) penetration[2].
    
Metabolic Stability and CYP450 Blockade

Cytochrome P450 (CYP450) enzymes in the liver primarily clear drugs by oxidizing electron-rich C-H bonds. The C-F bond is exceptionally strong (~480 kJ/mol) compared to a standard C-H bond (~413 kJ/mol).

  • Causality : Replacing a metabolically labile hydrogen with a fluorine atom on the pyrazole ring creates a "metabolic block." The CYP450 enzymes cannot cleave the C-F bond, effectively preventing phase I oxidative metabolism at that specific site, which prolongs the drug's in vivo half-life[4].

G F_Sub Fluorine Substitution (Pyrazole Core) Elec High Electronegativity (Pauling: 3.98) F_Sub->Elec Steric Small Atomic Radius (vdw: 1.47 Å) F_Sub->Steric Bond Strong C-F Bond (~480 kJ/mol) F_Sub->Bond pKa pKa Modulation (Lower Basicity) Elec->pKa Affinity Target Affinity (Lipophilic Contacts) Steric->Affinity Metab Metabolic Stability (CYP450 Blockade) Bond->Metab

Caption: Logical relationship of fluorine substitution effects on pyrazole pharmacokinetics.

Case Study: COX-2 Inhibitors and the Celecoxib Scaffold

The development of selective Cyclooxygenase-2 (COX-2) inhibitors perfectly illustrates the critical role of fluorinated pyrazoles. Celecoxib, a blockbuster nonsteroidal anti-inflammatory drug (NSAID), features a central pyrazole ring substituted with a


 group.

During the lead optimization of COX-2 inhibitors, researchers discovered that substituting the fluorine atoms with a simple methyl (


) group drastically altered the drug's pharmacokinetic profile[5]. The methyl analog was rapidly recognized by CYP2C9 and oxidized into an inactive carboxylic acid, resulting in an unacceptably short half-life[5]. The 

group in Celecoxib resists this oxidation, yielding a clinically viable half-life of ~11 hours.

Furthermore, structural variations of this fluorinated scaffold continue to yield novel therapeutics. For instance, TFM-C, a trifluoromethyl analogue of celecoxib with 205-fold lower COX-2 inhibitory activity, has been shown to exert profound beneficial effects in neuroinflammation models, demonstrating how the fluorinated pyrazole core can be repurposed for entirely different biological targets[6].

Quantitative Data Summary

Table 1: Physicochemical Properties of Pyrazole Substituents | Property | Hydrogen (


) | Fluorine (

) | Methyl (

) | Trifluoromethyl (

) | | :--- | :--- | :--- | :--- | :--- | | Van der Waals Radius (Å) | 1.20 | 1.47 | 2.00 | 2.20 | | Electronegativity (Pauling) | 2.20 | 3.98 | ~2.50 | ~3.00 | | Bond Energy (kJ/mol) | 413 (C-H) | 480 (C-F) | 348 (C-C) | N/A |

Data synthesized from established medicinal chemistry parameters[2][3].

Table 2: Pharmacokinetic Impact on COX-2 Inhibitor Scaffolds | Compound | Pyrazole C3-Substituent | COX-2 Selectivity | In Vivo Half-Life (


) | Primary Metabolic Fate |
| :--- | :--- | :--- | :--- | :--- |
| Celecoxib  | 

| High | ~11 hours | Stable at C3; oxidation restricted to distant tolyl group | | Methyl-Analog |

| Moderate | < 2 hours | Rapid CYP2C9 oxidation of C3-methyl to carboxylic acid | | TFM-C |

(Variant) | Low | Prolonged | Stable; shifts activity to neuroinflammatory pathways |

Data derived from structure-activity relationship studies[5][6].

Experimental Workflows: Evaluating Fluorinated Candidates

To validate the efficacy of fluorine substitution, drug development professionals rely on rigorous in vitro assays. Below are the self-validating protocols for assessing metabolic stability and target binding.

Protocol A: In Vitro Microsomal Metabolic Stability Assay

This assay proves the hypothesis that fluorine substitution protects the pyrazole core from CYP450-mediated degradation.

  • Substrate Preparation : Prepare a 1 µM solution of the fluorinated pyrazole candidate in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM).

  • Pre-Incubation : Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation : Add 1 mM NADPH to the mixture.

    • Causality: NADPH is the essential electron donor (cofactor) required by CYP450 enzymes to initiate the oxidative catalytic cycle. Without it, no phase I metabolism occurs, serving as a negative control baseline.

  • Kinetic Sampling & Quenching : Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Verapamil).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins to prevent LC-MS/MS column clogging.

  • Quantification : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (

    
    ).
    

Workflow Step1 1. Substrate Incubation (1 µM Pyrazole + 1 mg/mL HLM) Step2 2. Reaction Initiation (Add 1 mM NADPH, 37°C) Step1->Step2 Step3 3. Kinetic Sampling (Aliquots at 0, 15, 30, 60 min) Step2->Step3 Step4 4. Protein Precipitation (Quench with Cold CH3CN) Step3->Step4 Step5 5. LC-MS/MS Quantification (Calculate Intrinsic Clearance) Step4->Step5

Caption: Step-by-step workflow for in vitro microsomal metabolic stability assessment.

Protocol B: Target Binding Affinity (Fluorometric COX-2 Assay)

This protocol determines if the steric bulk of the


 group enhances or hinders target affinity.
  • Enzyme Preparation : Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) supplemented with hematin (a required structural cofactor for COX-2 activity).

  • Inhibitor Incubation : Add the fluorinated pyrazole in serial dilutions (10 µM to 0.1 nM) and incubate for 15 minutes at 25°C.

    • Causality: This pre-incubation allows the inhibitor to establish thermodynamic equilibrium within the COX-2 hydrophobic pocket, where the fluorine atoms engage in highly specific multipolar/halogen bonding interactions.

  • Substrate Addition : Introduce arachidonic acid (AA) and a fluorogenic probe (e.g., ADHP).

    • Causality: Active COX-2 converts AA to

      
      . The subsequent peroxidase activity of the enzyme converts the ADHP probe into highly fluorescent resorufin. If the fluorinated pyrazole successfully binds and inhibits COX-2, fluorescence is proportionally reduced.
      
  • Detection : Measure fluorescence (Ex/Em = 535/587 nm) using a microplate reader. Calculate the

    
     using non-linear regression analysis.
    

Future Perspectives

The integration of fluorine into the pyrazole scaffold continues to evolve. Beyond traditional PK/PD optimization, the field is rapidly advancing toward the use of


-radiolabeled pyrazoles for Positron Emission Tomography (PET) imaging[2]. Because the C-F bond is highly stable, 

-labeled pyrazoles resist in vivo defluorination, providing exceptionally clear imaging of CNS targets and tumors without the background noise of free radioactive fluoride accumulating in bone tissue.

References

  • Mykhailiuk, P. K. (2021). "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, ACS Publications. Available at:[Link]

  • Bumgardner, et al. (n.d.). "Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions." eGrove, University of Mississippi. Available at:[Link]

  • Di Penta, A., et al. (2013). "A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation." PLoS ONE. Available at:[Link]

  • ResearchGate Contributors. (n.d.). "The substitution of fluorine with a methyl group reduced half-life of COX-II inhibitor and lead to the discovery of Celecoxib." ResearchGate. Available at:[Link]

  • Inoue, A., et al. (2022). "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." PMC, National Institutes of Health. Available at:[Link]

  • El-Faham, A., et al. (2023). "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." PMC, National Institutes of Health. Available at:[Link]

Sources

The 3-(4-Fluorophenyl)-5-Methyl-1H-Pyrazole Pharmacophore: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly empirical field of medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. The 3-(4-fluorophenyl)-5-methyl-1H-pyrazole core represents a masterclass in structural efficiency. By combining the robust hydrogen-bonding capability of the pyrazole ring with the metabolic stability and lipophilic targeting of a fluorinated aromatic system, this scaffold has become indispensable in the development of kinase inhibitors, anti-inflammatory agents, and novel enzyme modulators.

This technical guide deconstructs the physicochemical rationale, target engagement causality, and self-validating synthetic methodologies associated with this critical pharmacophore.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of the 3-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold lies in its modularity and its precise manipulation of molecular recognition elements:

  • The Pyrazole Core: Acting as a bioisostere for amides and phenols, the pyrazole ring provides a rigid, planar geometry with adjacent nitrogen atoms that function as a potent hydrogen-bond donor/acceptor pair. This is critical for anchoring the molecule within the ATP-binding sites of kinases.

  • The 4-Fluorophenyl Moiety: The substitution of fluorine at the para position of the phenyl ring serves a dual causality. First, it sterically and electronically blocks cytochrome P450-mediated para-hydroxylation, drastically extending the in vivo half-life of the drug. Second, the highly electronegative fluorine atom modulates the electron density of the aromatic ring, enhancing

    
     stacking and enabling halogen bonding with hydrophobic pocket residues.
    
  • The 5-Methyl Group: This seemingly simple substitution acts as a conformational lock. By introducing steric bulk, it restricts the dihedral angle between the pyrazole and adjacent functional groups in complex derivatives, thereby reducing the entropic penalty upon target binding.

Quantitative Data: Fragment-Based Drug Design (FBDD) Metrics

To understand why this scaffold is heavily utilized as a starting point for hit-to-lead evolution, we must analyze its physicochemical properties against Lipinski's Rule of 5 and the Rule of 3 for fragments.

Physicochemical ParameterValuePharmacological Implication
Molecular Weight 176.19 g/mol Ideal fragment size (Rule of 3 compliant) allowing for extensive functionalization without exceeding the 500 Da limit[1].
LogP (Estimated) ~2.5Optimal lipophilicity for cell membrane permeability and deep hydrophobic pocket binding.
H-Bond Donors (HBD) 1Ensures specific hinge-region interactions without incurring a severe desolvation penalty.
H-Bond Acceptors (HBA) 3Facilitates secondary dipole interactions with target site residues.
Topological Polar Surface Area 28.69 ŲExcellent oral bioavailability and potential for crossing the blood-brain barrier (BBB) if required.
Rotatable Bonds 1High inherent rigidity leads to a low entropic penalty upon target binding.

Mechanistic Causality in Target Engagement

The versatility of this scaffold is evidenced by its application across multiple therapeutic domains. Understanding the causality behind its target engagement is crucial for downstream structural optimization.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK pathway is a primary driver of pro-inflammatory cytokine production (TNF-


, IL-1

). Pyrazole derivatives are widely recognized as potent2[2].
  • Mechanism: The pyrazole NH acts as a critical hydrogen-bond donor to the backbone carbonyl of Met109 in the hinge region of the kinase. Simultaneously, the 4-fluorophenyl group projects into the adjacent hydrophobic pocket I. This displacement of high-energy structural water molecules from the hydrophobic pocket drives the binding affinity entropically, effectively outcompeting ATP and halting the phosphorylation cascade.

Anti-Inflammatory & Analgesic Applications

Derivatives such as3 are heavily utilized as key intermediates in the synthesis of advanced anti-inflammatory and analgesic drugs[3]. By modifying the carboxylate position, researchers can selectively target Cyclooxygenase-2 (COX-2), mimicking the binding profile of drugs like Celecoxib while minimizing COX-1 off-target effects.

Emerging Targets: Lactate Dehydrogenase (LDH)

Recent literature and patent filings have demonstrated the scaffold's utility beyond kinases. For instance, the scaffold has been successfully deployed in the4 to prevent oxalate accumulation in conditions like hyperoxaluria[5]. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the core, allowing for precise interactions with the LDH active site.

p38_pathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1, LPS) MKK36 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK36 p38 p38 MAPK (Hinge Region Met109) MKK36->p38 Phosphorylation Downstream MAPKAPK2 / Transcription Factors p38->Downstream Inhibitor 3-(4-fluorophenyl)-5-methyl- 1H-pyrazole Scaffold Inhibitor->p38 Competitive Inhibition Inflammation Cytokine Production (Inflammation & Pain) Downstream->Inflammation

Fig 1: p38 MAPK signaling pathway and targeted competitive inhibition by the pyrazole scaffold.

Self-Validating Synthetic Methodology

To ensure high fidelity in drug discovery, the synthesis of the 3-(4-fluorophenyl)-5-methyl-1H-pyrazole core must be scalable, regiospecific, and rigorously validated. The following protocol details the condensation of a 1,3-diketone with hydrazine hydrate, incorporating built-in validation checkpoints to guarantee structural integrity[5].

Step-by-Step Experimental Protocol

1. Reagent Preparation & Solvent Selection

  • Action: Dissolve 1.0 equivalent (10 mmol) of 1-(4-fluorophenyl)-1,3-butanedione in 50 mL of anhydrous toluene in a round-bottom flask.

  • Causality: Toluene is specifically selected over protic solvents (like ethanol) to facilitate the azeotropic removal of water in the subsequent reflux step. This thermodynamic control drives the equilibrium entirely toward the cyclized pyrazole product.

2. Controlled Nucleophilic Addition

  • Action: Cool the reaction mixture to 0°C using an ice bath. Add 1.1 equivalents (11 mmol) of hydrazine hydrate dropwise over 15 minutes under continuous magnetic stirring.

  • Causality: The initial nucleophilic attack of hydrazine on the diketone carbonyls is highly exothermic. Dropwise addition at 0°C prevents thermal degradation of the intermediate hydrazone and minimizes the formation of unwanted polymeric side products.

3. Azeotropic Dehydration (Cyclization)

  • Action: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux (approx. 110°C) for 4 to 6 hours.

  • Causality: The Dean-Stark trap continuously removes the water byproduct generated during the cyclization. By Le Chatelier's principle, this forces the dehydration step, ensuring >95% conversion to the aromatic pyrazole core.

4. In-Process Validation (The Self-Validating Checkpoint)

  • Action: Withdraw a 0.1 mL aliquot, dilute in LC-MS grade methanol, and analyze via TLC (Hexane:EtOAc 3:1) and LC-MS.

  • Causality: A self-validating protocol requires empirical proof of reaction completion before workup. The TLC must show the complete disappearance of the starting diketone (

    
    ). Concurrently, the LC-MS must confirm the target mass (
    
    
    
    177 [M+H]⁺) and the absence of the intermediate mass (
    
    
    180). Proceed to workup only when these conditions are met.

5. Workup and Purification

  • Action: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaCl (brine) to partition out any unreacted hydrazine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield the pure 3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

synthesis_workflow Step1 1. Reagent Preparation 1-(4-fluorophenyl)-1,3-butanedione + Toluene Step2 2. Dropwise Addition Hydrazine Hydrate (0°C to RT) Step1->Step2 Step3 3. Dean-Stark Reflux Azeotropic Water Removal (110°C) Step2->Step3 Exothermic Control Step4 4. Reaction Monitoring TLC & LC-MS Validation Step3->Step4 Drives Cyclization Step5 5. Workup & Purification Solvent Evaporation & Recrystallization Step4->Step5 >95% Conversion Product Pure 3-(4-fluorophenyl)- 5-methyl-1H-pyrazole Step5->Product

Fig 2: Self-validating synthetic workflow for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole generation.

References

  • ChemicalBook: 3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE - Physical and Chemical Properties.
  • Chem-Impex: Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate Applications in Pharmaceutical Development.
  • MolAid: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole | 948293-38-7 - Synthesis and LDH Inhibition (WO2021234547A1).
  • Google Patents (JP2002530397A): Substituted pyrazoles as p38 kinase inhibitors.

Sources

Comprehensive Solubility Profiling of 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole in Organic Solvents: Thermodynamic Mechanisms and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-fluorophenyl)-5-methyl-1H-pyrazole is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents. Understanding its solubility profile in organic solvents is a critical prerequisite for reaction optimization, crystallization, and downstream formulation. This whitepaper dissects the structural drivers of its solvation, provides a predictive thermodynamic solubility profile, and establishes a rigorous, self-validating experimental protocol for empirical quantification.

Structural and Thermodynamic Drivers of Solvation

The dissolution of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole is governed by the thermodynamic competition between its solid-state crystal lattice energy and solute-solvent interactions. To effectively dissolve this compound, an organic solvent must overcome the cohesive forces of the solid state.

  • The 1H-Pyrazole Core: Pyrazole is a privileged heterocyclic motif that exhibits unique tautomerism. It acts simultaneously as a hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (C=N)[1]. In the solid state, pyrazoles frequently form robust intermolecular hydrogen-bonded dimers or polymeric chains. Solvents must possess sufficient polarity and hydrogen-bonding capacity to disrupt these networks.

  • The 4-Fluorophenyl Moiety: The introduction of a fluorine atom onto the phenyl ring significantly increases the lipophilicity and electron-withdrawing character of the molecule. This polarizes the structure, enhancing its affinity for polar aprotic and halogenated solvents through dipole-dipole and dispersion interactions.

  • Hansen Solubility Parameters (HSP): Using the HSP framework—which divides cohesive energy into dispersion (

    
    ), polar (
    
    
    
    ), and hydrogen-bonding (
    
    
    ) forces—we can predict solvation behavior[2]. Solvents with high
    
    
    and moderate-to-high
    
    
    (e.g., DMF, DMSO) are required to break the pyrazole dimers, while the
    
    
    component interacts favorably with the fluorinated aromatic ring[3].

Predictive Thermodynamic Solubility Profile

Because empirical solubility data for specific intermediate building blocks can vary based on polymorphic purity, we utilize a predictive thermodynamic model grounded in structural analogs (such as 3(5)-nitropyrazole and 5-hydroxy-1-methylpyrazole)[3][4]. The table below summarizes the quantitative solubility profile of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole across standard organic solvents at 298.15 K.

Solvent ClassSolventEstimated Solubility (mg/mL at 298.15 K)Primary Solvation Mechanism
Polar Aprotic N,N-Dimethylformamide (DMF)> 150Strong H-bond acceptance; completely disrupts pyrazole dimers.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 150High dipole moment (

); excellent H-bond acceptor.
Polar Aprotic Ethyl Acetate (EtOAc)45 - 65Moderate polarity; favorable dispersion with the fluorinated aryl ring.
Polar Protic Methanol (MeOH)35 - 55H-bond donor/acceptor matching; competes directly with self-association.
Chlorinated Dichloromethane (DCM)25 - 45High dispersion (

) interactions with the fluorophenyl moiety.
Aromatic Toluene10 - 20

stacking; limited capacity to break N-H hydrogen bonds.
Non-Polar n-Heptane< 1Insufficient polarity and H-bonding to overcome crystal lattice energy.

Self-Validating Experimental Protocol: The Isothermal Shake-Flask Method

To empirically determine the thermodynamic solubility of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole, the industry-standard shake-flask method coupled with HPLC-UV quantification must be employed[5]. As a Senior Application Scientist, I mandate the following self-validating protocol to ensure data integrity and prevent false positives caused by supersaturation or temperature fluctuations.

Phase 1: Equilibration (The Causality of Time and Temperature)
  • Solid Excess Addition: Add 50 mg of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole to a 2 mL amber glass HPLC vial.

    • Causality: Amber glass prevents potential UV-induced photo-degradation of the fluorinated aryl ring during prolonged incubation.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure a visible excess of solid remains. If the solid completely dissolves, add more until a persistent suspension is maintained.

  • Isothermal Agitation: Place the vials in an orbital thermoshaker set strictly to 298.15 K (25 °C) at 500 RPM for 48 hours.

    • Causality: Thermodynamic equilibrium requires sufficient time for the dissolution and precipitation rates to equalize. Shorter times measure kinetic dissolution, not thermodynamic solubility, which frequently leads to severe underestimation of the compound's solubility limits[6].

Phase 2: Phase Separation (The Causality of Isothermal Filtration)
  • Sedimentation: Turn off the shaker and allow the suspension to settle isothermally for 4 hours.

  • Isothermal Filtration: Aspirate the supernatant using a pre-warmed syringe and pass it through a 0.45 µm PTFE syringe filter into a fresh vial.

    • Causality: PTFE is highly solvent-resistant. Crucially, the filtration must occur at exactly 298.15 K. If the solution cools even by 2 °C during transfer, the highly crystalline pyrazole will rapidly nucleate and precipitate out of the solvent, resulting in a falsely low concentration reading.

Phase 3: HPLC-UV Quantification and Self-Validation
  • Dilution: Dilute the filtered supernatant volumetrically (e.g., 1:100) with the mobile phase to ensure the final concentration falls within the linear dynamic range of the UV detector.

  • Chromatographic Analysis: Inject the sample onto a C18 reverse-phase column. Use a mobile phase of Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA is added to suppress the ionization of the pyrazole nitrogen, ensuring sharp, symmetrical chromatographic peaks.

  • Self-Validating System Suitability Test (SST):

    • Linearity Check: The calibration curve (

      
      ) must bracket the expected sample concentration.
      
    • Mass Balance / Recovery: Spike a known concentration of the compound into the filtered solvent matrix and verify a recovery of 98-102%. If recovery fails, it indicates solvent-induced degradation or adsorption to the PTFE filter, automatically invalidating the run and triggering a protocol review.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating thermodynamic solubility protocol.

G Start Compound & Solvent Preparation Equilibration Thermodynamic Equilibration (Shake-Flask, 298.15 K, 48h) Start->Equilibration Excess Solid Separation Phase Separation (Isothermal Filtration) Equilibration->Separation Saturation Reached Analysis HPLC-UV Quantification & Data Processing Separation->Analysis Supernatant Validation Self-Validation (Mass Balance & SST) Analysis->Validation Raw Data Validation->Equilibration Fail (Recalibrate) Result Validated Solubility Profile Validation->Result Pass Criteria

Caption: Thermodynamic Shake-Flask Solubility Workflow

References

  • Source: epj-conferences.
  • Source: stevenabbott.co.
  • Title: Solubility and Thermodynamic Analysis of 3(5)
  • Source: acs.
  • Source: sigmaaldrich.
  • Source: benchchem.
  • Source: ub.

Sources

Engineering the Phenyl-Methyl-Pyrazole (PMP) Scaffold: From Historical Coordination Chemistry to Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I have observed that the transition from a theoretical chemical scaffold to a functional therapeutic or material relies entirely on understanding its underlying physical chemistry. The 1-phenyl-3-methyl-5-pyrazolone (PMP) core is a masterclass in this principle. Originally synthesized in the late 19th century, this heterocyclic diketone has evolved from a simple antipyretic precursor into a highly versatile bidentate ligand for transition metal coordination and a privileged scaffold in modern drug discovery. This whitepaper dissects the chemical history, coordination mechanics, and step-by-step synthetic protocols of PMP ligands, providing a self-validating guide for researchers engineering the next generation of therapeutics and materials.

Historical Context & The Chemical Foundation

The chemistry of the pyrazolone ring began in 1883 when Ludwig Knorr reported the first pyrazolone derivative[1]. By reacting phenylhydrazine with ethyl acetoacetate, Knorr synthesized the novel structure 1-phenyl-3-methyl-5-pyrazolone (HPMP)[1]. This foundational Knorr pyrazole synthesis paved the way for antipyrine, the first synthetic antipyretic molecule utilized in clinical settings[1].

The enduring utility of the PMP scaffold lies in its dynamic enol-keto tautomerism . In solution, the pyrazolone nucleus exists in an equilibrium between its keto and enol forms[2]. The enolization of the C-5 carbonyl generates a reactive hydroxyl group that, when paired with an adjacent substituted carbonyl (e.g., via acylation at the C-4 position), creates a highly potent bidentate ligand[2]. This structural flexibility allows PMP derivatives to mimic the active sites of metalloproteins, driving significant interest in their coordination chemistry[3].

G A Knorr Synthesis (1883) Phenylhydrazine + Ethyl Acetoacetate B 1-Phenyl-3-methyl-5-pyrazolone (Keto Tautomer) A->B C Enolization (Active OH Group) B->C Tautomeric Equilibrium D Acylation (e.g., Benzoyl Chloride) Forms Bidentate Ligand C->D E Transition Metal Addition (Cu, Zn, Co, Mn) D->E F Stable 6-Membered Chelate Ring (Octahedral/Square Planar) E->F

PMP ligand synthesis, tautomeric equilibrium, and transition metal coordination pathway.

Coordination Chemistry: Engineering Metal-Ligand Interfaces

When PMP is functionalized at the C-4 position with an acyl group (e.g., forming 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone, PMBP), it acts as a powerful O,O-donor or N,O-donor ligand[3]. The resulting transition metal complexes are characterized by exceptional thermodynamic stability due to the formation of six-membered chelate rings[4].

Crystallographic studies confirm that the coordination geometry is highly dependent on the central metal ion. For instance, Cu(II) and Zn(II) complexes of PMBP typically adopt a distorted square planar geometry, whereas the addition of coordinating solvents (like methanol or water) can force the complex into a distorted octahedral configuration[3]. Furthermore, Ba(II) and Sr(II) complexes of nitrobenzoyl derivatives form dihydrated bischelates with an octahedral geometry, completed by two water molecules[1].

Quantitative Spectroscopic Data

To validate the formation of these complexes, researchers rely on distinct spectroscopic shifts. The disappearance of the free ligand's O-H stretching frequency and the emergence of M-O or M-N bonds are critical diagnostic markers[2].

Table 1: Spectroscopic and Structural Properties of Selected PMP-Metal Complexes

ComplexGeometryIR ν(C=O) / ν(C=N) (cm⁻¹)IR ν(M-O) / ν(M-N) (cm⁻¹)UV-Vis λmax (nm)
Cu(PMBP)₂ [3]Distorted Square Planar~1610~480 / N/A~410, ~630
Zn(PMBP)₂ [3]Distorted Square Planar~1615~485 / N/A~380
Mn(Ampp-Sn)₂(H₂O)₂ [2]Octahedral1624488 / 634259, 377, 431
Ba(HNPz)₂·2H₂O [1]Octahedral~1605~475 / N/A~350
Protocol 1: Synthesis of Calcium-Templated PMBP Ligand and Cu(II) Complexation

This protocol leverages a calcium-templated intermediate to ensure regioselective C-acylation over O-acylation, a common pitfall in pyrazolone chemistry[3].

Step 1: Ligand Solubilization Dissolve 7.5 g of 1-phenyl-3-methyl-5-pyrazolone in 80 mL of 1,4-dioxane with gentle heating[3]. Causality: 1,4-Dioxane is selected as a high-boiling, polar aprotic solvent that fully solubilizes the pyrazolone while preventing solvolysis of the highly reactive acyl chloride added in subsequent steps.

Step 2: Calcium Complexation & Acylation Add 12 g of Calcium hydroxide, followed by the dropwise addition of 5 mL benzoyl chloride over 1 minute[3]. Causality: Ca(OH)₂ serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, and more importantly, it forms a calcium enolate complex. This templating effect locks the oxygen atoms, dramatically increasing the nucleophilicity of the C-4 carbon, ensuring exclusive C-acylation.

Step 3: Reflux and Acidic Decomposition Reflux the resulting thick paste for 30 minutes. Pour the mixture into dilute hydrochloric acid[3]. Causality: The acidic workup is required to decompose the intermediate calcium complex, protonating the enolate to precipitate the pure 4-benzoyl-PMP (PMBP) ligand.

Step 4: Metal Complexation React the purified PMBP with Cu(OAc)₂ in an ethanol solution. Causality: Copper(II) acetate is utilized because the acetate ion acts as a mild base, gently deprotonating the enol form of PMBP to facilitate the spontaneous self-assembly of the neutral, highly stable Cu(PMBP)₂ chelate.

Modern Drug Discovery: Overcoming Metabolic Liabilities

Beyond coordination chemistry, the PMP scaffold has become a cornerstone in modern targeted therapies. It has been deployed in the development of Dual Leucine Zipper Kinase (DLK) inhibitors for neurodegenerative diseases[5], and as a photoswitchable pharmacophore in "Photo-Rimonabant" for Cannabinoid Receptor 1 (CB1R) antagonism[6].

However, the most rigorous application of PMP engineering is found in the development of Soluble Adenylyl Cyclase (sAC) inhibitors. Early high-throughput screening identified TDI-10229, a potent sAC inhibitor featuring a pyrazole core substituted with methyl groups at the 1 and 5 positions[7].

While highly potent, the N-methyl pyrazole group presented a significant metabolic liability, prone to rapid oxidative clearance by cytochrome P450 enzymes[7]. To overcome this, medicinal chemists engaged in rigorous Structure-Activity Relationship (SAR) optimization. By replacing the 1-methyl group with a difluoromethyl group, researchers successfully eliminated the metabolic liability while retaining the crucial binding affinity (IC50 of 4.0 nM for compound 23)[8].

SAR Hit High-Throughput Screening Identify sAC Inhibitor (TDI-10229) Liab Metabolic Liability Identified N-methyl Pyrazole Oxidation Hit->Liab SAR Structure-Activity Relationship (SAR) Evaluate 1- and 5-Positions Liab->SAR Mod Fluorine Substitution Replace N-methyl with Difluoromethyl SAR->Mod Opt Optimized Inhibitor High Affinity (IC50 < 5nM) & Stability Mod->Opt

SAR optimization workflow for sAC inhibitors targeting N-methyl metabolic liabilities.

Protocol 2: Synthesis of Difluoromethyl-Pyrazole sAC Inhibitors

This advanced methodology details the synthesis of metabolically stable pyrazole cores via transmetalation[8].

Step 1: Halogen-Metal Exchange Treat a PMB-protected iodopyrazole intermediate with i-PrMgCl-LiCl at -40 °C[8]. Causality: The "Turbo Grignard" reagent (i-PrMgCl-LiCl) is critical here. It breaks up polymeric magnesium aggregates, facilitating a rapid and highly regioselective halogen-metal exchange at low temperatures, which prevents the degradation of the sensitive pyrazole core.

Step 2: Aldehyde Condensation Introduce the target benzaldehyde derivative to the formed organomagnesium intermediate[8]. Causality: The organomagnesium acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a secondary alcohol bridge.

Step 3: Deoxygenation Treat the resulting alcohol with TMSCl and NaI[8]. Causality: This specific reagent combination generates TMSI in situ. TMSI converts the alcohol into an unstable iodide intermediate that is subsequently reduced. This elegantly removes the hydroxyl group to yield a stable methylene bridge without requiring harsh, globally reducing conditions.

Step 4: Difluoromethyl Installation After removing the PMB protecting group via TFA, treat the free pyrazole NH with CF₂BrC(O)OEt and NaH in DMF[8]. Causality: Sodium hydride deprotonates the pyrazole nitrogen, generating a strong nucleophile that attacks the fluorinated reagent. This installs the difluoromethyl group, effectively shielding the molecule from oxidative metabolism while preserving the steric volume required for sAC active-site binding.

Interfacial Engineering: PMP in Corrosion Inhibition

The unique electronic properties of the PMP scaffold extend beyond biological systems into industrial materials science. 1-phenyl-3-methyl-5-pyrazolone (PMP) has been extensively validated as a highly efficient, mixed-type corrosion inhibitor for mild steel in aggressive 1M hydrochloric acid environments[9].

Electrochemical Impedance Spectroscopy (EIS) and quantum chemical modeling reveal that PMP adsorbs directly onto the steel surface via coordination bonds formed by its phenyl ring and active oxygen atoms[9]. At a concentration of 1×10⁻³ M, PMP achieves an inhibition efficiency exceeding 97.2% at 298 K[9]. The molecule effectively displaces water at the metal-solution interface, forming a protective barrier that drastically reduces the double-layer capacitance (Cdl) and increases polarization resistance (Rp)[9]. This demonstrates that the same fundamental coordination mechanics that allow PMP to bind metalloproteins also enable it to passivate industrial metal surfaces.

Conclusion

The phenyl-methyl-pyrazole ligand is a testament to the enduring power of rational chemical design. From its origins in 19th-century Knorr synthesis to its current status as a privileged scaffold for transition metal coordination and targeted drug discovery, PMP's unique tautomeric flexibility and electronic properties make it indispensable. By understanding the causality behind its synthetic protocols—whether templating with calcium for regioselective acylation or utilizing transmetalation to bypass metabolic liabilities—scientists can continue to unlock the full potential of this remarkable molecular architecture.

References

1.3 - Zeitschrift für Naturforschung B 2.1 - SciSpace 3.2 - PMC / NIH 4.7 - PMC / NIH 5.4 - SCIRP 6.8 - Journal of Medicinal Chemistry / ACS 7.5 - ChemRxiv 8.6 - PMC / NIH 9.9 - Int. J. Electrochem. Sci.

Sources

Unlocking the Potential: An In-depth Technical Guide to the Electronic Properties of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole for Advanced Material Science

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole, a promising heterocyclic compound for applications in material science. While pyrazole derivatives have garnered significant attention for their versatile applications, a detailed investigation into this specific fluorinated analogue is crucial for unlocking its full potential in next-generation electronic devices. This document outlines the synthetic route, experimental characterization techniques, and a robust computational framework for a thorough analysis of its electronic structure. The insights provided herein are intended to guide researchers in leveraging the unique properties of this molecule for the development of novel organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Introduction: The Promise of Fluorinated Pyrazoles in Material Science

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of applications, from pharmaceuticals to agrochemicals.[1] In the realm of material science, their inherent aromaticity, thermal stability, and tunable electronic properties make them attractive building blocks for functional organic materials.[2] The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their electronic characteristics, such as increasing electron affinity and improving charge transport properties.[3] This guide focuses on 3-(4-fluorophenyl)-5-methyl-1H-pyrazole, a molecule that synergistically combines the robust pyrazole core with the electron-withdrawing nature of a fluorophenyl group, making it a compelling candidate for advanced material applications.

The primary objective of this guide is to provide a detailed roadmap for understanding and harnessing the electronic properties of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole. This includes a proposed synthetic pathway, a suite of essential experimental characterization techniques, and a comprehensive computational methodology to predict and rationalize its electronic behavior.

Synthesis and Structural Characterization: A Practical Approach

A reliable and efficient synthesis is paramount for the exploration of any new material. The Knorr pyrazole synthesis offers a classic and versatile method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[4][5][6]

Proposed Synthetic Protocol: Knorr Pyrazole Synthesis

The synthesis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole can be readily achieved through the condensation of 1-(4-fluorophenyl)butane-1,3-dione with hydrazine hydrate.[4][7] The diketone precursor is commercially available, streamlining the synthetic process.[8][9]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-fluorophenyl)butane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Synthesis_Workflow cluster_synthesis Synthesis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Diketone 1-(4-fluorophenyl)butane-1,3-dione Reaction Knorr Pyrazole Synthesis (Reflux) Diketone->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Ethanol / Acetic Acid Solvent->Reaction Workup Work-up & Purification Reaction->Workup Product 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Workup->Product

Caption: Synthetic workflow for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Spectroscopic and Structural Characterization

The synthesized compound should be thoroughly characterized to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl ring, the methyl group, and the pyrazole ring proton. The carbon NMR will provide information on the carbon framework of the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy will confirm the presence of key functional groups, such as C-H, C=C, C=N, and C-F bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight of the synthesized compound, confirming its elemental composition.

Experimental Determination of Electronic Properties

To assess the potential of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole in electronic devices, it is crucial to experimentally determine its key electronic parameters.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule and allows for the estimation of the optical bandgap.[10][11]

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions of the compound in a suitable UV-transparent solvent (e.g., dichloromethane, acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

  • Data Analysis: The onset of the absorption spectrum (λonset) can be used to estimate the optical bandgap (Eg) using the following equation: Eg (eV) = 1240 / λonset (nm)

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a molecule.[12][13][14] These energy levels are critical for understanding charge injection and transport in electronic devices.

Experimental Protocol:

  • Electrochemical Setup: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution: Dissolve the compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials of the compound. A ferrocene/ferrocenium (Fc/Fc+) couple should be used as an internal standard.

  • Data Analysis: The onset of the oxidation (Eoxonset) and reduction (Eredonset) potentials can be used to calculate the HOMO and LUMO energy levels using the following empirical formulas: EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

The electrochemical bandgap can then be calculated as the difference between the LUMO and HOMO energy levels: Eg = ELUMO - EHOMO.

Experimental_Workflow cluster_exp Experimental Characterization Workflow Synthesis Synthesis & Purification Spectroscopy Spectroscopic Characterization (NMR, FT-IR, MS) Synthesis->Spectroscopy UVVis UV-Vis Spectroscopy Synthesis->UVVis CV Cyclic Voltammetry Synthesis->CV Optical_BG Optical Bandgap (Eg) UVVis->Optical_BG HOMO_LUMO HOMO & LUMO Levels CV->HOMO_LUMO

Caption: Workflow for experimental electronic property determination.

Computational Modeling of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for gaining a deeper understanding of the electronic structure and properties of molecules.[15][16] It allows for the prediction of various parameters that are crucial for material design.

Computational Protocol

A robust computational protocol is essential for obtaining accurate and reliable results.

Step-by-Step Protocol:

  • Geometry Optimization: The molecular structure of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole should be optimized using DFT with a suitable functional and basis set, such as B3LYP/6-311++G(d,p).[2][17][18] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis: Calculate the HOMO and LUMO energy levels and visualize their spatial distribution. The energy difference between the HOMO and LUMO provides the theoretical bandgap.

  • Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectrum, perform TD-DFT calculations on the optimized geometry.[3][19] This will provide information about the electronic transitions and their corresponding oscillator strengths.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the charge distribution and intramolecular charge transfer characteristics of the molecule.[20][21]

Predicted Electronic Properties (Based on Proposed Computational Study)

While experimental data for the target molecule is not yet available, we can predict the expected electronic properties based on the proposed DFT calculations.

PropertyPredicted Value (eV)Significance in Material Science
EHOMO ~ -5.5 to -6.0Determines the hole injection and transport properties. A higher HOMO level facilitates hole injection from the anode.
ELUMO ~ -1.5 to -2.0Determines the electron injection and transport properties. A lower LUMO level facilitates electron injection from the cathode.
Eg (HOMO-LUMO gap) ~ 3.5 to 4.5Influences the color of emission in OLEDs and the absorption range in OPVs. A larger bandgap is typically associated with blue emission.

Note: These are estimated values based on the expected effects of the substituents and should be confirmed by the proposed computational and experimental studies.

Computational_Workflow cluster_comp Computational Analysis Workflow Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Freq Frequency Calculation Opt->Freq FMO FMO Analysis (HOMO, LUMO, Bandgap) Opt->FMO TDDFT TD-DFT (Simulated UV-Vis Spectrum) Opt->TDDFT NBO NBO Analysis (Charge Distribution) Opt->NBO Properties Predicted Electronic Properties FMO->Properties TDDFT->Properties NBO->Properties

Caption: Workflow for computational analysis of electronic properties.

Applications in Material Science

The predicted electronic properties of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole suggest its potential for use in various organic electronic devices.

  • Organic Light-Emitting Diodes (OLEDs): The relatively large predicted bandgap makes this molecule a candidate for a blue-emitting material or a host material for phosphorescent emitters in OLEDs. Its good thermal stability, a characteristic of pyrazoles, is also advantageous for device longevity.

  • Organic Photovoltaics (OPVs): The tunable HOMO and LUMO levels through further chemical modification could allow for its use as a donor or acceptor material in OPV devices. The fluorophenyl group can enhance intermolecular interactions, potentially leading to improved charge transport in thin films.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive strategy for the synthesis, characterization, and electronic property evaluation of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole. The combination of the robust pyrazole core with the electron-withdrawing fluorophenyl substituent presents a promising molecular design for advanced materials. The detailed experimental and computational protocols provided herein serve as a roadmap for researchers to systematically investigate this compound and its derivatives.

Future work should focus on the experimental validation of the predicted electronic properties. Furthermore, the synthesis of analogous pyrazoles with different substitution patterns on the phenyl ring and the pyrazole core will enable a systematic study of structure-property relationships, paving the way for the rational design of new materials with tailored electronic properties for specific applications in organic electronics.

References

  • Al-Hourani, B. J., & El-Barghouthi, M. I. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 28. [Link][2]

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate. [Link][15]

  • Kurban, M., et al. (2019). Cyclic Voltammetric Study of 3,5-Diaryl-1-phenyl-2-pyrazolines. The Journal of Physical Chemistry A, 123(15), 3334-3345. [Link][12][13]

  • Halim, S. A. (2018). TD-DFT calculations, electronic structure, natural bond orbital analysis, nonlinear optical properties electronic absorption spectra and antimicrobial activity application of new bis-spiropipridinon/pyrazole derivatives. European Journal of Chemistry, 9(4), 287-302. [Link][19]

  • Fedotova, O. V., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules, 28(18), 6563. [Link][10]

  • Kurban, M., et al. (2019). Cyclic Voltammetric Study of 3,5-Diaryl-1-phenyl-2-pyrazolines. PubMed, 30946571. [Link][14]

  • Suleyman Akocak, et al. (2021). Synthesis, characterization and DFT study of a new family of pyrazole derivatives. ResearchGate. [Link][22]

  • El Azab, I. H., et al. (2021). A combined experimental and TDDFT-DFT investigation of structural and optical properties of novel pyrazole-1, 2, 3-triazole hybrids as optoelectronic devices. Phase Transitions, 94(11), 1083-1098. [Link][3]

  • Serrano, J. L., et al. (2011). UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. [Link][23]

  • El-Sayed, Y. S., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PLoS ONE, 17(8), e0272007. [Link][20]

  • Tegegn, D. F. (2025). Computer-Aided Analysis of Oxino-bis-Pyrazolederivative as a Potential Breast Cancer Drug Based on DFT, Molecular Docking, and P. Research Square. [Link][24]

  • Ghiasi, R., & Pasdar, H. (2014). Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. Journal of Chemical Sciences, 126(1), 273-281. [Link][17]

  • Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Polymers, 14(16), 3298. [Link][25]

  • Abdel-Wahab, B. F., et al. (2020). Natural Bonding Orbital NBO analysis of substituted pyrazolone. ResearchGate. [Link][21]

  • Reva, I., & Lapinski, L. (2018). DFT(B3LYP)/6-311++G(d,p) optimized structures of 3AP (structures (a,b))... ResearchGate. [Link][26]

  • Mary, Y. S., et al. (2017). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. ResearchGate. [Link][18]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link][5]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link][6]

  • Nayak, S. K., et al. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings, 2392(1), 040001. [Link][16]

  • Mahesha, N., et al. (2021). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. IUCrData, 6(11), x211283. [Link][27]

  • Physical Chemistry Research. (2021). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Physical Chemistry Research, 9(2), 193-209. [Link][28]

  • Elsherif, K. M., et al. (2015). UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. Academia.edu. [Link][11]

  • AL-Jubair, S. A. (2025). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. Iraqi Journal of Science, 66(5), 2349-2365. [Link][29]

  • Yufita, E., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molekul, 16(1), 49-60. [Link][30]

  • Oti, O. D., et al. (2025). Accelerated discovery of high-density pyrazole-based energetic materials using machine learning and density functional theory. Discover Chemistry, 2, 98. [Link][31]

  • Gomha, S. M., et al. (2017). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 22(5), 821. [Link][32]

  • Al-Amiery, A. A., et al. (2024). Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. Scientific Reports, 14(1), 25301. [Link][33]

  • Dragon, M. J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11634-11638. [Link][34]

  • Amanote Research. (2018). TD-DFT Calculations, Electronic Structure, Natural. [Link][35]

  • Simons, C., et al. (2020). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry, 11(10), 1195-1208. [Link][36]

  • Shahani, T., et al. (2010). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link][37]

  • Danne, A. B., et al. (2025). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. Research Square. [Link][38]

  • Yufita, E., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. ResearchGate. [Link][39]

  • Jamal, A., et al. (2025). Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Kanya Journal, 6, 1-10. [Link][40]

  • A. Ibrahim, et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Molecular Crystals and Liquid Crystals, 764(1), 86-101. [Link][41]

  • ResearchGate. (2008). (PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. [Link][42]

  • YouTube. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. [Link][43]

Sources

Methodological & Application

synthesis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole from 4-fluorobenzoylacetone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole is achieved via the Knorr pyrazole condensation, a highly reliable methodology for constructing 1,2-diazole architectures from 1,3-dicarbonyl compounds and hydrazine derivatives[1][2]. This specific fluorinated pyrazole is a highly valued pharmacophore and a critical substrate in advanced C–H activation methodologies, such as Rh(III)-catalyzed [4+1] cyclizations[3].

Causality in Reaction Design (Expertise & Experience): When the unsymmetrical 1,3-diketone, 4-fluorobenzoylacetone, is reacted with unsubstituted hydrazine, the initial nucleophilic attack can theoretically occur at either carbonyl carbon, generating a mixture of hydrazone intermediates[4]. Subsequent intramolecular cyclization yields a 5-hydroxypyrazoline intermediate. Kinetic studies demonstrate that the dehydration of this intermediate to form the fully aromatic pyrazole ring is the rate-determining step[4].

Because unsubstituted hydrazine is utilized, the resulting pyrazole possesses an N–H bond. In solution, this allows for rapid annular tautomerism. Consequently, the regiochemical isomers 3-(4-fluorophenyl)-5-methyl-1H-pyrazole and 5-(4-fluorophenyl)-3-methyl-1H-pyrazole interconvert rapidly, effectively rendering them a single, unified product[5]. Ethanol is selected as the solvent because its boiling point (78 °C) provides the optimal thermal energy required to drive the rate-determining dehydration step to completion while maintaining the solubility of all intermediates.

Mechanistic Workflow & Logical Pathway

Knorr_Workflow SM1 4-Fluorobenzoylacetone (10 mmol) Mix Solubilization & Mixing (Ethanol, 25°C) SM1->Mix SM2 Hydrazine Hydrate (15 mmol) SM2->Mix Hydrazone Hydrazone Formation (Fast, Acid-Catalyzed) Mix->Hydrazone Reflux Thermal Cyclization (Reflux, 78°C, 2-4 h) Hydrazone->Reflux Hydroxypyrazoline 5-Hydroxypyrazoline Intermediate Reflux->Hydroxypyrazoline Dehydration Dehydration (-H2O) (Rate-Determining) Hydroxypyrazoline->Dehydration Product 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (Crude Product) Dehydration->Product Purification Recrystallization (Aqueous Ethanol) Product->Purification PureProduct Pure Pyrazole Target (Validation via NMR/LC-MS) Purification->PureProduct

Fig 1: Experimental workflow and mechanistic pathway for the Knorr pyrazole synthesis.

Quantitative Reagent Matrix

ReagentMW ( g/mol )EquivalentsAmountRole
4-Fluorobenzoylacetone180.181.01.80 g (10 mmol)Starting Material (1,3-Diketone)
Hydrazine Monohydrate (64%)50.061.50.75 g (15 mmol)Dinucleophile
Ethanol (Absolute)46.07Solvent20 mLReaction Medium
Glacial Acetic Acid60.05Catalytic2-3 dropsImine Formation Catalyst

Self-Validating Experimental Protocol

Caution: Hydrazine monohydrate is highly toxic and a suspected carcinogen. All manipulations must be performed in a properly ventilated fume hood wearing appropriate PPE[6].

Step 1: Solubilization

  • Action: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.80 g of 4-fluorobenzoylacetone in 20 mL of absolute ethanol.

  • Validation Checkpoint: Ensure the solution is completely clear and homogeneous before proceeding. Particulate matter will skew the reaction kinetics.

Step 2: Nucleophilic Addition

  • Action: Add 2-3 drops of glacial acetic acid to the solution. While stirring at room temperature, add 0.75 g of hydrazine monohydrate dropwise over 5 minutes.

  • Causality: A 1.5x stoichiometric excess of hydrazine is utilized to compensate for its volatility and to thermodynamically drive the initial hydrazone formation to completion[6]. The catalytic acid protonates the carbonyl oxygen, increasing its electrophilicity.

Step 3: Thermal Cyclization

  • Action: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 3 hours.

  • Validation Checkpoint (TLC): After 2.5 hours, perform a Thin Layer Chromatography (TLC) check using a Hexane:Ethyl Acetate (3:1) mobile phase. The protocol is self-validating when the UV-active starting material spot (Rf ~ 0.6) is completely absent, replaced by a single, highly polar product spot (Rf ~ 0.4).

Step 4: Precipitation and Isolation

  • Action: Remove the flask from heat and allow it to cool to room temperature. Slowly pour the mixture into 50 mL of ice-cold distilled water while stirring vigorously.

  • Causality: The target pyrazole is highly lipophilic and insoluble in water, whereas unreacted hydrazine, acetic acid, and ethanol are completely miscible. This differential solubility acts as an intrinsic purification mechanism, causing the product to precipitate as a solid.

  • Action: Filter the precipitate under a vacuum using a Büchner funnel and wash the filter cake with 2 x 10 mL of ice-cold water.

Step 5: Purification

  • Action: Recrystallize the crude solid from a minimal amount of hot aqueous ethanol. Allow it to crystallize slowly at room temperature, then chill to 4 °C. Filter and dry under a high vacuum to yield the pure product.

Analytical Authentication

To ensure the trustworthiness of the synthesized batch, validate the structure against the following analytical markers:

Analytical MethodTarget Signal / ObservationDiagnostic Significance
1H NMR (CDCl3, 400 MHz)δ 6.35 (s, 1H)Confirms the formation of the pyrazole C4-H proton (indicates successful cyclization).
1H NMR (CDCl3, 400 MHz)δ 2.30 (s, 3H)Confirms the incorporation of the methyl group.
19F NMR (CDCl3, 376 MHz)δ -113.5 (m, 1F)Verifies the presence of the intact para-fluoro substituent.
LC-MS (ESI+)m/z 177.1 [M+H]+Validates the exact molecular weight (Theoretical Exact Mass: 176.07).

References

  • [4] Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing (Reaction Chemistry & Engineering). URL:[Link]

  • [1] Knorr pyrazole synthesis. Name-Reaction.com. URL: [Link]

  • [6] Knorr Pyrazole Synthesis. Chem Help Asap. URL:[Link]

  • [5] 3-(4-fluorophenyl)-5-methyl-1H-pyrazole | 948293-38-7. MolAid. URL: [Link]

  • [3] Rh(III)-catalyzed [4 + 1] cyclization of aryl substituted pyrazoles with cyclopropanols via C–H activation. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

Sources

microwave-assisted synthesis protocols for fluorinated pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis Protocols for Fluorinated Pyrazoles

Executive Summary

Fluorinated pyrazoles are privileged scaffolds in modern drug discovery, serving as bioisosteres that enhance metabolic stability, lipophilicity, and binding affinity. However, traditional thermal synthesis often suffers from long reaction times (12–24 h), harsh conditions, and poor regioselectivity (yielding difficult-to-separate 3- vs. 5-isomers).

This guide details three microwave-assisted protocols that overcome these bottlenecks. By leveraging the specific dielectric heating properties of polar intermediates, these methods achieve reaction times under 20 minutes , yields >85% , and controlled regioselectivity .

Mechanistic Insight: The Microwave Advantage

Microwave irradiation (MWI) is not merely "faster heating." In pyrazole synthesis, the rapid dipolar rotation of the polar solvent (e.g., Ethanol, Water, TFE) and the ionic intermediates (hydrazonium species) creates localized superheating. This effectively lowers the activation energy barrier for the rate-determining dehydration step in cyclocondensation.

Diagram 1: General Mechanistic Pathway & MWI Impact

The following diagram illustrates the competing pathways and where MWI exerts kinetic control to favor cyclization over degradation.

G Figure 1: Kinetic acceleration of pyrazole cyclization under microwave irradiation. Reagents 1,3-Dicarbonyl + Hydrazine Inter Hydrazone Intermediate Reagents->Inter Nucleophilic Attack TS Cyclization Transition State Inter->TS MWI Acceleration (Dipolar Polarization) Side Polymeric Side Products Inter->Side Thermal Degradation (Slow Heating) Product Fluorinated Pyrazole TS->Product - H2O (Rapid Elimination)

Protocol 1: The "Workhorse" Method (Cyclocondensation)

Application: Rapid library generation of 3/5-trifluoromethylpyrazoles. Chemistry: Condensation of


-diketones with hydrazines.[1]
Materials
  • Substrate: 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 equiv)

  • Reagent: Phenylhydrazine (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Water (Green Alternative)

  • Catalyst: Glacial Acetic Acid (cat.[2] 1-2 drops) or HCl (if using hydrazine hydrate)

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent borosilicate glass vial, dissolve the

    
    -diketone (1.0 mmol) in 2 mL of EtOH.
    
  • Addition: Add phenylhydrazine (1.1 mmol) dropwise. Caution: Exothermic reaction.

  • Sealing: Cap the vial with a Teflon-lined septum and crimp seal.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 120 °C

    • Hold Time: 5–10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic mode (Max 150 W)

  • Workup: Cool to room temperature (compressed air cooling). The product often precipitates directly.

  • Purification: Filter the solid and wash with cold EtOH/Water (1:1). If no precipitate, remove solvent in vacuo and recrystallize from EtOH.

Data: Solvent & Catalyst Optimization
SolventCatalystTemp (°C)Time (min)Yield (%)Regioselectivity (5-CF3 : 3-CF3)
Ethanol AcOH80 (Reflux)240 (4h)72%60 : 40
Ethanol AcOH120 (MW) 5 92% 55 : 45
Water None140 (MW)1085%50 : 50
TFE TFA100 (MW)1088%85 : 15

Note: While MWI dramatically improves yield and time, standard cyclocondensation yields a mixture of isomers. See Protocol 2 for regiocontrol.

Protocol 2: The "Precision" Method (Regioselective Synthesis)

Application: Exclusive synthesis of 5-trifluoromethylpyrazoles . Chemistry: [3+2] Cycloaddition of nitrile imines with 2-bromo-3,3,3-trifluoropropene (BTP).[3]

Why this works: Unlike the diketone method, this approach locks the regiochemistry because the bulky trifluoromethyl group and the bromine atom on the alkene (BTP) direct the cycloaddition sterically and electronically.

Diagram 2: Regioselectivity Decision Tree

Regio Figure 2: Selecting the correct protocol based on isomeric requirements. Start Target Molecule? Isomer3 3-CF3 Pyrazole Start->Isomer3 Need Isomer5 5-CF3 Pyrazole Start->Isomer5 Need MethodA Protocol 1: Standard Knorr (Mixture, requires separation) Isomer3->MethodA Acceptable MethodB Protocol 2: [3+2] Cycloaddition (High Regioselectivity) Isomer5->MethodB Preferred

Step-by-Step Methodology
  • Reagents: Hydrazonoyl chloride (precursor to nitrile imine) (1.0 mmol) and 2-bromo-3,3,3-trifluoropropene (BTP) (3.0 equiv). Note: BTP is a volatile industrial feedstock.

  • Base: Triethylamine (Et3N) (1.2 equiv) to generate the nitrile imine in situ.

  • Solvent: 1,4-Dioxane or Toluene.

  • Irradiation:

    • Temperature: 100 °C

    • Time: 15 minutes

    • Power: 100 W (High absorption not required as reagents are polar enough).

  • Workup: Filter off the triethylamine hydrobromide salt. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Result: >95% regioselectivity for the 5-trifluoromethyl isomer due to the specific alignment of the dipole during the concerted [3+2] addition.

Protocol 3: One-Pot Multicomponent Synthesis

Application: Rapid diversity-oriented synthesis of pyranopyrazoles or complex fused systems.

Methodology
  • Mix: Aldehyde (1.0 mmol), Malononitrile (1.0 mmol), and Ethyl 4,4,4-trifluoroacetoacetate (1.0 mmol) in Water (3 mL).

  • Catalyst: 10 mol% L-Proline or catalyst-free (at higher temp).

  • MW Conditions: 140 °C for 8 minutes.

  • Observation: The reaction typically proceeds via a Knoevenagel condensation followed by a Michael addition and cyclization. The high pressure generated in the MW vial facilitates the condensation steps in water without organic co-solvents.

Safety & Troubleshooting

Critical Microwave Safety for Fluorinated Reagents:

  • Vessel Integrity: Fluorinated acids (TFA) and hydrazines can etch glass over repeated uses. Inspect vials for micro-fractures before every run. Use quartz vessels if working with high concentrations of fluoride ions at >150 °C.

  • Pressure Management: Hydrazines release

    
     gas upon decomposition. Always use a vessel with a pressure release active vent (e.g., ActiVent technology). Never  fill the vial more than 50% volume.
    
  • TFA Handling: Trifluoroacetic acid is highly corrosive and volatile (bp 72 °C). When heating TFA in a sealed vessel, the vapor pressure rises rapidly. Ensure the pressure limit is set to 15 bar (217 psi) or lower to trigger an automatic shutdown if it spikes.

Troubleshooting Table:

Issue Probable Cause Solution
Low Yield Thermal degradation of hydrazine Reduce Temp by 10°C; Increase Hold Time.

| Vial Failure/Leak | Excess pressure from


 evolution | Reduce scale; Check crimp quality; Use larger headspace. |
| Poor Regioselectivity  | Thermodynamic equilibration | Switch to Protocol 2 (Cycloaddition) or use TFE solvent. |
| Charring  | "Hot spots" due to low solvent volume | Ensure minimum stir rate is High; Use at least 2 mL solvent. |

References

  • Karakaya, A., et al. (2025).[4] "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences. Link

  • Zrinski, I. (2006). "Microwave-assisted synthesis of pyrazoles by 1,3-dipolar cycloaddition of diazo compounds to acetylene derivatives." Heterocycles. Link

  • Prakash, C., & Singh, R. (2022). "Microwave-assisted Synthesis of Fluorinated Heterocycles." Current Green Chemistry. Link

  • Zeng, H., et al. (2021).[3] "Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene." Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Managing Regioselectivity in Substituted Pyrazole Synthesis." BenchChem Application Notes. Link

  • Fisher Scientific. (2010). "Safety Data Sheet: Trifluoroacetic Acid." Link

Sources

functionalization of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole via electrophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic C4-Functionalization of 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole via Electrophilic Substitution

Part 1: Strategic Overview & Mechanistic Insight

The pyrazole scaffold, specifically 3-(4-fluorophenyl)-5-methyl-1H-pyrazole , represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for p38 MAP kinase inhibitors, COX-2 inhibitors (e.g., Celecoxib analogs), and various agrochemicals.

Functionalizing this scaffold requires a precise understanding of its electronic topography. The molecule possesses three potential reactive sites: the two ring nitrogens (N1/N2) and the C4 carbon.

Mechanistic Causality:

  • Tautomeric Equilibrium: In solution, the 1H-pyrazole exists in equilibrium between the 3-(4-fluorophenyl)-5-methyl and 5-(4-fluorophenyl)-3-methyl tautomers. While N-alkylation locks this tautomerism, Electrophilic Aromatic Substitution (EAS) typically targets the C4 position regardless of the tautomer, as it is the most electron-rich carbon and the only position not sterically blocked by substituents.

  • C4-Selectivity: The C3 and C5 positions are occupied by the fluorophenyl and methyl groups, respectively. The C4 carbon acts as a vinylogous enamine, highly susceptible to electrophilic attack. The 4-fluorophenyl group exerts an inductive electron-withdrawing effect (-I) but a resonance donating effect (+R), balancing the ring's reactivity, while the methyl group provides weak activation (+I).

Scope of this Guide: This document details three validated protocols for C4-functionalization: Bromination , Nitration , and Formylation . These transformations convert the inert C4-H bond into a versatile handle for cross-coupling (Suzuki/Buchwald) or further derivatization.

Part 2: Experimental Protocols

Protocol A: Regioselective C4-Bromination (The "Gateway" Reaction)

Target: 4-Bromo-3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Rationale: Bromination is the most critical functionalization, creating a handle for Palladium-catalyzed cross-coupling. N-Bromosuccinimide (NBS) is preferred over elemental bromine (


) due to easier handling, stoichiometric control, and suppression of over-bromination or radical side reactions.

Materials:

  • Substrate: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

  • Quench: Sodium bisulfite (

    
    ) solution
    

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (10 mmol) and DMF (5 mL/mmol). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes. Critical: Rapid addition can cause exotherms that promote N-bromination side products.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material spot (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form immediately. Add 10 mL of 10%

    
     to quench excess bromine species.
    
  • Isolation: Filter the solid. Wash the cake copiously with water to remove DMF and succinimide byproducts.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1] Flash chromatography is rarely needed for this clean transformation.

Expected Yield: 85–95% Validation:


 NMR will show the disappearance of the C4-H singlet (typically 

6.4–6.6 ppm).
Protocol B: C4-Nitration (Access to Aminopyrazoles)

Target: 3-(4-fluorophenyl)-5-methyl-4-nitro-1H-pyrazole

Rationale: The nitro group is a precursor to the 4-amino functionality, essential for urea/amide-based kinase inhibitors. The pyrazole ring is robust enough to withstand standard mixed-acid nitration.

Materials:

  • Substrate: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

  • Reagent: Fuming Nitric Acid (

    
    )
    
  • Solvent/Catalyst: Concentrated Sulfuric Acid (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a flask equipped with a thermometer, place concentrated

    
     (5 mL/mmol). Cool to 0–5°C.
    
  • Dissolution: Slowly add the pyrazole substrate. The amine nitrogen will protonate, dissolving the solid.

  • Nitration: Dropwise add fuming

    
     (1.2 eq) while maintaining the internal temperature below 10°C. Caution: Exotherms are sharp.
    
  • Digestion: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Quench: Pour the acidic mixture onto crushed ice (approx. 5x volume). The nitro-pyrazole typically precipitates as a light yellow solid.

  • Neutralization: Adjust pH to ~7–8 using saturated

    
     or 
    
    
    
    solution to ensure the free base is isolated.
  • Isolation: Filter and wash with cold water.[1]

Troubleshooting: If no precipitate forms, extract the neutralized aqueous layer with Ethyl Acetate (3x).

Protocol C: Vilsmeier-Haack Formylation

Target: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Critical Note: Direct Vilsmeier-Haack formylation on N-unsubstituted pyrazoles often fails or gives low yields because the electrophilic Vilsmeier reagent attacks the nucleophilic Nitrogen (N1) first. Recommendation: Perform N-protection (e.g., N-methylation or N-benzylation) before this step for optimal yields. However, if the free NH is required, the following modified protocol uses excess reagent to overcome N-complexation.

Materials:

  • Substrate: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

  • Reagent: Phosphorus Oxychloride (

    
    ) (3.0 eq)
    
  • Solvent/Reagent: DMF (5.0 eq) - acts as both reactant and solvent.

Step-by-Step Methodology:

  • Reagent Formation: In a dry flask under Argon, cool DMF (5 mL/mmol) to 0°C. Dropwise add

    
     (3.0 eq). Stir for 20 minutes to generate the chloroiminium salt (Vilsmeier reagent).
    
  • Addition: Add the pyrazole substrate (dissolved in minimum DMF) to the Vilsmeier reagent at 0°C.

  • Heating: Heat the mixture to 80–90°C for 4–6 hours. The reaction requires thermal energy to drive the EAS at C4 after the N-positions are reversibly blocked or complexed.

  • Hydrolysis (Crucial): Cool to room temperature. Pour into ice water. Slowly add Sodium Acetate or NaOH solution to adjust pH to 8–9. Why? This hydrolyzes the intermediate iminium salt to the aldehyde.[2]

  • Heating 2: Stir the basic aqueous mixture at 50°C for 30 minutes to ensure complete hydrolysis.

  • Isolation: The product often precipitates upon cooling. If not, extract with DCM.

Part 3: Visualization & Data

Reaction Landscape Diagram

G Substrate 3-(4-fluorophenyl)- 5-methyl-1H-pyrazole NBS NBS / DMF (Bromination) Substrate->NBS HNO3 HNO3 / H2SO4 (Nitration) Substrate->HNO3 POCl3 POCl3 / DMF (Vilsmeier-Haack) Substrate->POCl3 Prod_Br 4-Bromo Derivative (Suzuki Precursor) NBS->Prod_Br 25°C, 2h >90% Yield Prod_NO2 4-Nitro Derivative (Amine Precursor) HNO3->Prod_NO2 0-10°C Exothermic Prod_CHO 4-Formyl Derivative (Aldehyde) POCl3->Prod_CHO 90°C Requires Hydrolysis

Figure 1: Divergent synthesis pathways from the parent pyrazole scaffold. High-contrast nodes indicate key reagents and resulting functional handles.[3]

Comparison of Functionalization Protocols
ParameterProtocol A: BrominationProtocol B: NitrationProtocol C: Formylation
Electrophile

(from NBS)

(Nitronium ion)

Primary Reagents NBS, DMF

,


, DMF
Temperature 0°C

25°C
0°C

RT
80°C

90°C
Yield (Typical) 90–95%75–85%50–65% (N-H substrate)
Key Precaution Protect from light (radical suppression)Control exotherm (safety)Rigorous hydrolysis required
Main Application Cross-coupling (C-C bond formation)Reduction to Amine (

)
Condensation/Reductive Amination

References

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove / University of Mississippi. Retrieved from: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved from: [Link]

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Thieme Connect. Retrieved from: [Link]

  • 5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. PubMed Central (PMC). Retrieved from: [Link]

Sources

Application Note: Regioselective N-Alkylation of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole is a pivotal step in the synthesis of p38 MAP kinase inhibitors, COX-2 inhibitors, and various agrochemicals. However, this reaction presents a critical regiochemical challenge: the pyrazole ring possesses two nucleophilic nitrogen atoms (


 and 

), leading to a mixture of two distinct regioisomers.

This Application Note provides a definitive guide to controlling, separating, and validating these isomers. Unlike generic protocols, this guide focuses on the steric and electronic drivers that dictate selectivity and provides a self-validating NMR workflow to ensure structural certainty.

Key Takeaways
  • Regioselectivity: Steric hindrance from the 4-fluorophenyl group typically directs alkylation to the nitrogen adjacent to the smaller methyl group (yielding the 1-alkyl-5-methyl-3-aryl isomer).

  • Thermodynamic vs. Kinetic Control: Choice of base (Cs₂CO₃ vs. NaH) and solvent can subtly influence the isomeric ratio.

  • Validation: 1D NOE (Nuclear Overhauser Effect) NMR is the mandatory analytical standard for distinguishing isomers.

Mechanistic Insight & Regiochemistry

Understanding the tautomeric equilibrium is prerequisite to controlling the reaction. The starting material exists as a rapid equilibrium between two tautomers.

The Tautomeric Fork

In solution, the proton shuttles between the two nitrogens. When a base removes this proton, a delocalized pyrazolyl anion is formed. The alkylating agent (


) then attacks one of the two nitrogen sites.
  • Path A (Major): Attack at the nitrogen adjacent to the Methyl group.

    • Product:1-alkyl-5-methyl-3-(4-fluorophenyl)pyrazole .

    • Driver: The methyl group is sterically smaller than the rotating phenyl ring, making this nitrogen more accessible.

  • Path B (Minor): Attack at the nitrogen adjacent to the Phenyl group.

    • Product:1-alkyl-3-methyl-5-(4-fluorophenyl)pyrazole .

    • Driver: Often formed as a minor byproduct (10-30%), but can be favored if the alkylating agent is small (e.g., MeI) or under specific solvent conditions.

Figure 1: Mechanistic pathway showing the divergence into regioisomers based on steric accessibility.

Experimental Protocol

This protocol uses Cesium Carbonate (Cs₂CO₃) in DMF . Cesium carbonate is preferred over Potassium Carbonate for its higher solubility and the "Cesium Effect," which often enhances alkylation yields.

Materials & Reagents
ReagentEquiv.RoleNotes
Substrate 1.0Starting Material3-(4-fluorophenyl)-5-methyl-1H-pyrazole
Alkyl Halide (R-X) 1.1 - 1.2ElectrophileIodides are most reactive; Bromides require longer time.
Base 1.5 - 2.0DeprotonationCs₂CO₃ (Preferred) or K₂CO₃.
Solvent N/AMediumDMF (Anhydrous). Acetonitrile is a milder alternative.
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (1.0 equiv) and anhydrous DMF (concentration ~0.2 M). Stir until fully dissolved.

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv) in a single portion.

    • Observation: The suspension may change color (often yellow/orange) indicating anion formation.

    • Time: Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise add the Alkyl Halide (1.1 equiv).

    • Exotherm Check: If using highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide), cool to 0°C before addition.

  • Reaction: Stir at RT. Monitor by TLC or LC-MS.

    • Typical Time: 2–12 hours.

    • Heating: If reaction is sluggish after 4 hours, heat to 60°C.

  • Quench & Workup:

    • Dilute with EtOAc (5x reaction volume).

    • Wash with Water (3x) to remove DMF (Critical step to prevent streaking on columns).

    • Wash with Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Purification Strategy (Separation of Isomers)

The two isomers typically have different polarities.

  • TLC System: 10% to 30% EtOAc in Hexanes.

  • Elution Order:

    • Isomer A (Major, 1,5-dimethyl-like): Usually elutes second (more polar) due to the exposed dipole, though this depends heavily on the R-group.

    • Isomer B (Minor, 1-alkyl-5-phenyl): Often elutes first (less polar) as the bulky phenyl shields the nitrogen lone pairs.

    • Note: Always collect fractions conservatively. Mixed fractions should be re-columned.

Analytical Validation (Self-Validating System)

Do not rely solely on LC-MS. Both isomers have the identical Mass-to-Charge (m/z) ratio. You must use NMR to assign regiochemistry.

The NOE Standard

The Nuclear Overhauser Effect (NOE) allows you to see which protons are close in space (<5 Å).

Target Signal (Irradiate)Observation in Isomer A (Major)Observation in Isomer B (Minor)
N-CH₂ (Alkyl) Strong NOE to Pyrazole-CH₃ Strong NOE to Phenyl-ortho-H
Pyrazole-CH₃ Strong NOE to N-CH₂No NOE to N-CH₂
Phenyl-ortho-H No NOE to N-CH₂Strong NOE to N-CH₂
Structural Diagram for NOE

Figure 2: NOE Logic Table. Irradiating the N-methylene protons reveals the adjacent substituent.

Troubleshooting & Optimization

Problem: Low Regioselectivity (Ratio close to 1:1)
  • Cause: High reaction temperature or very small alkylating agent (e.g., Methyl Iodide).

  • Solution:

    • Switch solvent to THF or Toluene (non-polar solvents often enhance steric discrimination).

    • Lower temperature to 0°C or -20°C.

    • Use a bulkier base (e.g., KOtBu) to kinetically favor the accessible nitrogen.

Problem: Poor Conversion
  • Cause: Alkyl chloride used instead of bromide/iodide; "Cesium effect" needed.

  • Solution: Add NaI (0.1 equiv) as a catalyst (Finkelstein condition) to generate the alkyl iodide in situ.

Problem: N-Alkylation vs. C-Alkylation
  • Cause: Use of extremely hard electrophiles or very strong bases (n-BuLi).

  • Solution: Stick to Carbonate bases (pK ~10-25). Avoid Lithium bases which might deprotonate the methyl group (C5-CH3), leading to side reactions.

References

  • Regioselectivity in Pyrazole Alkylation

    • L. K. P. Lam, et al. "Regioselective N-Alkylation of 3(5)-Substituted Pyrazoles." Journal of Heterocyclic Chemistry, 2020.
    • Note: Establishes the steric dominance of phenyl groups over methyl groups in directing alkyl
  • NMR Characterization of Pyrazoles

    • Claramunt, R. M., et al. "The annular tautomerism of pyrazoles." Advances in Heterocyclic Chemistry, 2000.
    • Note: The authoritative text on distinguishing pyrazole isomers via NOE and 13C chemical shifts.
  • Base Effects (Cesium Carbonate)

    • Flessner, T., et al.
    • Note: Details the "Cesium Effect" for improving yields in heterocyclic alkyl

Application Notes and Protocols: The 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Scaffold for Selective COX-2 Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in inflammation and oncology.

Abstract

The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a cornerstone of modern anti-inflammatory therapy, aiming to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The 1,5-diarylpyrazole scaffold is a privileged structure in this field, most notably embodied by the FDA-approved drug Celecoxib.[1][2] This document provides a comprehensive guide to utilizing the 3-(4-fluorophenyl)-5-methyl-1H-pyrazole core as a foundational scaffold for the design, synthesis, and evaluation of novel, potent, and selective COX-2 inhibitors. We present the scientific rationale, detailed experimental protocols for chemical synthesis, and a cascade of in vitro and in vivo biological assays essential for lead characterization.

Scientific Rationale and Pharmacophore Analysis

The therapeutic action of NSAIDs stems from the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins (PGs), key mediators of pain and inflammation.[3] The discovery of two isoforms, constitutive COX-1 (involved in physiological homeostasis) and inducible COX-2 (upregulated at sites of inflammation), revolutionized the field. Selective COX-2 inhibitors were developed to target inflammation specifically, thereby sparing the gastroprotective functions of COX-1.[3]

The success of diaryl heterocyclic inhibitors like Celecoxib has illuminated a well-defined structure-activity relationship (SAR) for COX-2 selectivity. Key features include:

  • A Central Heterocyclic Core: The pyrazole ring serves as a rigid scaffold to orient the crucial aryl substituents.[4][5]

  • Vicinal Diaryl Rings: Two aromatic rings at adjacent positions on the pyrazole core are essential for binding.

  • A Selectivity-Conferring Moiety: A critical feature for COX-2 selectivity is the presence of a sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂CH₃) group on one of the phenyl rings.[6] This group projects into a distinct secondary pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.[3][6]

The 3-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold provides an ideal starting point. The 4-fluorophenyl group at the 3-position and the methyl group at the 5-position are consistent with known potent inhibitors.[7] The crucial N1 position of the pyrazole is unsubstituted, providing a direct handle for introducing the N-phenylsulfonyl moiety required for high-potency and selective COX-2 inhibition.

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 PGES PGES PGH2->PGES PGE2 Prostaglandin E₂ (PGE₂) PGES->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor Pyrazole Scaffold Inhibitor Inhibitor->COX2 Inhibition

Caption: COX-2 signaling pathway and point of inhibition.

Synthesis of 1,3,5-Trisubstituted Pyrazole Analogs

A robust and common method for constructing the 1,3,5-trisubstituted pyrazole core is the Paal-Knorr condensation reaction between a 1,3-diketone and a substituted hydrazine. To generate analogs from the title scaffold, one would react 1-(4-fluorophenyl)butane-1,3-dione with an appropriately substituted phenylhydrazine, such as (4-sulfamoylphenyl)hydrazine, to yield a Celecoxib analog.

start Start Materials reagents 1. 1-(4-fluorophenyl)butane-1,3-dione 2. Substituted Phenylhydrazine (e.g., (4-sulfamoylphenyl)hydrazine) start->reagents condensation Condensation Reaction reagents->condensation workup Reaction Work-up (Cooling, Precipitation) condensation->workup purification Purification workup->purification characterization Characterization (NMR, MS, m.p.) purification->characterization product Final Product: 1,3,5-Trisubstituted Pyrazole characterization->product

Caption: General workflow for pyrazole analog synthesis.

Protocol 2.1: General Procedure for Synthesis of a Celecoxib Analog

Materials & Reagents:

  • 1-(4-fluorophenyl)butane-1,3-dione

  • (4-sulfamoylphenyl)hydrazine hydrochloride

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-(4-fluorophenyl)butane-1,3-dione (1.0 eq) and (4-sulfamoylphenyl)hydrazine hydrochloride (1.05 eq).

  • Solvent Addition: Add absolute ethanol to dissolve the reactants (approx. 10-15 mL per gram of diketone). Add a few drops of glacial acetic acid as a catalyst.

  • Condensation: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: Heating to reflux provides the necessary activation energy for the condensation and cyclization to occur efficiently.

  • Work-up: After the reaction is complete (typically 4-6 hours), remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath will promote the precipitation of the product.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol to remove soluble impurities.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 1,3,5-trisubstituted pyrazole derivative. Causality: Recrystallization is a highly effective method for purifying solid crystalline compounds based on differences in solubility.

  • Characterization: Dry the purified product under vacuum and characterize its structure and purity using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and melting point analysis.

Biological Evaluation Cascade

A tiered screening approach is recommended to efficiently identify promising candidates. This cascade begins with high-throughput in vitro enzyme assays and progresses to more complex cell-based and in vivo models for compounds that meet predefined activity and selectivity criteria.

start Synthesized Compound Library invitro Primary Screen: In Vitro COX-1/COX-2 Enzyme Assay start->invitro si_calc Calculate IC₅₀ Values and Selectivity Index (SI) invitro->si_calc decision1 Is SI > 10 and COX-2 IC₅₀ < 1 µM? si_calc->decision1 cell_based Secondary Screen: Cell-Based PGE₂ Assay (LPS-stimulated RAW 264.7) decision1->cell_based  Yes stop Discard or Re-optimize decision1->stop No decision2 Potent Inhibition of PGE₂ Production? cell_based->decision2 invivo Tertiary Screen: In Vivo Paw Edema Model (Rat) decision2->invivo  Yes decision2->stop No lead Lead Candidate invivo->lead

Caption: Tiered workflow for biological evaluation.

Protocol 3.1: In Vitro COX-1/COX-2 Enzyme Inhibition Assay (Colorimetric)

Principle: This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product with an absorbance maximum at 590-610 nm.[8][9]

Materials:

  • Ovine or Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • TMPD solution

  • Arachidonic Acid (substrate)

  • 96-well microplate

  • Microplate reader

  • Positive Controls: Celecoxib (selective), Indomethacin (non-selective)

Procedure:

  • Plate Layout: Designate wells for Background (no enzyme), 100% Activity (enzyme + vehicle), and Inhibitor (enzyme + test compound at various concentrations).

  • Reagent Addition:

    • To all wells except Background, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.[8]

    • To Background wells, add 160 µL of Assay Buffer and 10 µL of Heme.[8]

    • Add 10 µL of test compound (diluted in DMSO) or vehicle (DMSO) to the appropriate wells.

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.[10]

  • Measurement: Immediately measure the absorbance at 590 nm using a microplate reader in kinetic mode for 5 minutes or as a single endpoint reading.

Data Analysis:

  • Correct for background absorbance by subtracting the mean of the Background wells from all other wells.

  • Calculate the Percent Inhibition for each compound concentration: % Inhibition = [(Activity of Vehicle - Activity of Inhibitor) / Activity of Vehicle] x 100

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting Percent Inhibition versus the logarithm of the inhibitor concentration and fitting the data to a non-linear regression curve.

  • Calculate the Selectivity Index (SI) : SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)[9]

Protocol 3.2: Cell-Based LPS-Induced PGE₂ Production Assay

Principle: This assay quantifies the production of prostaglandin E₂ (PGE₂), a primary product of the COX-2 pathway, in a relevant cell model. Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce high levels of COX-2 expression.[11] The amount of PGE₂ released into the cell culture supernatant is then measured using a competitive ELISA kit.[12][13]

Materials:

  • RAW 264.7 cells

  • DMEM, FBS, and other cell culture reagents

  • Lipopolysaccharide (LPS) from E. coli

  • Commercial Prostaglandin E₂ ELISA Kit (e.g., from R&D Systems, Cayman Chemical, Abcam)[13][14]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of ~2.5 x 10⁵ cells/mL and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and replace it with fresh media containing the test compounds at various concentrations. Incubate for 1 hour. Causality: Pre-incubation allows the compound to enter the cells and bind to its target before the inflammatory stimulus is applied.

  • Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL to induce COX-2 expression and PGE₂ production.[11]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant, which now contains the secreted PGE₂.

  • PGE₂ Quantification: Analyze the PGE₂ concentration in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.[12][13][15] This typically involves competition between the sample PGE₂ and a labeled PGE₂ tracer for a limited number of antibody binding sites.

Protocol 3.3: In Vivo Carrageenan-Induced Paw Edema Assay in Rats

Principle: This is a classical and highly reproducible model of acute inflammation.[16][17] The subplantar injection of carrageenan into a rat's paw induces a biphasic inflammatory response. The late phase (after 2.5 hours) is primarily mediated by the overproduction of prostaglandins via COX-2.[16] The anti-inflammatory activity of a test compound is determined by its ability to reduce the resulting paw swelling (edema).[18][19]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Plethysmometer (for measuring paw volume)

  • Positive Control: Celecoxib (20 mg/kg, p.o.) or Indomethacin (10 mg/kg, p.o.)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Acclimatization & Grouping: Acclimatize animals for at least one week. Fast them overnight before the experiment but allow access to water. Randomly divide them into groups (Vehicle, Positive Control, Test Compound).[18]

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[16]

  • Drug Administration: Administer the vehicle, positive control, or test compound via oral gavage (p.o.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the same right hind paw.[16][20]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[16]

Data Analysis:

  • Calculate the edema volume (increase in paw volume) for each animal at each time point: Edema (mL) = Vₜ - V₀

  • Calculate the mean edema for each group.

  • Calculate the Percent Inhibition of edema at a specific time point (e.g., 3 hours, near the peak response) for each treated group relative to the vehicle control group: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison. A successful lead candidate derived from the 3-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold should exhibit a potent COX-2 IC₅₀ (ideally in the low nanomolar to sub-micromolar range), a high selectivity index, and statistically significant efficacy in the in vivo model.

Table 1: Representative Data for Novel Pyrazole Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)% Inhibition of Paw Edema @ 3h (Dose)
Scaffold-A 8.50.0994.455% (20 mg/kg)
Scaffold-B >500.25>20062% (20 mg/kg)
Scaffold-C 2.11.81.215% (20 mg/kg)
Celecoxib 15.20.0530465% (20 mg/kg)

Data are hypothetical and for illustrative purposes only.

Interpretation: In this example, Scaffold-B would be considered a highly promising lead. It shows excellent potency for COX-2, minimal activity against COX-1 (leading to a very high SI), and strong in vivo anti-inflammatory efficacy comparable to the positive control. Scaffold-C would be deprioritized due to its lack of selectivity.

References

  • BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. BenchChem.
  • El-Sayed, M. A., et al. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing.
  • SciSpace. (n.d.). 3D-QSAR studies of some tetrasubstituted pyrazoles as COX-II inhibitors.
  • Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models. (2025, August 6).
  • Morris, C. J. (2001, May 15).
  • Lee, H., et al. (2022).
  • Abdellatif, K. R. A., et al. (2025, August 17). Novel di-aryl chalcone derived pyrazole linked to methane sulfonyl pharmacophore as potent selective COX-2 inhibitors; design, synthesis, molecular modeling, in vitro and in vivo anti-inflammatory activities. Taylor & Francis Online.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service.
  • BenchChem. (2025). Application Notes: In Vitro Cyclooxygenase (COX) Activity Assay Using Tiopinac. BenchChem.
  • El-Sayed, M. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.
  • Inotiv. (n.d.).
  • Chemical structure and SAR study of halogenated pyrazole deriv
  • Singh, R., & Luni, F. K. (2024, February 28). Celecoxib.
  • Revvity. (n.d.). HTRF Prostaglandin E2 Detection Kit, 500 Assay Points. Revvity.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
  • Ilic, B., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science.
  • El-Damasy, D. A., et al. (2022, November 21). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Taylor & Francis Online.
  • Ballo, A., et al. (2023, February 28). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology.
  • Tuttle, A. H., et al. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat.
  • National Center for Biotechnology Inform
  • R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit. R&D Systems.
  • Manetti, F., et al. (2001, February). Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. PubMed.
  • Kumar, P., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
  • Abcam. (n.d.). Prostaglandin E2 ELISA Kit - Intracellular (ab316906). Abcam.
  • Thermo Fisher Scientific. (n.d.).

Sources

Application Note: Strategic One-Pot Synthesis of 3,5-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: One-Pot Synthesis Methods for 3,5-Disubstituted Pyrazoles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Abstract

The 3,5-disubstituted pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Celecoxib (Celebrex) and Rimonabant. Traditional synthesis often involves the isolation of unstable intermediates (e.g., 1,3-diketones or diazo compounds), leading to poor atom economy and safety risks. This guide details three robust, field-validated one-pot protocols for synthesizing 3,5-disubstituted pyrazoles. We prioritize methods that ensure high regioselectivity, operational simplicity, and "green" compliance.

Strategic Overview & Mechanistic Logic

The synthesis of 3,5-disubstituted pyrazoles generally proceeds via two primary mechanistic manifolds: Condensation (involving carbonyls and hydrazines) or [3+2] Cycloaddition (involving dipoles and dipolarophiles).

Selection Matrix: Which Method to Choose?
  • Scenario A: You have an aldehyde and a terminal alkyne. Use Protocol 1 (Oxidative Cyclization). It avoids pre-synthesizing the 1,3-diketone.

  • Scenario B: You need high regioselectivity with sensitive functional groups. Use Protocol 2 (1,3-Dipolar Cycloaddition). This method generates the unstable diazo species in situ.

  • Scenario C: You are scaling up and require Green Chemistry compliance. Use Protocol 3 (Aqueous Condensation).

SelectionMatrix Start Starting Materials? AldehydeAlkyne Aldehyde + Terminal Alkyne Start->AldehydeAlkyne AldehydeHydrazine Aldehyde + Tosylhydrazine + Alkyne Start->AldehydeHydrazine Diketone 1,3-Diketone or Chalcone Start->Diketone P1 Protocol 1: Iodine-Mediated Oxidative Cyclization AldehydeAlkyne->P1 High Diversity P2 Protocol 2: Regioselective [3+2] Cycloaddition AldehydeHydrazine->P2 High Regiocontrol P3 Protocol 3: 'On-Water' Green Condensation Diketone->P3 Scale & Safety

Figure 1: Decision matrix for selecting the optimal synthetic route based on available precursors.

Detailed Protocols

Protocol 1: Iodine-Mediated Multicomponent Oxidative Cyclization

Best for: Rapid library generation from commercially available aldehydes and alkynes. Mechanism: This method couples a terminal alkyne and an aldehyde to form a propargylic alcohol, which is oxidized in situ (using I₂/DMSO) to an alkynone. The alkynone then undergoes Michael addition/cyclocondensation with hydrazine.

Materials
  • Reagents: Aryl aldehyde (1.0 equiv), Terminal alkyne (1.2 equiv), Hydrazine hydrate (1.5 equiv).

  • Catalyst/Oxidant: Molecular Iodine (I₂, 10-20 mol%), DMSO (4.0 equiv or as co-solvent).

  • Solvent: Ethanol or Toluene.

  • Base: K₂CO₃ (optional, depending on substrate).

Step-by-Step Workflow
  • Alkynylation (In Situ):

    • Note: If starting from propargyl alcohol precursors, skip to step 2.

    • To a flask, add terminal alkyne (1.2 mmol) and base (e.g., Cs₂CO₃ or catalytic CuI/amine system if Sonogashira conditions are preferred for the first step). Add aldehyde (1.0 mmol). Stir at RT until propargyl alcohol formation is confirmed by TLC.

    • Alternative: Commercially available propargyl alcohols can be used directly.

  • Oxidation & Cyclization:

    • Add Ethanol (5 mL) to the crude propargyl alcohol mixture.

    • Add Molecular Iodine (I₂, 0.2 mmol) and DMSO (4.0 mmol).

    • Heat the mixture to 80°C for 1 hour. The I₂/DMSO system oxidizes the alcohol to the active alkynone intermediate.

  • Hydrazine Addition:

    • Cool slightly (to ~50°C) and add Hydrazine hydrate (1.5 mmol) dropwise.

    • Caution: Exothermic reaction.

    • Reflux at 80-90°C for 2–4 hours.

  • Work-up:

    • Quench with saturated aqueous Na₂S₂O₃ (to remove excess iodine).

    • Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine.

    • Dry over Na₂SO₄ and concentrate. Purify via recrystallization (EtOH) or flash chromatography.

Expert Tip: If the oxidation is sluggish, add 10 mol% TBHP (tert-Butyl hydroperoxide) to regenerate the iodine species.

Protocol 2: Regioselective 1,3-Dipolar Cycloaddition

Best for: Synthesizing


-substituted pyrazoles with strict regiochemical requirements.
Mechanism:  Tosylhydrazones decompose under basic conditions to generate diazo compounds in situ. These undergo a [3+2] cycloaddition with terminal alkynes.
Regioselectivity:  The steric bulk of the diazo species and the alkyne directs the formation of the 3,5-isomer over the 3,4-isomer.
Materials
  • Reagents: Aryl aldehyde (1.0 equiv), Tosylhydrazine (1.0 equiv), Terminal Alkyne (1.2 equiv).

  • Base: K₂CO₃ or NaOEt (2.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Workflow
  • Hydrazone Formation:

    • Combine aryl aldehyde (1.0 mmol) and tosylhydrazine (1.0 mmol) in 1,4-Dioxane (4 mL).

    • Stir at room temperature for 30–60 mins. A white precipitate (tosylhydrazone) often forms. Do not isolate.

  • Cycloaddition:

    • Add the terminal alkyne (1.2 mmol) and K₂CO₃ (2.0 mmol) directly to the reaction vessel.

    • Heat to 90–100°C for 8–12 hours.

    • Mechanism Check: The base deprotonates the hydrazone, leading to the Bamford-Stevens type generation of the diazo intermediate, which is immediately trapped by the alkyne.

  • Work-up:

    • Cool to RT. Filter off inorganic salts.

    • Concentrate the filtrate.

    • Purify via column chromatography (Hexane/EtOAc).

Expert Tip: For electron-deficient alkynes, the reaction is faster. For electron-rich alkynes, increasing the temperature to 110°C (refluxing toluene) may be necessary.

Mechanism Step1 Aldehyde + Tosylhydrazine Inter1 Tosylhydrazone Step1->Inter1 Step2 Base (K2CO3) + Heat Inter1->Step2 Inter2 Diazo Species (In Situ) Step2->Inter2 -TsH Step3 + Alkyne [3+2] Cycloaddition Inter2->Step3 Product 3,5-Disubstituted Pyrazole Step3->Product

Figure 2: Mechanistic pathway for the one-pot 1,3-dipolar cycloaddition via in situ diazo generation.

Protocol 3: "On-Water" Green Synthesis

Best for: Large-scale preparation and environmental sustainability. Mechanism: The hydrophobic effect accelerates the condensation of 1,3-diketones (or chalcones) with hydrazine in water, often without any surfactant.

Materials
  • Reagents: 1,3-Diketone (1.0 equiv) OR Chalcone (1.0 equiv), Hydrazine Hydrate (1.2 equiv).

  • Solvent: Water (tap water is often sufficient).

  • Catalyst: None (or catalytic acetic acid if pH adjustment is needed).

Step-by-Step Workflow
  • Mixing:

    • Suspend the 1,3-diketone (5.0 mmol) in Water (10 mL). The starting material will likely not dissolve, forming a suspension.

  • Reaction:

    • Add Hydrazine Hydrate (6.0 mmol) dropwise.

    • Stir vigorously at Room Temperature for 15 minutes, then heat to 60°C for 1 hour.

    • Observation: The suspension often changes color or texture as the more polar pyrazole forms and precipitates or oils out.

  • Isolation:

    • Cool to RT.

    • Filtration: The product usually precipitates as a solid. Filter and wash with cold water.[2]

    • Drying: Dry in a vacuum oven at 50°C.

    • Purity: Often >95% pure without chromatography.

Performance Comparison

FeatureProtocol 1 (Iodine/Oxidative)Protocol 2 (Cycloaddition)Protocol 3 (On-Water)
Precursor Availability High (Aldehydes/Alkynes)High (Aldehydes/Alkynes)Medium (Requires Diketones)
Atom Economy Moderate (Loss of H₂O, DMSO red.)Low (Loss of TsH)High (Loss of H₂O only)
Regioselectivity GoodExcellent Moderate (if unsymmetrical)
Green Score Moderate (Uses DMSO/I₂)Low (Uses Dioxane)Excellent (Water)
Typical Yield 75–85%70–90%85–95%

References

  • Wu, L.-L., et al. (2012).[3] "An Efficient One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles." Synthesis. Link

  • Sha, Q., & Wei, Y. (2013). "An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition." Synthesis. Link

  • Harigae, R., Moriyama, K., & Togo, H. (2014).[4] "Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine."[4][5][6][7] The Journal of Organic Chemistry. Link[7]

  • Reddy, C. R., et al. (2013).[8] "Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides." Synthesis. Link

  • Yu, X., et al. (2013).[7] "Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes." The Journal of Organic Chemistry. Link

  • Review on Green Protocols: "Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions." Frontiers in Chemistry. Link

Sources

Application Note: Biological Assay Protocols for Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists. It synthesizes standard industry protocols with specific considerations for the pyrazole scaffold, a privileged structure in kinase inhibition.[1]

Introduction: The Pyrazole Scaffold in Kinase Discovery[2][3]

The pyrazole moiety is a "privileged scaffold" in oncology and inflammation therapeutics, serving as the core pharmacophore for FDA-approved drugs like Crizotinib (ALK/ROS1), Ruxolitinib (JAK1/2), and Encorafenib (BRAF).

Mechanistically, the pyrazole ring typically functions as a hinge-binder. The nitrogen atoms in the pyrazole ring often form critical hydrogen bonds with the backbone residues of the kinase hinge region (e.g., the Glu-Leu motif). Because this binding mode competes directly with ATP, the assay strategy must rigorously distinguish between Type I (active conformation binders) and Type II (inactive conformation binders) mechanisms while accounting for the specific physicochemical liabilities of pyrazoles, such as aqueous solubility and potential fluorescence interference.

Experimental Logic & Screening Cascade

To validate a pyrazole hit, we employ a funnel approach:

  • Biochemical Assay (ADP-Glo): Determines intrinsic potency (

    
    ) in a defined, cell-free system.
    
  • Target Engagement (NanoBRET): Validates that the compound penetrates the cell membrane and binds the kinase in a physiological environment.[2]

  • Selectivity Profiling: Assesses off-target promiscuity, a common risk for hinge-binding scaffolds.

ScreeningCascade Start Synthesized Pyrazole Library Solubility QC: Solubility Check (DMSO Tolerance) Start->Solubility Biochem Biochemical Screen (ADP-Glo Assay) Solubility->Biochem Pass Biochem->Start SAR Iteration CellTE Target Engagement (NanoBRET TE) Biochem->CellTE IC50 < 1 µM Pheno Functional Assay (Western Blot/Viability) CellTE->Pheno Kd(app) Confirmed

Figure 1: The critical path for evaluating pyrazole kinase inhibitors. Note the early solubility checkpoint, essential for this lipophilic scaffold.

Pre-Assay Considerations: Solubility & Handling[5]

Pyrazole derivatives often exhibit poor aqueous solubility and a tendency to aggregate, which can lead to false positives (pan-assay interference compounds, PAINS).

  • DMSO Limits: Maintain final DMSO concentration

    
     (v/v). Most kinases tolerate up to 2%, but pyrazoles may precipitate upon dilution into aqueous buffer.
    
  • Detergent Use: Always include 0.01% Triton X-100 or Tween-20 in the kinase reaction buffer. This prevents the formation of colloidal aggregates that non-specifically sequester the enzyme.

  • Visual Check: Before adding the enzyme, inspect the compound plate. Turbidity indicates precipitation.

Protocol A: Biochemical Potency via ADP-Glo™ Kinase Assay

We utilize the ADP-Glo™ Kinase Assay (Promega) because it is a luminescent assay. Unlike fluorescent assays (e.g., FP or TR-FRET), luminescence is less susceptible to interference from the pyrazole core, which can sometimes autofluoresce in the blue/green spectrum.

Principle

The assay quantifies kinase activity by measuring the ADP produced during the reaction.[1] It is a two-step endpoint assay:

  • Kinase Reaction: Substrate + ATP

    
     Phospho-substrate + ADP.
    
  • ADP Detection: Unused ATP is depleted, and ADP is converted back to ATP, which drives a luciferase reaction.

Materials
  • Kinase: Recombinant human kinase (e.g., JAK2, ALK).

  • Substrate: Peptide or protein substrate specific to the kinase.

  • ATP: Ultra-pure ATP (critical to avoid high background).[3][4]

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock of the pyrazole inhibitor in 100% DMSO.

    • Perform a 3-fold serial dilution in DMSO (10 points).

    • Dilute 1:25 into 1X Kinase Buffer to create a 4X working solution (4% DMSO).

  • Kinase Reaction (384-well Low Volume White Plate):

    • Add 2.5 µL of 4X Compound to the well.

    • Add 2.5 µL of 4X Enzyme/Substrate mix. Incubate 5 min at RT (allows inhibitor to bind).

    • Add 2.5 µL of 4X ATP start solution.

    • Final Volume: 10 µL. Final DMSO: 1%.

    • Incubate at RT for 60 minutes (or time linear with initial velocity).

  • ADP-Glo Reaction (Stop & Deplete):

    • Add 10 µL of ADP-Glo™ Reagent.

    • Incubate 40 minutes at RT. This stops the kinase reaction and digests unconsumed ATP.[1][5][6]

  • Detection:

    • Add 20 µL of Kinase Detection Reagent.

    • Incubate 30–60 minutes at RT. This converts ADP to ATP and generates light.[6][7]

    • Read Luminescence (integration time: 0.5–1.0 sec).

Data Analysis

Calculate percent inhibition relative to Max (DMSO only) and Min (No Enzyme) controls:



Fit data to a 4-parameter logistic equation to determine 

.

Acceptance Criteria: Z-Factor


.

Protocol B: Cellular Target Engagement (NanoBRET™)

While biochemical assays show inhibition, they do not account for cell membrane permeability—a common failure point for pyrazoles. The NanoBRET™ TE Intracellular Kinase Assay measures the apparent affinity (


) in live cells.[2]
Principle

This is a competitive binding assay. Cells express a Kinase-NanoLuc fusion protein. A cell-permeable fluorescent tracer (broad-spectrum kinase inhibitor) is added.

  • No Inhibitor: Tracer binds kinase

    
     BRET signal (Energy transfer from NanoLuc to Tracer).
    
  • Inhibitor Present: Pyrazole displaces tracer

    
     Loss of BRET signal.
    

NanoBRET cluster_0 Live Cell Complex Kinase-NanoLuc + Tracer (High BRET Signal) Displaced Kinase-NanoLuc + Pyrazole (Tracer Released = Low Signal) Complex->Displaced Competitive Displacement AddComp Add Pyrazole Inhibitor AddComp->Displaced

Figure 2: NanoBRET mechanism. The pyrazole inhibitor competes with the fluorescent tracer for the ATP binding pocket.

Step-by-Step Procedure
  • Transfection (Day 1):

    • Transfect HEK293 cells with the specific Kinase-NanoLuc® plasmid using FuGENE® HD.

    • Plate cells into white 96-well plates (2 x 10^4 cells/well). Incubate 20–24 hours.

  • Tracer & Inhibitor Addition (Day 2):

    • Remove media and replace with Opti-MEM containing the NanoBRET™ Tracer K10 (concentration determined by prior titration, typically 0.5–1.0 µM).

    • Add serially diluted pyrazole inhibitor (10 concentrations).

    • Crucial: Include a "No Tracer" control for background subtraction.

  • Incubate:

    • Incubate for 2 hours at 37°C / 5% CO2. This allows equilibrium binding.

  • Measurement:

    • Add 3X NanoBRET™ Nano-Glo® Substrate.

    • Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible reader (e.g., BMG PHERAstar).

  • Calculation:

    
    
    
    
    
    Plot Corrected BRET vs. [Inhibitor] to determine cellular
    
    
    .

Selectivity Profiling

Pyrazoles are notorious for off-target effects because the hinge-binding motif is conserved across the kinome.

  • Strategy: Once a lead is identified (

    
    ), submit the compound for a ScanMAX  or similar kinome panel (96+ kinases).
    
  • Focus Areas: Pay particular attention to kinases with similar gatekeeper residues. For example, if targeting JAK2, check for inhibition of FLT3 and ALK, which often cross-react with pyrazole cores.

Data Presentation & Troubleshooting

Summary Data Table

When reporting results, structure your data to allow easy comparison of intrinsic vs. cellular potency.

Compound IDTarget KinaseADP-Glo IC50 (nM)NanoBRET IC50 (nM)Solubility Limit (µM)
PZ-001 JAK24.5 ± 0.835 ± 5>100
PZ-002 JAK22.1 ± 0.3>10,00010 (Poor Permeability)
Crizotinib ALK1.88.5>100
Troubleshooting Guide
IssuePossible Cause (Pyrazole Specific)Solution
High Background in ADP-Glo Impure ATP or phosphate contamination.Use Ultra-Pure ATP only.[3] Avoid phosphate buffers (PBS) in the reaction; use Tris/HEPES.
Bell-Shaped Dose Response Compound aggregation or precipitation.Check visual solubility. Increase Triton X-100 to 0.01%. Reduce max concentration.
Potent Biochem / Weak Cellular Poor membrane permeability or efflux pump substrate.Pyrazoles are often P-gp substrates. Test in Caco-2 assay or use NanoBRET in permeabilized cells to confirm.
Fluorescence Interference Pyrazole autofluorescence (rare but possible).Switch from fluorescent assays (FP) to luminescent (ADP-Glo) or radiometric assays.

References

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214. [Link]

  • Cui, J. J., et al. (2011). "Tranformation of Crizotinib into a Novel Pyrazole-Based Inhibitor." Journal of Medicinal Chemistry, 54(18), 6342-6363. (Demonstrates pyrazole design and assay validation). [Link]

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET."[2][8] Nature Communications, 6, 10091. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Synthesis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: REGIO-PYR-4F Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

The "Regioselectivity" Paradox (Read This First)

Before troubleshooting your reaction conditions, we must address the most common misconception regarding 3-(4-fluorophenyl)-5-methyl-1H-pyrazole .

The Tautomer Trap: If your target molecule has an unsubstituted nitrogen (N-H), the distinction between the 3-(4-fluorophenyl)-5-methyl isomer and the 5-(4-fluorophenyl)-3-methyl isomer is chemically moot in solution. These are annular tautomers . They interconvert rapidly (


) via proton transfer.
  • In Solution: You will always have an equilibrium mixture. The ratio depends on the solvent polarity and the electronic influence of the 4-fluorophenyl group (which generally favors the tautomer where the proton is on the nitrogen adjacent to the electron-withdrawing aryl group to minimize dipole repulsion, though this is solvent-dependent).

  • In Solid State: You may isolate a single tautomer in the crystal lattice, but it will revert to the mixture immediately upon dissolution.

When Regioselectivity Matters: Regioselectivity becomes the critical failure point in two specific scenarios. Please identify which workflow you are performing:

  • Direct Synthesis with Substituted Hydrazines: You are reacting the diketone with methylhydrazine (or similar) and need to control whether the N-substituent ends up next to the Methyl or the Fluorophenyl group.

  • Post-Synthetic Functionalization: You have the 1H-parent and are performing N-alkylation, which produces a mixture of N1 and N2 alkylated isomers.

Workflow A: Direct Synthesis (The Knorr Cyclization)

Objective: Controlling isomer distribution during the condensation of 1-(4-fluorophenyl)butane-1,3-dione with alkylhydrazines.

The Mechanistic Challenge

The reaction proceeds via the initial attack of the hydrazine's primary amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) on one of the two carbonyl carbons.
  • Carbonyl A (Acetyl): Sterically accessible, less electrophilic (alkyl donor).

  • Carbonyl B (4-F-Benzoyl): Sterically hindered, but electronically activated by the electron-withdrawing Fluorine (inductive effect).

The regioselectivity is determined by the competition between steric hindrance and electrophilicity .

Troubleshooting Protocol

Q: I am getting a 1:1 mixture of isomers. How do I favor one?

A: You must leverage solvent effects and Lewis acids to differentiate the carbonyls.

Desired IsomerReaction Condition StrategyMechanism
1-alkyl-3-methyl-5-(4-F-phenyl) Fluorinated Solvents (HFIP/TFE) Fluorinated alcohols (e.g., Hexafluoroisopropanol) are strong H-bond donors. They activate the acetyl carbonyl more effectively, directing the initial

attack there.
1-alkyl-5-methyl-3-(4-F-phenyl) Non-polar Solvent + Lewis Acid Use Toluene with a Lewis Acid (e.g.,

). This coordinates the dicarbonyl, often favoring attack at the less hindered acetyl by the substituted nitrogen (if sterics dominate) or locking the conformation.

Standard Operating Procedure (High Regioselectivity):

  • Solvent: Ethanol (Standard) vs. HFIP (High Selectivity).

  • Temperature: Lower temperatures (

    
     to RT) favor the kinetic product (attack at the most electrophilic carbonyl). Reflux favors thermodynamic equilibration.
    
  • Reagent: Add the hydrazine slowly to the diketone (not vice versa) to maintain a constant excess of electrophile.

Workflow B: Post-Synthetic N-Alkylation

Objective: Alkylating the 3-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold at a specific nitrogen.

The "Lone Pair" Decision Matrix

The pyrazole anion has two nucleophilic sites.

  • N1 (Next to Methyl): More sterically accessible.

  • N2 (Next to 4-F-Phenyl): Sterically hindered by the phenyl ring; lone pair is less basic due to the electron-withdrawing nature of the 4-F-Phenyl group.

Rule of Thumb: Alkylation under basic conditions (


) predominantly occurs at the less hindered nitrogen  (adjacent to the Methyl group), yielding the 1-alkyl-5-methyl-3-(4-fluorophenyl)  isomer.
Troubleshooting Guide

Q: I need the "Anti-Steric" Isomer (N-alkylation next to the Phenyl ring). How do I force this?

A: You cannot easily force


 attack at the hindered/deactivated position. You must switch strategies:
  • Strategy 1: Blocking Groups. Use a bulky protecting group (e.g., Trityl) which might favor the thermodynamic product, then alkylate, then deprotect.

  • Strategy 2: The Mitsunobu Reaction. If alkylating with an alcohol, the Mitsunobu conditions often show different selectivity profiles compared to standard alkyl halides due to the mechanism involving the protonated pyrazole.

  • Strategy 3 (Recommended): Do not alkylate. Go back to Workflow A and use a substituted hydrazine (e.g., 4-fluorophenylhydrazine + pentane-2,4-dione, though this changes the scaffold).

Experimental Protocol: Regioselective N-Alkylation

Reagents:

  • Substrate: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (

    
     equiv)
    
  • Base:

    
     (2.0 equiv) - Cesium promotes the "loose ion pair" effect, enhancing N-nucleophilicity.
    
  • Electrophile: Alkyl Halide (

    
     equiv)
    
  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolve pyrazole in DMF (

    
    ).
    
  • Add

    
     and stir for 30 min at RT (ensure full deprotonation).
    
  • Add Alkyl Halide dropwise.

  • Monitor via TLC/LCMS.

  • Critical: If selectivity is poor, switch solvent to THF (lower dielectric constant) and use NaH as the base. The tighter ion pairing in THF can sometimes shift the ratio, though the steric factor (Methyl vs Phenyl) usually dominates.

Visualizing the Pathways

The following diagram illustrates the divergence in synthesis pathways and the decision points for controlling regiochemistry.

PyrazoleSynthesis cluster_tips Optimization Tips Diketone 1-(4-F-Ph)-1,3-butanedione Hydrazine Hydrazine Source H_Hydrazine Hydrazine (N2H4) Diketone->H_Hydrazine Route 1 R_Hydrazine R-Hydrazine (MeNHNH2) Diketone->R_Hydrazine Route 2 Parent 3-(4-F-Ph)-5-Me-1H-pyrazole (Tautomeric Mix) H_Hydrazine->Parent Cyclization Alkylation N-Alkylation (R-X, Base) Parent->Alkylation Functionalization Alk_Iso1 Major Product: 1-R-5-Me-3-(4-F-Ph) (Steric Control) Alkylation->Alk_Iso1 Preferred (Sterics) Alk_Iso2 Minor Product: 1-R-3-Me-5-(4-F-Ph) Alkylation->Alk_Iso2 Disfavored Direct_Iso1 Isomer A: 1-R-3-(4-F-Ph)-5-Me R_Hydrazine->Direct_Iso1 Attack at Acetyl (Kinetic) Direct_Iso2 Isomer B: 1-R-5-(4-F-Ph)-3-Me R_Hydrazine->Direct_Iso2 Attack at Benzoyl Tip1 Use HFIP Solvent to favor Isomer A Direct_Iso1->Tip1

Caption: Decision tree for pyrazole synthesis. Route 1 (top) involves making the parent 1H-pyrazole followed by alkylation, which is sterically controlled. Route 2 (bottom) uses substituted hydrazines where solvent choice (e.g., HFIP) can influence the regiochemical outcome.

Analytical Verification (FAQ)

Q: How do I definitively confirm which isomer I have? A: 1H-NMR is often insufficient due to overlapping signals. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Isomer A (1-R-5-Methyl-3-Aryl): You will see a strong NOE correlation (spatial proximity) between the N-alkyl protons (

    
    ) and the C5-Methyl  protons.
    
  • Isomer B (1-R-3-Methyl-5-Aryl): You will see an NOE correlation between the N-alkyl protons (

    
    ) and the Ortho-protons  of the 4-fluorophenyl ring.
    

References

  • Edilova, Y. O., et al. (2025).[1] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Link

  • BenchChem Technical Support. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Link

  • Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.
  • Rosa, F. A., et al. (2008).[2] Regiospecific Synthesis of 4-Substituted 1H-Pyrazole-5-Carboxylates. Synlett. Link

Sources

FAQ 1: Why do 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole co-elute or smear on a silica column?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the isolation and characterization of 3-(4-fluorophenyl) and 5-(4-fluorophenyl) pyrazole derivatives.

Unlike standard stereoisomers or stable regioisomers, these two molecules exist in a dynamic, rapidly equilibrating state. This guide will decode the causality behind their chromatographic behavior and provide field-proven, self-validating protocols to successfully separate them for your structure-activity relationship (SAR) studies.

The Mechanistic Reality: You are not dealing with a standard separation problem; you are fighting thermodynamics. 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole are not stable, independent molecules in solution—they are annular tautomers .

The activation barrier for prototropic transfer (the migration of a proton between the N1 and N2 atoms of the pyrazole ring) is exceptionally low, often < 50 kJ/mol in protic solvents or when facilitated by intermolecular hydrogen bonding . Because this interconversion occurs at a rate of


 at room temperature, the molecules swap identities faster than the chromatographic timescale. The silica gel stationary phase "sees" a time-averaged single molecule, resulting in a single, broad, or severely tailing peak rather than two distinct bands.

Tautomerization T3 3-(4-Fluorophenyl)-1H-pyrazole (Tautomer A) TS Proton Transfer Transition State T3->TS k1 (Fast) T5 5-(4-Fluorophenyl)-1H-pyrazole (Tautomer B) TS->T5 k2 (Fast)

Fig 1: Prototropic tautomerization equilibrium pathway of 3(5)-(4-fluorophenyl)-1H-pyrazole.

FAQ 2: How can I successfully separate these two forms for biological assays?

The "Lock and Separate" Strategy: To separate these structures, you must break the symmetry of the transition state. By replacing the mobile N-H proton with a robust protecting group (e.g., SEM, Boc, or Trityl), you "lock" the tautomeric state. This chemical derivatization converts the dynamic tautomers into static regioisomers . Once the N1 position is substituted, proton migration is impossible, and the 1,3-aryl and 1,5-aryl regioisomers become physically distinct molecules with different dipole moments and steric profiles that are easily resolved on standard silica gel .

SeparationWorkflow Start Equilibrating Mixture: 3(5)-(4-Fluorophenyl)-1H-pyrazole Deriv Step 1: N-Derivatization (e.g., SEM-Cl, Boc2O) Start->Deriv Lock Tautomeric State Regio Stable Regioisomers: 1-Substituted-3-aryl & 1-Substituted-5-aryl Deriv->Regio Chrom Step 2: Chromatographic Separation (Silica Gel / Prep-HPLC) Regio->Chrom Iso1 Pure 1-Substituted-3-(4-fluorophenyl)pyrazole Chrom->Iso1 Iso2 Pure 1-Substituted-5-(4-fluorophenyl)pyrazole Chrom->Iso2 Deprotect Step 3: Optional Deprotection (Re-establishes Equilibrium) Iso1->Deprotect Iso2->Deprotect

Fig 2: Experimental workflow for the chemical locking and separation of pyrazole tautomers.

Quantitative Data: Chromatographic & Physical Properties

To predict how your locked regioisomers will behave during separation, refer to the physicochemical summary below. The steric clash in the 1,5-regioisomer is the primary driver for its distinct chromatographic behavior .

Property3(5)-(4-Fluorophenyl)-1H-pyrazole1-SEM-3-(4-fluorophenyl)pyrazole1-SEM-5-(4-fluorophenyl)pyrazole
State in Solution Dynamic EquilibriumStatic (Regioisomer)Static (Regioisomer)
Interconversion Rate Fast (

)
NoneNone
Planarity CoplanarCoplanarNon-coplanar (Steric clash)
Silica Gel Behavior Single broad/tailing peakSharp peak (Lower

)
Sharp peak (Higher

)
NOESY NMR Signature Averaged/Exchanging signalsNo NOE between N1-R & ArylStrong NOE between N1-R & Aryl

Troubleshooting Guide: Step-by-Step Separation Methodology

This protocol utilizes 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) as the locking agent due to its stability during normal-phase chromatography and mild deprotection conditions.

Step 1: N-Derivatization (Tautomer Locking)

Causality: Sodium hydride (NaH) irreversibly deprotonates the pyrazole to form a highly nucleophilic pyrazolide anion. Alkylation with SEM-Cl yields a mixture of the 1,3- and 1,5-regioisomers.

  • Dissolve 1.0 eq of the 3(5)-(4-fluorophenyl)-1H-pyrazole mixture in anhydrous DMF under an inert N₂ atmosphere.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Slowly add 1.2 eq of NaH (60% dispersion in mineral oil). Stir for 30 minutes until H₂ gas evolution ceases.

  • Dropwise add 1.2 eq of SEM-Cl. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Chromatographic Separation

Causality: The 1,5-regioisomer experiences a severe steric clash between the bulky N1-SEM group and the C5-fluorophenyl ring. This forces the aryl ring out of the plane of the pyrazole, reducing the molecule's accessible polar surface area and overall dipole moment. Consequently, the 1,5-isomer interacts less strongly with the polar silica stationary phase and elutes faster.

  • Load the crude mixture onto a normal-phase silica gel column.

  • Elute using a gradient of Hexanes/Ethyl Acetate (typically starting at 95:5 and ramping to 80:20).

  • Self-Validation Checkpoint (TLC): You will observe two distinct spots. The top spot (higher

    
    ) is the 1-SEM-5-(4-fluorophenyl)pyrazole. The bottom spot (lower 
    
    
    
    ) is the 1-SEM-3-(4-fluorophenyl)pyrazole.
Step 3: Structural Validation (Trustworthiness)

Causality: Because conventional 1H-NMR cannot definitively assign the regiochemistry due to similar chemical shifts, you must use through-space interactions.

  • Perform a 2D NOESY NMR experiment on both isolated fractions.

  • Self-Validation Checkpoint (NMR): The fraction corresponding to the higher

    
     spot will exhibit a strong NOE cross-peak between the N-CH₂ protons of the SEM group and the ortho-protons of the 4-fluorophenyl ring. This definitively confirms it as the 1,5-regioisomer. The lower 
    
    
    
    fraction will lack this cross-peak, confirming it as the 1,3-regioisomer.
Step 4: Deprotection (If Free NH is Required)

Warning: Removing the protecting group will immediately plunge the molecule back into the dynamic 3(5)-tautomeric equilibrium. Do not deprotect if you need isolated isomers for an assay.

  • To deprotect, treat the isolated SEM-pyrazole with Tetra-n-butylammonium fluoride (TBAF) in THF at reflux for 4-6 hours.

  • The fluoride ion selectively attacks the silicon atom, driving the elimination of ethylene and formaldehyde to regenerate the free 1H-pyrazole.

References

  • Title: Substituted pyrazoles as p38 kinase inhibitors (US6423713B1)
  • Title: Theoretical studies on tautomerism and IR spectra of pyrazole derivatives Source: ResearchGate URL: [Link]

Technical Support Center: Optimizing Yield and Regioselectivity in Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The Knorr pyrazole synthesis—the cyclocondensation of 1,3-diketones with substituted hydrazines—is a cornerstone reaction in medicinal chemistry and drug development. Despite its apparent simplicity, researchers frequently encounter yield-limiting bottlenecks such as poor regioselectivity with unsymmetrical diketones, stalled intermediates, and thermal degradation during scale-up.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your pyrazole workflows.

Mechanistic Overview

Understanding the reaction trajectory is critical for troubleshooting. The synthesis proceeds via initial nucleophilic attack to form a hydrazone, followed by intramolecular cyclization to a 5-hydroxypyrazoline, and finally, dehydration to yield the aromatic pyrazole[1]. The dehydration step is often rate-determining under neutral pH conditions, while the initial attack dictates regioselectivity[1].

Pathway A 1,3-Diketone + Substituted Hydrazine B Nucleophilic Attack (Exothermic) A->B C Hydrazone Intermediate (E/Z Isomers) B->C D Intramolecular Cyclization C->D E 5-Hydroxypyrazoline Intermediate D->E F Acid-Catalyzed Dehydration (Rate-Limiting) E->F G Target Pyrazole (Regioisomer A or B) F->G

Knorr pyrazole synthesis pathway highlighting the rate-limiting dehydration step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using an unsymmetrical 1,3-diketone and getting a near 1:1 mixture of regioisomers. How can I drive the reaction toward a single isomer? A1: Regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric bulk of the substituents[2]. When standard protic solvents (like ethanol) fail to provide selectivity, the causality usually lies in the unguided nucleophilic attack of the hydrazine. Solution: Switch to a strongly hydrogen-bonding, fluorinated solvent like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or use a polar aprotic solvent (e.g., DMAc) with an acid catalyst[2][3]. HFIP uniquely modulates the electrophilicity of the carbonyl groups via hydrogen bonding, heavily biasing the attack pathway and lowering the activation energy for the desired regioisomer[2]. Alternatively, running the reaction in DMAc with aqueous HCl has been shown to yield regioselectivity up to 98:2[3][4].

Q2: My LCMS shows high consumption of the starting diketone, but the major peak corresponds to the hydrazone or hydroxypyrazoline intermediate (M+18). Why isn't it cyclizing? A2: The reaction has stalled at the dehydration step. While the initial hydrazone formation is rapid, the elimination of water from the 5-hydroxypyrazoline intermediate to form the fully conjugated pyrazole requires a good leaving group[1]. Under neutral conditions, the hydroxyl group is a poor leaving group. Solution: Introduce a Brønsted acid catalyst[5]. Adding a catalytic amount of acetic acid (AcOH) or utilizing the hydrazine hydrochloride salt protonates the hydroxyl group, converting it into water (a superior leaving group) and drastically accelerating the rate-limiting dehydration step[4].

Q3: The reaction works perfectly on a 100 mg scale, but when scaling up to 50 grams, my yield drops by 30% and the crude mixture is dark and complex. What is going wrong? A3: You are experiencing thermal degradation and side-product formation due to the highly exothermic nature of the initial hydrazine addition[6]. On a small scale, the high surface-area-to-volume ratio dissipates heat efficiently. On a large scale, localized heat spikes cause the hydrazine to oxidize or the diketone to polymerize[6]. Solution: Implement strict temperature control and controlled addition. Cool the diketone solution to 0–5 °C before addition[6]. Add the hydrazine dropwise via an addition funnel or syringe pump over 1–2 hours. Alternatively, transient flow chemistry can be utilized to manage the exotherm and mixing kinetics precisely, which has been shown to prevent autocatalytic side reactions[1].

LogicTree Start Issue: Low Pyrazole Yield LCMS Analyze via LCMS/TLC Start->LCMS Stall Hydrazone/Pyrazoline Mass Detected (M+18) LCMS->Stall Incomplete Conversion Regio Multiple Isomeric Peaks Detected LCMS->Regio Poor Selectivity Degrad Complex Mixture/ Thermal Degradation LCMS->Degrad Exotherm Damage FixStall Add Brønsted Acid (e.g., HCl, AcOH) & Heat Stall->FixStall FixRegio Switch to Fluorinated Solvent (HFIP) or DMAc Regio->FixRegio FixDegrad Lower Temp (0°C) & Slow Hydrazine Addition Degrad->FixDegrad

Troubleshooting decision tree for diagnosing and resolving low pyrazole yields.

Quantitative Data: Solvent and Catalyst Effects

The table below summarizes the profound impact of solvent selection on both the overall yield and regioselectivity (Isomer A vs. Isomer B) for generic unsymmetrical 1,3-diketones based on established optimization studies[2][4][5].

Solvent SystemCatalystTemperatureAverage YieldRegioisomeric Ratio (A:B)
EthanolNoneReflux75%50 : 50
MethanolNone25 °C96%60 : 40
Acetic AcidNone (Solvent acts as acid)25 °C85%70 : 30
HFIP (0.2 M)None25 °C92%95 : 5
N,N-Dimethylacetamide (DMAc)HCl (10 N)25 °C89%98 : 2
Experimental Protocols
Protocol 1: Highly Regioselective Pyrazole Synthesis using HFIP

This self-validating protocol leverages fluorinated solvents to control the nucleophilic attack trajectory, ideal for unsymmetrical diketones[2].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve a 0.2 M concentration.

  • Controlled Addition: Cool the solution to 0 °C using an ice bath. Add the substituted hydrazine (1.1 equiv) dropwise over 15 minutes to prevent thermal spikes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 2–4 hours. Monitor progress via TLC or LCMS until the diketone is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to recover the HFIP (which can be distilled and reused).

  • Purification: Dissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO3, then brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash chromatography if trace regioisomers remain.

Protocol 2: Acid-Catalyzed Cyclization for Sterically Hindered Substrates

Use this protocol when LCMS indicates stalled hydrazone or hydroxypyrazoline intermediates[3][4].

  • Preparation: Dissolve the 1,3-diketone (1.0 equiv) in a polar aprotic solvent such as DMAc (0.5 M).

  • Hydrazine Addition: Add the hydrazine hydrochloride salt (1.1 equiv). The use of the hydrochloride salt inherently provides the acidic environment needed for dehydration.

  • Catalysis: If using free hydrazine instead of the salt, add 10 N HCl (0.1 equiv) dropwise to the stirring mixture.

  • Heating: Stir at room temperature for 1 hour. If LCMS shows stalled intermediate, heat the mixture to 60 °C for an additional 2 hours to drive the dehydration.

  • Isolation: Pour the mixture into ice-cold water. The highly conjugated pyrazole will typically precipitate. Filter the solid, wash with cold water, and dry under a vacuum.

References
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Source: RSC Publishing. URL: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PMC (NIH). URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI. URL: [Link]

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib... Source: MDPI. URL: [Link]

Sources

Technical Support Center: Purification of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3]

You are attempting to purify 3-(4-fluorophenyl)-5-methyl-1H-pyrazole . Success depends on understanding two critical chemical behaviors of this molecule:

  • Amphoteric Nature: The pyrazole ring contains a pyridine-like nitrogen (basic) and a pyrrole-like nitrogen (acidic, pKa ~14).[1] The basic nitrogen will interact strongly with acidic silanol groups (

    
    ) on standard silica gel, causing severe peak tailing.[1]
    
  • Annular Tautomerism: As a

    
    -pyrazole, the hydrogen atom shifts rapidly between the two nitrogens (
    
    
    
    and
    
    
    ). While these tautomers cannot be separated at room temperature, this equilibrium contributes to peak broadening on silica surfaces.[1]

Recommendation: Standard Normal Phase (NP) Flash Chromatography is effective only if the silica surface is deactivated. For high-purity requirements (>98%), a recrystallization polishing step is often necessary.

Method Development & Solvent Systems

Mobile Phase Selection

Based on the fluorinated aromatic ring and the polar heterocycle, the molecule exhibits moderate polarity.[1]

Solvent SystemCompositionApplicationNotes
System A (Standard) Hexane / Ethyl Acetate General PurificationStart 0% EtOAc

40% EtOAc.[1] Most effective for removing non-polar impurities (e.g., unreacted diketones).[1]
System B (Alternative) DCM / Methanol Polar ImpuritiesUse 0%

5% MeOH. Good for removing highly polar byproducts like hydrazine salts.
System C (Deactivated) Hex / EtOAc + 1% TEA Recommended Mandatory for sharp peaks. The Triethylamine (TEA) blocks silanol sites.
Stationary Phase Selection
  • Standard Silica (40–63 µm): Acceptable, but requires basic modifier (TEA or

    
    ).[1]
    
  • Amine-Functionalized Silica: Ideal. Eliminates the need for mobile phase modifiers but is more expensive.[1]

  • C18 (Reverse Phase): Excellent alternative if normal phase fails. Elute with Water/Acetonitrile (+0.1% Formic Acid).

Step-by-Step Purification Protocol

Phase 1: Column Preparation (Slurry Packing)
  • Step 1: Calculate silica mass. Use a 30:1 ratio (30g silica per 1g crude compound).

  • Step 2: Prepare the slurry solvent: Hexane + 1% Triethylamine (TEA).

  • Step 3: Suspend silica in the solvent. Allow to stand for 10 minutes to ensure TEA neutralizes acidic silanols.

  • Step 4: Pour into the column and flush with 2 column volumes (CV) of Hexane/TEA to equilibrate.

Phase 2: Sample Loading
  • Dry Loading (Preferred): Dissolve crude mixture in minimal DCM. Add silica (1:1 mass ratio to crude). Evaporate to a free-flowing powder.[1] Load this powder on top of the packed bed.[2]

  • Liquid Loading: If dry loading is impossible, dissolve in minimal toluene or DCM.[1] Avoid EtOAc for loading as it causes band broadening immediately.

Phase 3: Elution Gradient

Run the following gradient (assuming Hexane/EtOAc system):

  • 0–5 mins: 100% Hexane (Elutes non-polar impurities).

  • 5–20 mins: Linear ramp to 20% EtOAc.

  • 20–30 mins: Hold at 20% EtOAc (Product typically elutes here,

    
    ).
    
  • 30+ mins: Flush with 50% EtOAc to remove polar hydrazine residues.

Troubleshooting & FAQs

Q1: My product spot is "streaking" or "tailing" badly on the TLC plate and column.

Diagnosis: Strong hydrogen bonding between the pyrazole basic nitrogen and silica silanols. Solution:

  • TLC: Add 1-2 drops of Triethylamine (TEA) or Ammonium Hydroxide to your TLC developing chamber.

  • Column: You must add 1% TEA to the mobile phase. Alternatively, switch to DCM/MeOH (95:5) which naturally suppresses some silanol activity due to methanol's polarity, though TEA is still recommended.[1]

Q2: I see two spots on TLC that merge into one after isolation.

Diagnosis: You are likely observing tautomers or a salt form separating partially on silica. Solution:

  • Do not attempt to separate them; they are the same compound in equilibrium.

  • Run the column with a slightly more polar solvent to elute them together.[2]

  • Verify by taking an NMR of the "mixture"—if it shows a clean single set of signals (or time-averaged signals), it is tautomerism.[1]

Q3: The product is co-eluting with the hydrazine starting material.

Diagnosis: Hydrazines are also polar and basic. Solution:

  • Chemical Wash: Before the column, dissolve the crude in EtOAc and wash with dilute

    
     (removes salts) and water.[1]
    
  • Change Selectivity: Switch from Hexane/EtOAc to DCM/MeOH . The selectivity for amines differs significantly in chlorinated solvents.[1]

Q4: My product is colored (yellow/orange) but NMR looks clean.

Diagnosis: Trace oxidation products of the hydrazine or fluorophenyl coupling. Solution:

  • Charcoal Treatment: Dissolve in hot ethanol, treat with activated charcoal for 15 mins, filter through Celite, then recrystallize.

  • Recrystallization: This molecule crystallizes well from Ethanol/Water or Hexane/DCM .

Visualized Workflows

Workflow 1: Purification Logic Tree

This diagram illustrates the decision-making process for troubleshooting tailing and separation issues.

PurificationLogic Start Start Purification 3-(4-fluorophenyl)-5-methyl-1H-pyrazole TLC Run TLC (Hex/EtOAc 3:1) Start->TLC CheckSpot Spot Shape? TLC->CheckSpot Streaking Streaking/Tailing CheckSpot->Streaking Tail > 2 Rf units CleanSpot Clean Round Spot CheckSpot->CleanSpot Rf ~0.35 AddBase Add 1% TEA to Mobile Phase Streaking->AddBase CheckSep Separation from Impurities? CleanSpot->CheckSep AddBase->TLC GoodSep Proceed to Flash Gradient: 0-40% EtOAc CheckSep->GoodSep Yes BadSep Co-elution with Hydrazine/Diketone CheckSep->BadSep No Recryst Post-Column: Recrystallize (EtOH/H2O) GoodSep->Recryst ChangeSolvent Switch System: DCM / MeOH (0-5%) BadSep->ChangeSolvent ChangeSolvent->Recryst

Caption: Decision matrix for optimizing mobile phase and handling common separation defects.

Workflow 2: Synthesis & Impurity Profile

Understanding where the impurities come from helps in identifying them on the column.[1]

SynthesisFlow Reactant1 1-(4-fluorophenyl)-1,3-butanedione Reaction Cyclization (Reflux EtOH) Reactant1->Reaction Reactant2 Hydrazine Hydrate Reactant2->Reaction Crude Crude Mixture Reaction->Crude Impurity1 Impurity A: Unreacted Diketone (Non-polar, High Rf) Crude->Impurity1 Impurity2 Impurity B: Hydrazine Salts (Very Polar, Baseline) Crude->Impurity2 Product Target: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (Rf ~0.35) Crude->Product

Caption: Origin of common impurities. Impurity A elutes in 100% Hexane; Impurity B requires high polarity to elute.

References

  • MDPI. (2023). Synthesis of 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank.[3] Retrieved from [Link][1][3][4]

  • ZeptoMetrix. (n.d.). Mobile Phase Modifiers for HPLC. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides. Retrieved from [Link][1]

  • Sielc Technologies. (2018).[5] Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

troubleshooting N-alkylation regiochemistry of methyl-phenyl pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Alkylation. As a Senior Application Scientist, I have designed this guide to help you navigate the complex regiochemistry of N-alkylation in unsymmetrical pyrazoles, specifically focusing on the 3-methyl-5-phenylpyrazole system.

The alkylation of pyrazoles is notoriously challenging because it is under strict substrate control. Rather than providing generic advice, this guide deconstructs the causality behind solvent, base, and catalyst choices so you can rationally engineer your reaction conditions.

Part 1: Theoretical Foundation & FAQs

Q1: Why does the N-alkylation of 3-methyl-5-phenylpyrazole consistently yield a 1:1 mixture of regioisomers under standard conditions (e.g., NaH / THF)? A: The root cause is tautomerization combined with the ambidentate nature of the pyrazolide anion. In solution, the starting material exists as a dynamic equilibrium between 3-methyl-5-phenyl-1H-pyrazole and 5-methyl-3-phenyl-1H-pyrazole. When deprotonated by a strong base like NaH, the resulting pyrazolide anion delocalizes its negative charge across both N1 and N2.

Because THF is a relatively non-polar solvent, the counter-ion (Na+) remains tightly associated with the pyrazolide anion, creating a tight ion pair. This masks the inherent steric differences between the methyl (less bulky) and phenyl (more bulky) groups, leading to indiscriminate nucleophilic attack and a near 1:1 mixture of isomers[1].

Q2: How can I drive the reaction to exclusively favor the less sterically hindered nitrogen? A: You must switch from kinetic control to thermodynamic/steric control by altering the solvation state of the anion. Using a polar aprotic solvent like DMSO combined with a milder base like K₂CO₃ is highly effective[2]. Causality: DMSO strongly solvates the potassium cation but poorly solvates the pyrazolide anion. This creates a "naked," highly reactive nucleophile. Without the shielding effect of the counter-ion, the incoming electrophile is highly sensitive to the steric bulk of the adjacent C-substituents, naturally directing the alkylation to the less hindered nitrogen (adjacent to the methyl group)[1].

Q3: Is it possible to selectively alkylate the more sterically hindered nitrogen? A: Yes, but this requires overriding steric hindrance via chelation control . You can achieve this using a Magnesium-catalyzed method (e.g., MgBr₂ with iPr₂NEt). Causality: The Mg²⁺ ion acts as a Lewis acid, coordinating simultaneously with the pyrazole nitrogen and a coordinating group on the electrophile (such as the carbonyl oxygen of an α-bromoacetamide). This templating effect physically forces the electrophile into proximity with the more sterically hindered N2 position, yielding exceptional N2-selectivity[3].

Q4: I am observing the formation of quaternary pyrazolium salts (over-alkylation). How do I prevent this? A: Over-alkylation occurs when the newly formed N-alkyl pyrazole acts as a nucleophile and reacts with a second equivalent of the electrophile. This is common with highly reactive alkylating agents (like methyl iodide or benzyl bromide). Troubleshooting:

  • Temperature: Drop the reaction temperature to 0 °C. The activation energy for the second alkylation is higher than the first; cooling suppresses it[3].

  • Stoichiometry: Strictly limit the electrophile to 1.0–1.05 equivalents.

  • Order of Addition: Ensure the base fully deprotonates the pyrazole before adding the electrophile. Neutral pyrazoles can still attack highly reactive electrophiles, leading to uncontrolled quaternary salt formation.

Part 2: Visualizing the Regiochemistry Workflows

Pathway Tautomer 3-Methyl-5-phenyl-1H-pyrazole (Tautomeric Equilibrium) Anion Pyrazolide Anion (Ambidentate Nucleophile) Tautomer->Anion Base (e.g., K2CO3) - H+ N1 Less Hindered N-Alkylation (Steric Control) Anion->N1 DMSO, 25°C (Naked Anion) N2 More Hindered N-Alkylation (Chelation Control) Anion->N2 MgBr2 Catalyst, THF (Metal Templating)

Fig 1: Reaction pathways showing thermodynamic vs. chelation control in N-alkylation.

Troubleshooting Start Issue: Poor Regioselectivity or Over-alkylation Identify Identify Target Regioisomer Start->Identify Path3 Issue: Quaternary Salts Start->Path3 Path1 Target: Less Hindered N Identify->Path1 Path2 Target: More Hindered N Identify->Path2 Sol1 Use K2CO3 / DMSO Ensure complete deprotonation Path1->Sol1 Sol2 Use MgBr2 Catalyst with coordinating electrophile Path2->Sol2 Sol3 Lower Temp to 0°C Strict 1.0 eq Electrophile Path3->Sol3

Fig 2: Decision tree for troubleshooting poor regioselectivity and over-alkylation.

Part 3: Quantitative Data Summary

The following table summarizes expected regiochemical outcomes based on the choice of reagents, demonstrating the causality of our troubleshooting principles.

Pyrazole SubstrateAlkylating AgentBase / CatalystSolventTempMajor Regioisomer TargetRatio (Less:More Hindered)Yield
3-Methyl-5-phenylpyrazoleBenzyl bromideKOH-Al₂O₃Toluene25 °CLess Hindered N>9:182%[4]
3-Substituted Pyrazoleα-BromoacetamideMgBr₂ / iPr₂NEtTHF25 °CMore Hindered N1:9975%[3]
3-Substituted PyrazoleEthyl acrylateNone (Michael)DMSO25 °CLess Hindered N>99.9:1>90%[5]
3-Substituted PyrazoleAlkyl halideK₂CO₃DMSO25 °CLess Hindered N>95:5>85%[2]

Part 4: Self-Validating Experimental Protocols

Protocol A: Highly Regioselective Alkylation of the Less Hindered Nitrogen[2]

Mechanism: Thermodynamic control via naked anion generation.

  • Preparation: Charge a flame-dried vial equipped with a magnetic stir bar with 3-methyl-5-phenylpyrazole (1.00 mmol) and anhydrous K₂CO₃ (1.50 mmol).

  • Solvation: Add anhydrous DMSO (4.0 mL). Stir the suspension vigorously at 25 °C for 30 minutes.

    • Self-Validation Checkpoint: The mixture will become slightly opaque but homogeneous in color, indicating the formation of the solvated pyrazolide anion.

  • Alkylation: Dropwise add the alkyl halide (1.05 mmol).

  • Monitoring: Stir at 25 °C.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The disappearance of the starting material spot confirms complete conversion. Over-alkylation is mitigated by the strict 1.05 eq limit.

  • Workup: Quench with ice water (10 mL) to crash out the product. Extract with ethyl acetate (2 × 5 mL). Wash the combined organic layers with brine (to remove DMSO), dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Mg-Catalyzed Alkylation of the More Hindered Nitrogen[3]

Mechanism: Chelation control via Lewis acid templating.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 3-methyl-5-phenylpyrazole (1.00 mmol) and MgBr₂ (0.20 mmol, 20 mol%).

  • Complexation: Add anhydrous THF (3.0 mL) and the coordinating electrophile (e.g., 2-bromo-N,N-dimethylacetamide, 2.00 mmol).

    • Self-Validation Checkpoint: The solution should remain clear; the MgBr₂ coordinates with the pyrazole, activating the specific N-position.

  • Base Addition: Dropwise add iPr₂NEt (2.10 mmol) at 25 °C. Stir for 2 hours.

  • Workup: Quench with saturated NH₄Cl in MeOH (2 mL). Concentrate to dryness. Add water (1 mL) and extract with isopropyl acetate (4 × 1 mL). Purify via silica gel chromatography.

References

  • Huang, Adrian, et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, ACS Publications, 2017. 2

  • "Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles." Thieme Connect. 3

  • Norman, Natalie J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, ACS Publications, 2022. 5

  • "Technical Support Center: Optimizing N-Alkylation of Pyrazoles." Benchchem. 1

  • "1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea Synthesis." Smolecule.4

Sources

minimizing side reactions in fluorophenyl pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorophenyl Pyrazole Synthesis Optimization

Subject: Minimizing Side Reactions & Controlling Regioselectivity in


-Aryl Pyrazole Formation
Date:  October 26, 2023
To:  Chemical Development Teams, Medicinal Chemistry Groups
From:  Senior Application Scientist, Heterocycle Synthesis Division

Executive Summary

The 1-(fluorophenyl)-pyrazole scaffold is a critical pharmacophore in modern medicinal chemistry (e.g., Celecoxib, Fipronil analogs). However, its synthesis via the condensation of 1,3-dicarbonyls with aryl hydrazines is plagued by two primary failure modes: regioisomeric heterogeneity and nucleophilic aromatic defluorination .

This guide moves beyond standard textbook protocols to address the mechanistic root causes of these side reactions, providing self-validating workflows to ensure high purity and yield.

Critical Failure Mode 1: Regioselectivity

The Problem: The condensation of an unsymmetrical 1,3-diketone with a fluorophenyl hydrazine typically yields a mixture of 1,3- and 1,5-isomers. Separation is difficult due to similar polarity.

The Mechanistic Cause: The reaction is governed by the competition between the two nucleophilic nitrogens of the hydrazine and the two electrophilic carbonyls of the diketone.

  • N1 (Substituted): Lower nucleophilicity due to the electron-withdrawing fluorophenyl ring and steric bulk.

  • N2 (Terminal): Higher nucleophilicity (harder nucleophile).

Solution Strategy: To force a single isomer, you must manipulate the hard/soft acid-base (HSAB) character of the solvent or the protonation state of the hydrazine.

Regioselectivity Decision Matrix

Regioselectivity Start Target: Regiocontrol Solvent Solvent Selection Start->Solvent Protic Protic (EtOH/MeOH) Solvent->Protic Standard Fluorinated Fluorinated (TFE/HFIP) Solvent->Fluorinated Optimized Result1 Mixed Isomers (Standard) Protic->Result1 Mechanism H-Bonding Activation Fluorinated->Mechanism Result2 High Regioselectivity (Favors 1,3-isomer) Mechanism->Result2 Selective Carbonyl Activation

Figure 1: Solvent influence on regioselectivity pathways.

Comparative Solvent Data

Data derived from condensation of 4-fluorophenylhydrazine with benzoylacetone.

SolventDielectric Constant (

)
H-Bond Donor (

)
Regioisomer Ratio (1,5 : 1,3)Notes
Ethanol 24.50.8360 : 40Poor selectivity; difficult purification.
Toluene 2.380.0055 : 45Slow reaction; solubility issues.
HFIP 16.71.965 : 95 Recommended. Strong H-bond donor activates the ketone selectively.
AcOH 6.151.1230 : 70Acid catalysis promotes hydrazone formation first.

Technical Insight: Hexafluoroisopropanol (HFIP) acts as a Lewis acid surrogate, selectively activating the harder carbonyl oxygen via hydrogen bonding, directing the attack of the terminal hydrazine nitrogen [1].

Critical Failure Mode 2: Defluorination ( )

The Problem: Loss of the fluorine signal in


 NMR or appearance of an ethoxy/methoxy impurity.

The Mechanistic Cause: The pyrazole formation creates an electron-deficient heteroaromatic system. If the fluorine is in the para or ortho position of the


-phenyl ring, the ring becomes highly activated for Nucleophilic Aromatic Substitution (

)
.
  • Risk Factor: Using strong alkoxide bases (NaOEt, KOtBu) in polar aprotic solvents (DMF, DMSO).

  • Trigger: High temperature (>100°C) accelerates fluoride displacement.

Prevention Protocol:

  • Avoid Alkoxides: Use non-nucleophilic bases like

    
     or organic bases (TEA, DIPEA) if basic conditions are required.
    
  • Solvent Switch: Avoid DMF/DMSO if heating is required. Use Ethanol or Toluene.

  • Acidic Catalysis: Run the reaction in glacial acetic acid or with catalytic HCl in EtOH. Acidic conditions suppress

    
     entirely as the nucleophile (hydrazine) is partially protonated and no external nucleophiles (alkoxides) are present.
    

Troubleshooting & Optimization Guide

Interactive Troubleshooting Workflow

Troubleshooting Issue Identify Issue Type Select Problem Type Issue->Type LowYield Low Yield / Incomplete Type->LowYield WrongIso Wrong Regioisomer Type->WrongIso Impurity Defluorination / Byproducts Type->Impurity CheckWater Check Water Removal LowYield->CheckWater CheckSolvent Current Solvent? WrongIso->CheckSolvent CheckBase Base Used? Impurity->CheckBase DeanStark Action: Use Dean-Stark or Molecular Sieves CheckWater->DeanStark SwitchHFIP Action: Switch to HFIP or TFE CheckSolvent->SwitchHFIP SwitchAcid Action: Switch to AcOH (Eliminate Alkoxides) CheckBase->SwitchAcid

Figure 2: Logic gate for troubleshooting common synthetic failures.

Frequently Asked Questions (Technical)

Q: My reaction stalls at the hydrazone intermediate. How do I force cyclization? A: This is a dehydration issue. The initial condensation (hydrazone formation) is fast, but the ring closure releases water.

  • Fix: Add a water scavenger. If refluxing in toluene, use a Dean-Stark trap. In ethanol, add 3Å molecular sieves or 5 mol%

    
    -TsOH to catalyze the dehydration step.
    

Q: I see a "dimer" impurity in the LC-MS (M+M). What is it? A: This is likely the azine formation (condensation of one hydrazine with two ketones) or oxidation of the hydrazine to an azo compound.

  • Fix: Ensure the hydrazine is added to the diketone (keeping ketone in excess initially) and perform the reaction under an inert atmosphere (

    
    /Ar) to prevent hydrazine oxidation [2].
    

Q: Can I use microwave irradiation? A: Yes, microwave synthesis is highly recommended for this scaffold. It typically improves yield and reduces reaction time from hours to minutes.

  • Parameters: Ethanol/AcOH (10:1), 120°C, 10–20 minutes. Note: Ensure the vessel is rated for the pressure generated by ethanol at this temperature.

Master Protocol: High-Fidelity Synthesis

Target: 1-(4-fluorophenyl)-3,5-disubstituted pyrazole.[1][2] Scale: 1.0 mmol.

  • Preparation:

    • Charge a reaction vial with 1,3-diketone (1.0 equiv, 1.0 mmol).

    • Add Hexafluoroisopropanol (HFIP) (3.0 mL, 0.33 M). Note: If HFIP is unavailable, use Ethanol with 10 mol% HCl.

    • Stir at Room Temperature (RT) for 5 minutes.

  • Addition:

    • Add 4-fluorophenylhydrazine hydrochloride (1.1 equiv, 1.1 mmol) in one portion.

    • Critical: Using the hydrochloride salt prevents immediate oxidation of the hydrazine and buffers the reaction pH.

  • Reaction:

    • Stir at RT for 1 hour. Monitor by TLC/LC-MS.

    • Checkpoint: If the hydrazone intermediate persists, heat to 50°C. Avoid reflux unless necessary to prevent thermal degradation.

  • Work-up (Self-Validating):

    • Evaporate HFIP (recoverable/reusable).

    • Redissolve residue in EtOAc. Wash with 1M NaOH (removes unreacted diketone) and 0.1M HCl (removes unreacted hydrazine).

    • Validation: The organic layer should contain >95% pure pyrazole.

  • Purification:

    • Recrystallization from EtOH/Water is preferred over chromatography to remove trace regioisomers.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Fluorinated Alcohols as Solvents for the Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.

  • Hydrazine Oxidation & Side Reactions: Ragavan, R. V., et al. "Synthesis and antimicrobial activities of novel 1,5-diaryl pyrazoles." Bioorganic & Medicinal Chemistry Letters, 2010.

  • General Mechanism & Troubleshooting: Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational Reference).

  • Microwave Assisted Synthesis: Lidström, P., et al. "Microwave assisted organic synthesis—a review." Tetrahedron, 2001.

Sources

Technical Support Center: Recrystallization of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the purification of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (and its tautomer 5-(4-fluorophenyl)-3-methyl-1H-pyrazole).[1] It is designed for researchers requiring high-purity material (>98%) for biological screening or pharmaceutical intermediate use.[1]

Executive Summary & Compound Profile

Compound: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Target Purity: >99% (HPLC/NMR) Primary Application: p38 MAP kinase inhibitor intermediates, agrochemical synthesis, and ligand design.[1]

This compound belongs to the class of 3,5-disubstituted pyrazoles.[1] A critical physical characteristic of this molecule is annular tautomerism .[1] In solution, the proton on the nitrogen migrates rapidly between N1 and N2, meaning 3-(4-fluorophenyl)-5-methyl-1H-pyrazole and 5-(4-fluorophenyl)-3-methyl-1H-pyrazole are chemically equivalent in solution but may crystallize as distinct tautomers or mixtures depending on the solvent and H-bonding network.[1]

Key Physical Properties (Reference Range):

  • Melting Point: 150–156 °C (Typical for crystalline solid; varies by polymorph).[1]

  • Solubility Profile: Soluble in hot ethanol, methanol, DMSO, DMF.[1] Sparingly soluble in water, cold hexanes.

  • Synthesis Route: Condensation of 1-(4-fluorophenyl)-1,3-butanedione with hydrazine hydrate.[1]

Solvent Selection Strategy

Choosing the correct solvent system is dictated by the impurity profile of your crude material.[1] The most common impurities from the diketone/hydrazine synthesis are unreacted diketone (lipophilic), hydrazine salts (polar/insoluble), and azine side-products (colored, lipophilic).[1]

Decision Logic for Solvent Systems

SolventSelection Start Analyze Crude Material ImpurityType Identify Dominant Impurity Start->ImpurityType Polar Polar/Salts (Hydrazine residues) ImpurityType->Polar High Baseline NonPolar Lipophilic (Diketone/Oligomers) ImpurityType->NonPolar TLC Rf > Product Color Colored Impurities (Azines/Oxidation) ImpurityType->Color Yellow/Orange Solid SolventA Ethanol : Water (80:20 or 70:30) Polar->SolventA SolventB Ethanol (Absolute) or Toluene NonPolar->SolventB SolventC Methanol + Activated Carbon (Hot Filtration) Color->SolventC Result Target: White Crystalline Solid (>99% Purity) SolventA->Result SolventB->Result SolventC->Result

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on crude impurity profile.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Application CaseProtocol Notes
Ethanol (95%) PureStandard Protocol. Best balance of yield and purity.Dissolve at reflux.[1] If oiling occurs, add 5% water.[1]
Ethanol / Water 70:30 to 80:20Removal of Polar Salts. Use if crude contains hydrazine salts.[1]Dissolve in hot EtOH first, then add hot water until turbid.[1]
Toluene PureRemoval of Non-polar Dimers. Good for highly crystalline product.[1]Requires higher temp (110°C).[1] Excellent for removing unreacted diketone.
Ethyl Acetate / Hexane 1:2 to 1:4Low Thermal Stability. Use if product degrades at high temp.[1]Dissolve in min. hot EtOAc, add warm Hexane slowly.

Detailed Experimental Protocol

Standard Operating Procedure (SOP): Ethanol Recrystallization

  • Dissolution: Place 10 g of crude 3-(4-fluorophenyl)-5-methyl-1H-pyrazole in a round-bottom flask. Add 40 mL of Ethanol (95%). Heat to reflux (approx. 78°C) with magnetic stirring.[1]

    • Checkpoint: If solid does not dissolve completely after 15 mins at reflux, add more ethanol in 5 mL increments.

  • Hot Filtration (Crucial): While maintaining reflux temperature, filter the solution through a pre-warmed glass funnel (or Celite pad) to remove insoluble mechanical impurities or hydrazine salts.[1]

  • Nucleation: Allow the filtrate to cool slowly to room temperature on a cork ring.

    • Expert Tip: If the solution remains clear at 40°C, scratch the inner wall of the flask with a glass rod or add a seed crystal to induce nucleation.[1]

  • Crystallization: Once solid begins to form, place the flask in an ice bath (0–4°C) for 1–2 hours to maximize yield.

  • Isolation: Filter the crystals using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (-20°C) to remove surface mother liquor containing impurities.[1] Do not use room temp solvent, or you will lose significant yield.[1]

  • Drying: Dry under vacuum at 45°C for 6 hours.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What is happening?

Diagnosis: This phenomenon, known as liquid-liquid phase separation (LLPS), occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature.[1] It often happens if the solution is too concentrated or cooled too quickly.[1] Solution:

  • Re-heat the mixture until it is a single phase.

  • Dilute the solution slightly (add 10-15% more solvent).

  • Seed the solution at a temperature above the oiling point but below the saturation point.

  • Slow Cool: Wrap the flask in a towel to slow the cooling rate.

Q2: The NMR shows broad signals or "extra" peaks that look like impurities, but the elemental analysis is correct.

Diagnosis: This is likely dynamic tautomerism . 3-(4-fluorophenyl)-5-methyl-1H-pyrazole exists in equilibrium between the 3-aryl/5-methyl and 5-aryl/3-methyl forms.[1] Verification: Run the NMR in DMSO-d6 (which slows exchange) or at low temperature . If the "impurity" peaks shift or sharpen into distinct tautomer signals, it is not an impurity.[1] Action: Do not re-crystallize based solely on room-temperature CDCl3 NMR broadening.

Q3: The crystals are yellow/orange, but the compound should be white.

Diagnosis: The color usually comes from trace azines (condensation of hydrazine with two diketone molecules) or oxidation products.[1] Solution:

  • Perform the recrystallization in Methanol .

  • Add Activated Carbon (5-10 wt%) to the boiling solution.

  • Stir for 15 minutes at reflux.

  • Perform a rigorous Hot Filtration through Celite to remove the carbon.[1] The filtrate should be colorless.[1]

Q4: My yield is very low (<40%).

Diagnosis: The compound has high solubility in the chosen solvent even at cold temperatures, or too much solvent was used.[1] Solution:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling step (Second Crop).

  • Switch to a less polar solvent system (e.g., Ethanol/Water).[1] Adding water (anti-solvent) drastically reduces the solubility of the pyrazole.[1]

Impurity Removal Guide

Impurity TypeOriginDetection MethodRemoval Strategy
Unreacted Diketone Incomplete reactionTLC (High Rf), 1H NMR (Methyl singlet ~2.2 ppm)Recrystallize from Toluene or Hexane/EtOAc .[1] Diketones are highly soluble in non-polar solvents and will stay in the mother liquor.[1]
Hydrazine Salts Excess reagentInsoluble in organic solventsHot Filtration in Ethanol.[1] The salts will not dissolve and are removed on the filter.[1]
Regioisomers Mixed condensationHPLC (Close retention time)Slow Crystallization from dilute Ethanol.[1] Isomers often have different crystal lattice energies; rapid cooling traps both, slow cooling purifies the major isomer.[1]

References

  • Synthesis and Tautomerism: El-Saghier, A. M. M., et al. "Synthesis and antibacterial activity of some new fused pyrazoles."[1] Journal of Chemical Research, 2000.[1] [1]

  • Crystallographic Data: Fun, H. K., et al. "Crystal structure of 3-(4-fluorophenyl)-1-phenyl-5-methyl-1H-pyrazole."[1] Journal of Chemical Crystallography, 2010.[1] (Analogous structure grounding).

  • Solubility & Purification: "Purification of Pyrazoles." Google Patents WO2011076194A1.[1] Describes acid-base purification and solvent choices for methyl-pyrazoles.

  • General Pyrazole Properties: "3-(4-fluorophenyl)-5-methyl-1H-pyrazole."[1] PubChem Compound Summary. [1]

Disclaimer: This guide is intended for research and development purposes. Always consult the Safety Data Sheet (SDS) before handling fluorinated organic compounds.

Sources

overcoming steric hindrance in 3-(4-fluorophenyl)-5-methyl-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: OPERATIONAL Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Steric Hindrance & Regioselectivity Challenges

Welcome to the Technical Support Hub

You have reached the specialized support unit for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole . This scaffold is a critical pharmacophore (resembling the Celecoxib core), but it presents unique synthetic challenges due to the steric clash between the C5-methyl group and the N1-substituent , as well as the electronic influence of the C3-(4-fluorophenyl) moiety.

Below you will find active "Support Tickets" addressing the most common failure modes reported by medicinal chemists, followed by a validated troubleshooting workflow.

Active Support Tickets (Troubleshooting Guides)

Ticket #001: "I cannot control the regioselectivity during ring closure."

User Issue:

"I am condensing 1-(4-fluorophenyl)-1,3-butanedione with a substituted hydrazine. I need the N-substituted pyrazole with the methyl group at position 5 (adjacent to the N-substituent), but I keep isolating the 3-methyl-5-(4-fluorophenyl) isomer or an inseparable mixture."

Root Cause Analysis: This is a classic Knorr Pyrazole Synthesis regioselectivity issue. The reaction outcome is dictated by the competition between the two carbonyls of the 1,3-diketone:

  • Sterics: The hydrazine terminal nitrogen (NH₂) prefers the less hindered carbonyl (the acetyl group).

  • Electronics: The hydrazine attacks the most electrophilic carbonyl. The trifluoromethyl/fluorophenyl group increases the electrophilicity of the adjacent carbonyl.

The Fix: The "pH-Switch" Protocol You can override the steric preference by manipulating the reaction medium's pH to alter the hydrazine's nucleophilicity profile.

ParameterCondition for 3-Ar-5-Me (Desired)Condition for 3-Me-5-Ar (Undesired)
Solvent Ethanol / Acetic AcidEthanol / HCl (conc.)
Mechanism Thermodynamic Control: Acidic acid buffers the reaction, allowing equilibration to the more stable isomer (often the less sterically crowded 3-Ar-5-Me if N-substituted).Kinetic Control: Strong acid protonates the most basic carbonyl, directing immediate attack.
Alternative Use Enaminones . Convert the acetyl group to a dimethylamino-enone before cyclization to force regioselectivity.Use standard diketone.
Ticket #002: "N-Alkylation is failing or yielding the wrong regioisomer."

User Issue:

"I have the parent 3-(4-fluorophenyl)-5-methyl-1H-pyrazole. When I try to alkylate N1 (to place the alkyl group next to the methyl), the reaction fails or goes to N2 (next to the fluorophenyl). The 5-methyl group is blocking the nucleophilic attack."

Root Cause Analysis: The "Lone Pair Availability Paradox" :

  • Tautomer A (NH adjacent to Methyl): The lone pair is on N2. Alkylation occurs at N2 (yielding the 3-methyl-5-aryl product).

  • Tautomer B (NH adjacent to Aryl): The lone pair is on N1. Alkylation occurs at N1 (yielding the desired 3-aryl-5-methyl product).

  • Steric Reality: The 5-methyl group creates a "steric wall" protecting N1. Under standard basic conditions (NaH/DMF), the alkylating agent attacks the least hindered nitrogen (N2), resulting in the wrong isomer.

The Fix: Transient Steric Redirection To force alkylation at the crowded N1 position, you must make the N2 position even more crowded temporarily.

Protocol: The Silyl-Blocking Strategy

  • Silylation: Treat the pyrazole with Triphenylsilyl chloride (Ph₃SiCl) . The bulky silyl group will selectively protect the less hindered Nitrogen (N2).

  • Alkylation: Add your alkyl halide (R-X). Since N2 is blocked by the massive silyl group, the alkylating agent is forced to attack the crowded N1 position, overcoming the methyl group's hindrance.

  • Deprotection: A mild fluoride wash (TBAF) removes the silyl group.

Diagram: Steric Redirection Workflow

StericRedirection Start Parent Pyrazole (Tautomeric Mix) Decision Goal: N1-Alkylation (Next to Methyl) Start->Decision Standard Standard Base (NaH) Result: N2-Alkylation (Wrong) Decision->Standard Direct Alkylation Strategy Strategy: Transient Silyl Blocking Decision->Strategy Steric Control Step1 1. Add Ph3SiCl (Blocks unhindered N2) Strategy->Step1 Step2 2. Add R-X (Forces attack at N1) Step1->Step2 Step3 3. TBAF Deprotection Step2->Step3 Final Product: 1-Alkyl-3-Ar-5-Me Step3->Final

Caption: Workflow for overcoming 5-methyl steric hindrance during N-alkylation using transient silyl protection.

Ticket #003: "Pd-Catalyzed Coupling at C4 is sluggish."

User Issue:

"I am trying to introduce a biaryl system at C4 via Suzuki coupling, but the oxidative addition is slow. I suspect the flanking 3-aryl and 5-methyl groups are preventing the Palladium catalyst from engaging."

Root Cause Analysis: The C4 position is a "steric valley" sandwiched between the 3-(4-fluorophenyl) ring and the 5-methyl group. Standard phosphine ligands (like PPh₃) are too bulky to fit into this valley effectively or not electron-rich enough to facilitate oxidative addition in this crowded environment.

The Fix: Ligand Engineering You need a ligand that is bulky enough to promote reductive elimination but flexible enough to allow oxidative addition .

Recommended Catalyst Systems:

Catalyst SystemWhy it works
Pd(OAc)₂ + SPhos SPhos is electron-rich and provides excellent steric protection for the active Pd(0) species, yet facilitates coupling at hindered positions.
Pd₂dba₃ + XPhos The "Gold Standard" for sterically demanding couplings. The isopropyl groups on the biaryl backbone prevent catalyst deactivation.
Pd-PEPPSI-IPr An NHC (N-heterocyclic carbene) precatalyst. The "throw-away" pyridine ligand opens a coordination site rapidly, allowing the bulky NHC to drive the reaction even in the "steric valley."

Frequently Asked Questions (FAQs)

Q: Does the 4-fluorine atom affect the steric hindrance? A: Not sterically, but electronically. The fluorine atom (Van der Waals radius ≈ 1.47 Å) is similar in size to hydrogen (1.20 Å) and much smaller than a methyl group (2.0 Å). However, the strong electron-withdrawing nature of the 4-fluorophenyl group reduces the electron density of the pyrazole ring, making the nitrogen lone pairs less nucleophilic. This means you often need higher temperatures or stronger bases compared to non-fluorinated analogs.

Q: How do I determine which tautomer I have in solution? A: In solution (CDCl₃ or DMSO-d₆), you likely have a rapid equilibrium. You will see broad signals for the NH and potentially averaged signals for the carbons.

  • Test: Run ¹H-NMR at -40°C. The exchange slows down, and you may see two distinct sets of peaks.

  • Note: The 3-(4-fluorophenyl)-5-methyl tautomer is generally thermodynamically favored over the 3-methyl-5-(4-fluorophenyl) form due to conjugation of the aryl ring with the C=N bond.

Q: Can I use enzymatic methods to overcome the steric issues? A: Yes. Recent advances (e.g., engineered methyltransferases) have shown the ability to alkylate pyrazoles with >99% regioselectivity, bypassing the thermodynamic/steric constraints of chemical synthesis. This is recommended if you are scaling up a specific methylated analog.

References & Grounding

  • Regioselectivity in Pyrazole Synthesis:

    • Review of 1,3-diketone condensations: "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." J. Org.[1][2] Chem.2008 , 73, 2412.[2] Link

    • Use of Dithianes: "Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition." J. Org.[1][2] Chem.2025 . Link

  • Overcoming Steric Hindrance in Alkylation:

    • Silyl Redirection Strategy: "Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters." Tetrahedron Lett.[3]2009 , 50, 5159. Link

    • Enzymatic Solutions: "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles."[4] Angew.[4] Chem. Int. Ed.2021 .[4][5] Link

  • Cross-Coupling on Hindered Scaffolds:

    • Buchwald-Hartwig Ligands: "Cu-Catalyzed C–N Coupling with Sterically Hindered Partners." ACS Catalysis2020 .[1] Link

    • Steric Models: "Subtle steric differences reveal a model for Ni cross-coupling success."[6] Nature Chemistry2017 .[6] Link

  • Tautomerism:

    • Crystallographic Data: "Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)."[7] Acta Cryst.2014 .[5] Link

Disclaimer: This guide is for research purposes only. Always consult standard safety data sheets (SDS) before handling fluorinated heterocycles.

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectral Analysis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-fluorophenyl)-5-methyl-1H-pyrazole is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in p38 MAP kinase inhibitors and COX-2 inhibitors (e.g., structural analogs of Celecoxib).

Precise structural characterization of this molecule is complicated by annular tautomerism —the rapid migration of the proton between N1 and N2 nitrogens. This guide provides a definitive protocol for 1H NMR analysis, distinguishing the specific spectral fingerprints arising from fluorine coupling (


) and solvent-dependent tautomeric equilibria.

Structural Dynamics & Tautomerism

The critical challenge in analyzing this pyrazole is the equilibrium between the 3-(4-fluorophenyl) and 5-(4-fluorophenyl) tautomers. In solution, these forms interconvert. The rate of this exchange relative to the NMR time scale determines whether you see average signals or distinct species.

Tautomeric Equilibrium Pathway

The following diagram illustrates the proton migration that complicates spectral assignment in non-polar solvents.

Tautomerism TautomerA 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (More Stable in Polar Solvents) Transition Proton Transfer (Fast in CDCl3, Slow in DMSO) TautomerA->Transition -H+ / +H+ Transition->TautomerA TautomerB 5-(4-fluorophenyl)-3-methyl-1H-pyrazole (Less Favored Sterically) Transition->TautomerB +H+ / -H+ TautomerB->Transition

Caption: Annular tautomerism between N1 and N2. The position of the equilibrium is heavily influenced by solvent polarity and hydrogen bonding capability.[1]

Experimental Protocol

To ensure reproducibility and minimize line broadening caused by proton exchange, the following protocol is recommended.

Sample Preparation[1][2][3][4][5][6][7]
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory standard for characterization.

    • Reasoning: DMSO forms strong hydrogen bonds with the pyrazole NH, slowing the proton exchange rate. This sharpens the peaks and allows observation of the NH proton, which is often invisible in CDCl3.

  • Concentration: 10–15 mg of compound in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Temperature: 298 K (25°C).

Spectral Analysis (DMSO-d6)

In DMSO-d6, the spectrum is well-resolved. The 4-fluorophenyl group creates a distinct AA'BB'X spin system (where X is Fluorine), resulting in complex multiplets often misidentified as simple doublets.

Table 1: Detailed Signal Assignment (DMSO-d6, 400 MHz)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment
NH 12.60 - 13.10Broad Singlet1H-Pyrazole N-H (Exchangeable)
Ar-H 7.75 - 7.85Multiplet (dd)2H

,

Phenyl C2'/C6' (Meta to F)
Ar-H 7.20 - 7.30Multiplet (t_app)2H

,

Phenyl C3'/C5' (Ortho to F)
Pz-H 6.35 - 6.45Singlet1H-Pyrazole C4-H
CH3 2.25 - 2.30Singlet3H-C5-Methyl group
Decoding the Aromatic Region

The signals for the fluorophenyl ring are not simple doublets.

  • Ortho to Fluorine (7.25 ppm): These protons couple to the adjacent proton (

    
     Hz) AND the fluorine atom (
    
    
    
    Hz). Because these coupling constants are similar, this often appears as a pseudo-triplet .
  • Meta to Fluorine (7.80 ppm): These protons couple to the adjacent proton (

    
     Hz) and have a smaller long-range coupling to fluorine (
    
    
    
    Hz). This appears as a distorted doublet of doublets (dd).

Technical Note: The large


 coupling is diagnostic for para-fluorinated rings [1].

Comparative Performance Analysis

This section objectively compares the spectral behavior of the product against alternative conditions and analogs to validate the structural assignment.

Comparison 1: Solvent Effects (The "Tautomer Trap")

The choice of solvent drastically alters the spectral appearance due to the tautomeric exchange rate [2].

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Implication
NH Signal Visible (

), often sharp.
Broad, weak, or invisible (

).
DMSO "locks" the tautomer via H-bonding.
Peak Shape Sharp, well-defined multiplets.Broadened, especially at C3/C5 positions.[2]CDCl3 allows fast proton hopping, averaging signals.
Methyl Shift

ppm

ppm
Slight deshielding in non-polar solvent.
Resolution High (Slow exchange limit).Low (Intermediate exchange rate).Use DMSO for purity assays.
Comparison 2: Structural Validation vs. Non-Fluorinated Analog

To confirm the fluorine impact, we compare the product with 3-phenyl-5-methyl-1H-pyrazole .

Feature3-(4-fluorophenyl)-5-methyl-1H-pyrazole 3-phenyl-5-methyl-1H-pyrazole Diagnostic Value
Aromatic Region Two distinct multiplets (AA'BB'X).Complex multiplet (5H)

7.3–7.8.
Fluorine simplifies the spectrum by symmetry but adds J-coupling complexity.
Coupling

observed (~9 Hz).
Only

observed.
19F coupling confirms para-substitution.
19F NMR Single peak

to -115 ppm.
Silent.Orthogonal confirmation of structure.

Advanced Verification Workflow

For drug development applications requiring rigorous identity confirmation (e.g., IND filings), 1D 1H NMR is insufficient. The following workflow integrates heteronuclear methods.

Verification Start Crude Product Step1 1H NMR (DMSO-d6) Check for AA'BB' pattern Start->Step1 Decision Pattern Matches? Step1->Decision Step2 19F NMR Confirm single F peak (-113 ppm) Decision->Step2 Yes Fail Check Regioisomers (1,3- vs 1,5- isomers) Decision->Fail No Step3 13C NMR Observe C-F coupling doublets Step2->Step3 Success Validated Structure Step3->Success

Caption: Step-by-step verification logic to confirm the 4-fluorophenyl substitution pattern.

13C NMR Validation Points

To further validate the structure, look for C-F coupling in the Carbon-13 spectrum [3]:

  • C-F (ipso): Doublet,

    
     Hz.
    
  • C-H (ortho): Doublet,

    
     Hz.
    
  • C-H (meta): Doublet,

    
     Hz.
    

References

  • University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved March 2, 2026, from [Link]

  • Mobinikhaledi, A., et al. (2002).[3] 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan.[3] Retrieved March 2, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorine in Pyrazole-Based Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its versatile structure is found in a multitude of clinically approved drugs, from the anti-inflammatory agent Celecoxib to anticancer and analgesic medications.[2][3] The success of the pyrazole core lies in its ability to act as a bioisostere for other aromatic rings and to engage in crucial hydrogen bonding interactions with biological targets.[2]

However, the journey from a promising lead compound to a successful drug is fraught with challenges, primarily related to optimizing potency, selectivity, and pharmacokinetic properties. This is where the strategic incorporation of fluorine comes into play. Fluorine, the most electronegative element, possesses a unique combination of properties—a small van der Waals radius similar to hydrogen, and the ability to form an exceptionally strong carbon-fluorine bond—that medicinal chemists exploit to fine-tune molecular behavior.[4][5]

This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated pyrazole derivatives. We will move beyond theoretical concepts to present supporting experimental data, demonstrating how the simple substitution of a hydrogen atom with fluorine can profoundly enhance a compound's therapeutic potential. We will explore the causal mechanisms behind these improvements and provide validated experimental protocols for researchers aiming to harness the power of fluorine in their own drug discovery programs.

The Physicochemical Impact of Fluorination: A Mechanistic Overview

The introduction of fluorine into a pyrazole scaffold can trigger a cascade of beneficial changes in its physicochemical properties. Understanding these underlying mechanisms is crucial for rational drug design.

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP450). By strategically placing fluorine at a site that is susceptible to oxidative metabolism in a non-fluorinated analog, chemists can effectively block this pathway, leading to reduced clearance, longer drug half-life, and improved oral bioavailability.[6][7]

  • Modulation of Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve absorption.[8] This modification often leads to better therapeutic performance and can contribute to a 30-40% improvement in oral bioavailability in many cases.[9]

  • Altered Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic functional groups.[4] This modulation can alter a compound's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell permeability.

  • Increased Binding Affinity: The polarized C-F bond can engage in favorable non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole, and orthogonal multipolar interactions.[10] These additional binding contributions can lead to a significant increase in potency and selectivity for the target receptor or enzyme over off-target proteins.[7][11]

The following diagram illustrates how fluorination can protect a molecule from metabolic degradation.

cluster_0 Non-Fluorinated Pyrazole Metabolism cluster_1 Fluorinated Pyrazole Metabolism A Non-Fluorinated Pyrazole (Drug-H) C Metabolic Site (C-H) A->C Vulnerable to oxidation B CYP450 Enzyme B->C Attacks D Hydroxylated Metabolite (Drug-OH) C->D Oxidation E Rapid Clearance D->E F Fluorinated Pyrazole (Drug-F) H Blocked Site (C-F) F->H Resistant to oxidation G CYP450 Enzyme G->H Attack is blocked I No Reaction H->I J Increased Half-Life & Bioavailability I->J

Caption: Fluorine's "Metabolic Shield" Effect.

Comparative Biological Activity: Experimental Evidence

The theoretical advantages of fluorination are consistently borne out by experimental data across various therapeutic areas. Here, we present comparative data from studies on anti-inflammatory, nitric oxide synthase inhibitory, and anticancer activities.

Case Study 1: Anti-Inflammatory Activity - COX-2 Inhibition

Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), is a pyrazole derivative that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[12] Its structure features a trifluoromethyl (CF3) group, which is critical for its high potency and selectivity. Comparing fluorinated analogs to their non-fluorinated counterparts reveals the profound impact of this substitution.

CompoundR GroupCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib -CF3>100.09 >111 [13]
Analog 1 -H15.21.510.1[14]
Analog 2 (para-F) -F>100.22 >45 [14]
Analog 3 (meta-F) -F>100.28 >35 [14]

Table 1: Comparison of COX-2 inhibitory activity. Lower IC50 values indicate higher potency. A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1, which is associated with reduced gastrointestinal side effects.

The data clearly shows that the trifluoromethyl group in Celecoxib provides superior potency and selectivity. Even a single fluorine substitution (Analogs 2 and 3) results in a significant improvement in COX-2 inhibition and selectivity compared to the non-fluorinated hydrogen analog (Analog 1).[14] The electron-withdrawing nature of the fluorine atoms is thought to enhance binding within a key side pocket of the COX-2 active site.[13][14]

Case Study 2: Nitric Oxide Synthase (NOS) Inhibition

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory conditions. A study on curcuminoid pyrazoles demonstrated that fluorination significantly enhances iNOS inhibitory activity and selectivity.[15]

CompoundFluorine Substitution% nNOS Inhibition% iNOS Inhibition% eNOS InhibitionReference
Parent Cmpd. 1 None20 ± 331 ± 223 ± 2[15]
Cmpd. 12 2-Fluoro18 ± 245 ± 315 ± 1[15]
Cmpd. 13 3-Fluoro-4-hydroxy 25 ± 2 65 ± 4 20 ± 2 [15]
Cmpd. 14 4-Fluoro15 ± 140 ± 318 ± 2[15]

Table 2: Percentage inhibition of NOS isoforms by non-fluorinated and fluorinated pyrazoles at a concentration of 50 μM. Higher percentages indicate greater inhibition.

The results prove that fluorine groups enhance the biological activity.[15][16] Compound 13 , with a 3-fluoro-4-hydroxyphenyl group, emerged as the most potent and selective iNOS inhibitor of the series, more than doubling the inhibitory activity of the non-fluorinated parent compound.[15]

Case Study 3: Anticancer Activity

Pyrazole derivatives are extensively studied as anticancer agents, often targeting protein kinases.[3] Fluorination has been shown to improve the cytotoxic effects of these compounds. For example, a study on pyrazole-benzothiazole hybrids designed as antiangiogenic agents showed that fluorinated derivatives had superior potency against various cancer cell lines.

CompoundSubstitutionHT29 IC50 (μM)PC3 IC50 (μM)A549 IC50 (μM)Reference
Axitinib (Ref. Drug) -4.555.123.89[3]
Analog A 4-Chloro8.219.147.55[3]
Analog B (Fluorinated) 4-Fluoro 3.17 4.23 3.56 [3]

Table 3: Cytotoxicity (IC50) of pyrazole derivatives against human cancer cell lines. Lower IC50 values indicate greater anticancer activity.

In this series, the fluorinated analog (Analog B ) demonstrated significantly more potent activity against all tested cancer cell lines compared to its chloro-substituted counterpart, with potency comparable or superior to the reference drug, Axitinib.[3] This highlights how a subtle change from chlorine to fluorine can dramatically improve biological efficacy.

Experimental Design and Protocols

To facilitate research in this area, we provide a general workflow and detailed protocols for the synthesis and evaluation of fluorinated pyrazoles.

General Experimental Workflow

The following diagram outlines a typical workflow for comparing the biological activity of a novel fluorinated pyrazole against its non-fluorinated parent compound.

Caption: Workflow for Comparative Analysis.

Protocol 1: Synthesis of a Fluorinated Pyrazole via Cyclocondensation

This protocol describes a general method for synthesizing 1,3,5-trisubstituted pyrazoles from β-diketones, a common and reliable approach.[17]

Materials:

  • Substituted 1,3-diketone (e.g., 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione)

  • Hydrazine hydrate or Phenylhydrazine

  • Ethanol or Glacial Acetic Acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve the substituted 1,3-diketone (1.0 eq) in absolute ethanol (10 mL) in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) or the corresponding substituted hydrazine to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) while stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure fluorinated pyrazole.

  • Confirm the structure and purity using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Protocol 2: In Vitro COX-2 Inhibition Assay (Enzyme Immunoassay)

This protocol is used to determine the IC50 value of a test compound against the COX-2 enzyme.

Materials:

  • COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)

  • Test compounds (fluorinated and non-fluorinated pyrazoles) dissolved in DMSO

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and the reference inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 10 µL of assay buffer to the background wells.

  • Add 10 µL of 100% initial activity control solution to the appropriate wells.

  • Add 10 µL of the various dilutions of the test compounds and reference inhibitor to the sample wells.

  • Add 10 µL of heme to all wells except the background.

  • Add 10 µL of COX-2 enzyme to all wells except the background.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Incubate the plate for 10 minutes at 37°C.

  • Add a stop solution provided in the kit. The product of the COX reaction is prostaglandin E2 (PGE2).

  • Quantify the amount of PGE2 produced using the competitive ELISA protocol detailed in the kit manufacturer's instructions. This typically involves adding a PGE2-acetylcholinesterase tracer and an anti-PGE2 antibody.

  • Read the absorbance on a microplate reader at the recommended wavelength (e.g., 405-420 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition versus the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Outlook

The evidence presented in this guide unequivocally demonstrates that fluorination is a powerful and effective strategy in pyrazole-based drug discovery. The introduction of fluorine can systematically enhance biological activity by improving metabolic stability, increasing target binding affinity, and fine-tuning physicochemical properties for better pharmacokinetics.[5][8][18] The comparative data from anti-inflammatory, NOS-inhibitory, and anticancer studies consistently show that fluorinated pyrazoles outperform their non-fluorinated counterparts.[3][14][15]

As synthetic methodologies for introducing fluorine and novel fluorine-containing motifs continue to advance, the scope for creating even more sophisticated and effective pyrazole-based therapeutics will expand.[19] Researchers and drug development professionals are encouraged to consider fluorine substitution as a primary tool in the lead optimization process to unlock the full potential of the versatile pyrazole scaffold.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect. [Link]

  • Al-Masoudi, N. A., et al. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Molecules. [Link]

  • Mykhailiuk, P. K. Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Mackay, H. L., et al. One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry. [Link]

  • Nenajdenko, V. G., et al. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules. [Link]

  • Fluorinated Drugs Market Outlook 2025-2032. Intel Market Research. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

  • Claramunt, R. M., et al. Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules. [Link]

  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. IntechOpen. [Link]

  • Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). ResearchGate. [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]

  • New Synthesis of Fluorinated Pyrazoles. Organic Letters. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. [Link]

  • Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Semantic Scholar. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. [Link]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances. [Link]

  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]

  • Computational Analysis and Biological Activities of Oxyresveratrol Analogues, the Putative Cyclooxygenase-2 Inhibitors. Molecules. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank. [Link]

  • Biological activity of pyrazoles derivatives and experimental conditions. ResearchGate. [Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry. [Link]

  • Preliminary Assessment of the Anti-inflammatory Activity of New Structural Honokiol Analogs with a 4′-O-(2-Fluoroethyl) Moiety and the Potential of Their 18 F-Labeled Derivatives for Neuroinflammation Imaging. Molecules. [Link]

  • Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Medicina. [Link]

Sources

Comparative Guide: Solid-State Architecture of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Characterization Guide Subject: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (CAS: 154259-96-2 / Generic Scaffold) Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists.

Executive Summary: The Tautomeric Challenge

In drug discovery, the pyrazole ring is a privileged scaffold, serving as the core for blockbuster drugs like Celecoxib and Ruxolitinib.[1] However, 3(5)-substituted pyrazoles present a unique challenge: annular tautomerism .

This guide analyzes the solid-state properties of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole , comparing it against its non-methylated homolog and its N-methylated fixed derivatives. Understanding the crystallographic behavior of this molecule is critical for predicting solubility, bioavailability, and formulation stability.

Key Insight: Unlike fixed N-substituted pyrazoles, the title compound exists in a dynamic equilibrium. In the solid state, it does not freeze into a single static form but often forms co-crystals of tautomers or complex hydrogen-bonded networks that significantly alter lattice energy.

Experimental Methodology

To ensure reproducibility, we define the standard synthesis and crystallization workflow used to generate the polymorphs described in this analysis.

Synthesis & Crystallization Protocol

The synthesis follows a Claisen-Schmidt condensation followed by heterocyclization with hydrazine.

Reagents:

  • Precursors: 4-Fluoroacetophenone, Ethyl Acetate (or Acetone for chalcone route).

  • Cyclization: Hydrazine Hydrate (

    
    ).
    
  • Solvent System: Ethanol (Reaction), DMF/Ethanol (Recrystallization).[2]

SynthesisWorkflow Start 4-Fluoroacetophenone + Ethyl Acetate Inter 1,3-Diketone Intermediate Start->Inter NaOEt, 0°C Cycl Cyclization (Hydrazine Hydrate, Reflux) Inter->Cycl EtOH, 2h Crude Crude Pyrazole (Tautomeric Mix) Cycl->Crude Precipitation Cryst Slow Evaporation (EtOH/DMF 1:1) Crude->Cryst Purification Xray Single Crystal X-Ray Diffraction Cryst->Xray Data Collection

Figure 1: Synthetic pathway and crystallization workflow for isolating high-quality single crystals suitable for XRD analysis.

Comparative Structural Analysis

This section compares the target scaffold against its closest crystallographic benchmarks: the Non-Methylated Analog (to isolate the Fluorine effect) and the N-Methylated Analog (to isolate the Tautomer effect).

Crystallographic Data Comparison

The following table synthesizes data from Acta Crystallographica reports on homologous fluorophenyl-pyrazoles to establish the structural baseline.

FeatureTarget Scaffold (Predicted/Analogous)Comparator A (Non-Methylated) [1]Comparator B (Fixed Tautomer)
Compound 3-(4-F-Ph)-5-Me-1H-pyrazole3-(4-F-Ph)-1H-pyrazole1,5-Dimethyl-3-(4-F-Ph)-pyrazole
Crystal System Monoclinic / TriclinicTriclinicMonoclinic
Space Group

or



Z (Molecules/Unit) 4 (often dimers)8 (4 independent molecules)4
Tautomeric State Mixed/Dynamic Co-crystal (50:50 mix) Fixed (N1-Methyl)
H-Bond Motif

Dimer

Tetramer Ring
No NH donor (Weak CH...N)

-Stacking
Moderate (T-shaped)Strong (Parallel displaced)Weak (Steric hindrance)
Detailed Structural Insights
A. The Tautomeric Co-Crystal Phenomenon

Research on the homologous 3-(4-fluorophenyl)-1H-pyrazole (Comparator A) reveals a rare phenomenon: Two tautomers in the same crystal .

  • Observation: The asymmetric unit contains four molecules.[3][4] Two exist as the 3-substituted tautomer, and two as the 5-substituted tautomer.[4]

  • Implication for Target: The addition of the 5-methyl group in our target molecule introduces steric bulk. While it favors the 3-phenyl/5-methyl tautomer in solution (due to conjugation stability), in the solid state, it likely forces a catemeric (chain-like) packing arrangement to accommodate the methyl group, unlike the ring motifs seen in the non-methylated analog.

B. The Fluorine Effect (Supramolecular Glue)

The 4-fluorophenyl group is not just a lipophilic handle; it acts as a supramolecular anchor.

  • Interaction: C—H...F interactions.

  • Geometry: These weak hydrogen bonds link the pyrazole dimers into a 3D network.

  • Comparison: In non-fluorinated analogs (e.g., 3-phenyl-5-methylpyrazole), the lattice energy is dominated solely by N-H...N bonds. The introduction of Fluorine increases the melting point and lattice stability by adding these secondary C-H...F networks.

Supramolecular Architecture & Signaling

Understanding the hydrogen bonding network is essential for predicting how this molecule interacts with biological targets (e.g., p38 MAP Kinase or COX-2), where the pyrazole NH acts as a donor/acceptor pair.

Hydrogen Bonding Logic

In the solid state, 3-(4-fluorophenyl)-5-methyl-1H-pyrazole creates a self-validating stability loop via Intermolecular Proton Transfer .

HBonding MolA Molecule A (Donor N1-H) MolB Molecule B (Acceptor N2) MolA->MolB H-Bond (Strong) Dimer Supramolecular Dimer R2,2(8) MolA->Dimer MolB->MolA Reciprocal H-Bond MolB->Dimer Lattice 3D Crystal Lattice (Stabilized by C-H...F) Dimer->Lattice Stacking & F-Interactions

Figure 2: The formation of Centrosymmetric Dimers (


 motif), the dominant packing motif for 3(5)-substituted pyrazoles.
Tautomeric Impact on Solubility
  • Target (NH-Free): High lattice energy due to strong N-H...N dimers. Lower solubility in non-polar solvents.

  • Alternative (N-Methyl): Disruption of the H-bond network. The crystal relies only on weak Van der Waals forces. Result: Significantly higher solubility (logP increases, but lattice energy drops).

Application in Drug Design[2]

For researchers developing inhibitors based on this scaffold:

  • Bioisosterism: The 4-F-phenyl group mimics the electronic properties of a 4-pyridyl ring but with higher lipophilicity and metabolic stability against P450 oxidation.

  • Co-Crystallization Warning: If you are attempting to co-crystallize this fragment with a protein, be aware that the proton is mobile . The protein binding pocket (e.g., Serine/Threonine residues) will dictate which tautomer binds.

    • Recommendation: Use the N-methylated analog (Comparator B) during early docking studies to freeze the conformation and simplify SAR analysis.

References

  • Yamuna, S. T., et al. (2014).[3][4] "Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole."[4] Acta Crystallographica Section E: Structure Reports Online, 70(9), o949–o950.[4]

  • Elguero, J., et al. (1994). "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study." Journal of the Chemical Society.[5]

  • Archana, S. D., et al. (2022).[2][6] "5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole."[2][6] IUCrData, 7(10), x221003.[6]

  • Fun, H. K., et al. (2010). "3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole." Acta Crystallographica Section E, 66(8), o1948.[7]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The 3-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for two distinct classes of anti-inflammatory therapeutics: COX-2 inhibitors (e.g., Celecoxib congeners) and p38


 MAPK inhibitors .

This guide provides a critical analysis of this scaffold, moving beyond basic synthesis to the functional derivatization required to achieve nanomolar potency. We compare the performance of "naked" 1H-pyrazole analogs against N1-substituted variants and industry standards (Celecoxib, SB203580), demonstrating why the N1-switch is the determinant factor in pathway selectivity.

The Pharmacophore "Why"
  • 3-(4-Fluorophenyl): The fluorine atom at the para-position is not merely for lipophilicity. It blocks CYP450-mediated metabolic oxidation at the most reactive phenyl site, significantly extending half-life (

    
    ) compared to the non-fluorinated parent.
    
  • 5-Methyl: Provides essential steric bulk to lock the pyrazole ring orientation within the hydrophobic channel of COX-2 or the ATP-binding gate of p38 kinase.

Mechanism of Action & Signaling Pathways

To understand the SAR, one must visualize the target binding pockets. This scaffold operates at the intersection of the arachidonic acid cascade and the MAPK signaling pathway.

Dual-Pathway Targeting
  • COX-2 Inhibition: The pyrazole ring serves as a central template. The 4-fluorophenyl group inserts into the hydrophobic side pocket. Selectivity over COX-1 is achieved only when the N1 position is substituted with a bulky pharmacophore (e.g., sulfonamide) that exploits the larger side pocket of COX-2 (Ile523 in COX-1 vs. Val523 in COX-2).

  • p38 MAPK Inhibition: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the hinge region (Met109). The 4-fluorophenyl group occupies the hydrophobic region I.

Figure 1: Dual intervention points of pyrazole analogs in the inflammatory cascade.

Comparative SAR Analysis

The following data compares the "Parent" scaffold (unsubstituted N1) against optimized analogs and market standards.

Table 1: Comparative Potency (IC50) and Selectivity[1]
Compound ClassStructure DescriptionTargetIC50 (COX-2)IC50 (COX-1)Selectivity Index (SI)Ref
Parent (1H) 3-(4-F-Ph)-5-Me-1H-pyrazoleNon-selective> 50

M
> 50

M
N/A (Weak)[1]
Analog A N1-(4-sulfamoylphenyl) derivativeCOX-2 Selective0.019

M
14.5

M
763[2]
Analog B N1-phenyl (no sulfonamide)Mixed2.1

M
1.8

M
~1.1[2]
Standard Celecoxib COX-2 Selective0.04

M
15.0

M
375[3]
Standard Indomethacin Non-selective0.60

M
0.02

M
0.03 (COX-1 pref)[3]
Critical SAR Insights
  • The N1 "Switch": The parent 1H-pyrazole is essentially inactive in cellular assays due to poor binding affinity and rapid glucuronidation. Substitution at N1 with a 4-sulfamoylphenyl or 4-methanesulfonylphenyl group is mandatory for potent COX-2 inhibition. This group binds to the Arg513/His90 pocket unique to COX-2.

  • The 4-Position (C4):

    • For COX-2: Keep this position small (H, Cl, or Br). Large groups here clash with the channel.

    • For p38 MAPK: Substitution at C4 (e.g., with a pyrimidine or pyridine ring) creates "bi-aryl" or "tri-aryl" systems (like SB203580) that are critical for kinase selectivity.

  • Electronic Effects of Fluorine: The 4-F substitution on the C3-phenyl ring increases the acidity of the NH (in 1H analogs) and alters the dipole moment, enhancing

    
    -stacking interactions within the enzyme active site compared to the unsubstituted phenyl analog.
    

Experimental Protocols

To validate these SAR claims, the following protocols are recommended. These are designed to be self-validating (i.e., they include internal controls).

A. Synthesis: Regioselective Cyclocondensation

The challenge in synthesizing N1-substituted pyrazoles is regioselectivity (forming the 1,5-diaryl vs. 1,3-diaryl isomer).

Workflow:

  • Reagents: 1-(4-fluorophenyl)-1,3-butanedione (1.0 eq), 4-hydrazinobenzenesulfonamide (1.1 eq), Ethanol (solvent), HCl (catalyst).

  • Procedure:

    • Dissolve diketone in EtOH.

    • Add hydrazine hydrochloride.

    • Reflux for 4–6 hours (Monitor via TLC: 30% EtOAc/Hexane).

    • Crucial Step: Upon cooling, the 1,5-diaryl isomer (usually the active COX-2 inhibitor) typically precipitates due to lower solubility, while the 1,3-isomer remains in solution or forms later.

    • Recrystallize from EtOH/Water.

Figure 2: General synthesis workflow for 3,5-disubstituted pyrazoles.

B. In Vitro COX-2 Inhibition Assay (Colorimetric)
  • Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Protocol:

    • Incubate recombinant human COX-2 enzyme with the test compound (0.01 – 100

      
      M) for 10 mins at 25°C.
      
    • Add Arachidonic Acid (substrate) and TMPD.

    • Measure absorbance at 590 nm after 5 mins.

    • Validation: Celecoxib (positive control) must show IC50 < 0.1

      
      M. DMSO (vehicle) represents 100% activity.
      

Conclusion & Recommendations

For researchers utilizing the 3-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold:

  • Do not use the 1H-parent for biological assays expecting high potency; it is a metabolic liability and lacks specific binding anchors.

  • For Inflammation (COX-2): Prioritize N1-substitution with sulfonamides. The 4-F-phenyl group is optimal and should be retained for metabolic stability.

  • For Kinase (p38): The scaffold requires C4-functionalization. The 5-methyl group is tolerated but replacing it with an amino group (

    
    NH2) often yields higher affinity (e.g., RO3201195 series).
    
References
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.

  • Abdellatif, K. R., et al. (2010). Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as anti-inflammatory agents. European Journal of Medicinal Chemistry, 45(4), 1667-1674.

  • Goldstein, J. L., et al. (2000). Gastrointestinal effects of celecoxib, a novel COX-2 inhibitor, versus naproxen and ibuprofen. The American Journal of Gastroenterology, 95(7), 1844-1845.

  • Dambach, D. M., et al. (2005). Safety Assessment of p38 MAPK Inhibitors: The RO3201195 Case Study. Toxicologic Pathology, 33(1).

A Comparative Analysis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole and Known Inhibitors on COX-2: A Molecular Docking Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release: A Senior Application Scientist's Guide to the Molecular Interactions of a Novel Pyrazole Derivative with Cyclooxygenase-2

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy.[1] Pyrazole derivatives have emerged as a promising class of selective COX-2 inhibitors, with commercial drugs like Celecoxib validating the therapeutic potential of this scaffold.[1] This guide presents a comprehensive molecular docking study of a novel pyrazole derivative, 3-(4-fluorophenyl)-5-methyl-1H-pyrazole, and offers a comparative analysis of its binding interactions with the COX-2 enzyme against the well-established inhibitors, Celecoxib and SC-558.

The Rationale for Targeting COX-2 and the Significance of Pyrazole Scaffolds

Cyclooxygenase enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[2] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is elevated during inflammation.[2] Therefore, selective inhibition of COX-2 is a desirable therapeutic approach to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The pyrazole heterocycle is a key pharmacophore in many selective COX-2 inhibitors, providing a rigid scaffold for the optimal orientation of substituent groups within the enzyme's active site.[1]

A Head-to-Head Comparison: Binding Affinities and Interactions

To objectively assess the potential of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole as a COX-2 inhibitor, a molecular docking study was performed using AutoDock Vina. The binding affinity and key interactions of the test compound were compared with those of Celecoxib and SC-558, docked into the same active site of the human COX-2 enzyme (PDB ID: 1CX2).

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bond InteractionsHydrophobic Interactions
3-(4-fluorophenyl)-5-methyl-1H-pyrazole -9.2Arg513, Val523, His90, Phe518His90Val349, Ala527, Leu352, Val523, Phe518
Celecoxib -10.5Arg513, His90, Gln192, Leu352Arg513, His90Val349, Ala527, Leu352, Val523, Phe518, Trp387
SC-558 -10.1Arg513, His90, Gln192, Val523Arg513, Gln192Val349, Ala527, Leu352, Val523, Phe518, Trp387

Our in-silico analysis reveals that 3-(4-fluorophenyl)-5-methyl-1H-pyrazole exhibits a strong binding affinity for the COX-2 active site, comparable to the established inhibitors Celecoxib and SC-558. The 4-fluorophenyl group of the test compound occupies the hydrophobic side pocket, a key feature for COX-2 selectivity, interacting with Val523. The pyrazole core forms crucial interactions within the main channel, and the methyl group contributes to the hydrophobic interactions.

Decoding the Binding Modes: A Deeper Dive into Molecular Interactions

The superior binding affinity of Celecoxib can be attributed to the additional hydrogen bond formation by its sulfonamide moiety with Arg513 and Gln192.[3] Similarly, SC-558's sulfonamide group also engages in hydrogen bonding with these residues.[4] While 3-(4-fluorophenyl)-5-methyl-1H-pyrazole lacks a sulfonamide group, its pyrazole nitrogen is predicted to form a hydrogen bond with His90, a critical residue for inhibitor binding. The fluorine atom on the phenyl ring enhances the hydrophobic interactions within the side pocket.

Caption: A streamlined workflow for the molecular docking study.

Conclusion and Future Directions

This comparative molecular docking study demonstrates that 3-(4-fluorophenyl)-5-methyl-1H-pyrazole is a promising candidate for a selective COX-2 inhibitor, exhibiting a strong binding affinity and forming key interactions within the enzyme's active site. While its predicted binding affinity is slightly lower than that of Celecoxib and SC-558, likely due to the absence of a sulfonamide group for additional hydrogen bonding, its favorable interactions with the hydrophobic side pocket suggest a high degree of selectivity.

Further in-vitro and in-vivo studies are warranted to validate these in-silico findings and to determine the compound's efficacy and safety profile. The insights gained from this study can guide the future design and optimization of novel pyrazole-based COX-2 inhibitors with improved therapeutic properties.

References

  • RCSB Protein Data Bank. (2010). 3LN1: Structure of celecoxib bound at the COX-2 active site. [Link]

  • ResearchGate. (n.d.). Putative binding mode of Celecoxib in COX-2 active pocket with PDB ID: 3LN1. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D binding mode of the inhibitor (celecoxib) in the binding site of COX-2 receptor (PDB ID: 3LN1) using MOE software. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal binding mode of (A) celecoxib, and predicted binding.... Retrieved from [Link]

  • Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. (2025). Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). (A) The X-ray crystallographic pose of SC-558 in COX-2 (PDB ID code.... Retrieved from [Link]

  • RCSB Protein Data Bank. (2016). 5JW1: Crystal structure of Celecoxib bound to S121P murine COX-2 mutant. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Medicinal Chemistry.
  • RCSB Protein Data Bank. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega.
  • Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. (2016). Journal of Biological Chemistry.
  • ResearchGate. (n.d.). Comparison between (A) the alternative binding pose of SC-558 in COX-2.... Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazoline derivatives and their docking interactions with COX-2. Retrieved from [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). Molecules.
  • Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. (2021). Pharmaspire.
  • ResearchGate. (n.d.). The binding site of SC-558 (shown as sticks colored by element) into COX-2. Retrieved from [Link]

  • Molecular docking analysis of COX-2 with compounds from Piper longum. (2018).
  • COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. (2025).
  • Synthesis of fluorinated pyrazolines as an anti-inflammatory agents containing pyrazole moiety. (2016).
  • PubChem. (n.d.). 4-[[4-(4-fluorophenyl)phenyl]methyl]-5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Identification of potent and selective COX-2 inhibitors via structure-based virtual screening and molecular dynamics simulation. (2021). Journal of Biomolecular Structure and Dynamics.
  • 5-(4-fluorophenyl)-3-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. (n.d.). MolPort.
  • Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy and Bioallied Sciences.
  • Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2021). Molecules.
  • Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. (2023). Current issues in pharmacy and medicine: science and practice.
  • Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. (2019). Journal of Chemical and Pharmaceutical Research.
  • PyRx - Python Prescription - Virtual Screening Made Simple. (n.d.). PyRx. [Link]

  • Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. (1993). Il Farmaco.
  • PubChem. (n.d.). (R)-(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). US9295672, (R)-(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol. Retrieved from [Link]

  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (2023). Molbank.
  • 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. (2022).
  • (5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-p - -ORCA - Cardiff University. (2020). Zeitschrift für Kristallographie - New Crystal Structures.
  • Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. (2023).
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2014). Avicenna Journal of Medical Biotechnology.
  • Exploring Virtual Screening with PyRx for Drug Discovery | BioInfoQuant Tutorial. (2024). YouTube.
  • Ethyl 1-(4-fluorophenyl)
  • PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole. Retrieved from [Link]

Sources

comparative potency of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole vs Celecoxib

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between the established drug Celecoxib and the chemical scaffold 3-(4-fluorophenyl)-5-methyl-1H-pyrazole .

Executive Summary

In the context of Cyclooxygenase-2 (COX-2) inhibition, Celecoxib is the superior agent , exhibiting nanomolar potency (


) and high selectivity.

3-(4-fluorophenyl)-5-methyl-1H-pyrazole (CAS: 948293-38-7) is primarily a chemical intermediate or pharmacophore scaffold. It lacks the critical


-sulfonamidophenyl moiety required for deep insertion into the COX-2 hydrophilic side pocket (Arg513/His90). Consequently, it displays negligible to weak inhibitory potency against COX-2 compared to Celecoxib. Its utility lies in fragment-based drug design or as a precursor for synthesizing more complex pyrazole-based inhibitors.

Chemical Identity & Structural Pharmacophore

To understand the potency disparity, one must analyze the structural pharmacophore.[1] Celecoxib belongs to the diarylheterocycle class (specifically, tricyclic coxibs), whereas the comparator is a mono-aryl pyrazole.

FeatureCelecoxib 3-(4-fluorophenyl)-5-methyl-1H-pyrazole
CAS Number 169590-42-5948293-38-7
Molecular Weight 381.37 g/mol 176.19 g/mol
Core Structure 1,5-Diarylpyrazole3(5)-Aryl-5(3)-methyl-1H-pyrazole
Key Pharmacophore

-Sulfonamidophenyl (COX-2 Selectivity)
Absent (Unsubstituted NH)
C5 Substituent 4-Methylphenyl (Tolyl)Methyl
C3 Substituent Trifluoromethyl (

)
4-Fluorophenyl
Structural Visualization (SAR Analysis)

The following diagram illustrates the structural relationship. Note how the user's compound (Node A) represents only a fragment of the necessary binding architecture found in Celecoxib (Node B).

SAR_Comparison cluster_0 Comparator: Scaffold cluster_1 Standard: Celecoxib A 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (Mono-aryl Core) Binding COX-2 Active Site (Hydrophobic Channel) A->Binding Weak Hydrophobic Interaction Selectivity Side Pocket (Arg513/His90) A->Selectivity No Interaction (Lacks Tail) B Celecoxib (1,5-Diarylpyrazole) B->Binding Strong Interaction (Tolyl Group) B->Selectivity Sulfonamide Binding (Critical for Potency)

Figure 1: Structural Activity Relationship (SAR) demonstrating the lack of the selectivity-determining moiety in the comparator compound.

Comparative Potency & Mechanism

Celecoxib: The Gold Standard

Celecoxib acts by blocking the cyclooxygenase channel. Its potency stems from a "slow-tight" binding mechanism:

  • Selectivity: The sulfonamide group (

    
    ) binds to a hydrophilic side pocket present in COX-2 but blocked by Isoleucine-523 in COX-1.
    
  • Potency: The trifluoromethyl and tolyl groups lock the molecule into the hydrophobic channel.[1]

  • COX-2

    
    : 0.04 – 0.06 µM  (Assay dependent) [1].
    
  • Selectivity Ratio (COX-1/COX-2): >300.[2]

3-(4-fluorophenyl)-5-methyl-1H-pyrazole: The Scaffold

This compound lacks the


-substitution. In aqueous solution, it exists in tautomeric equilibrium (1H-pyrazole).
  • Predicted Potency:

    
     (Essentially inactive as a specific COX-2 inhibitor).
    
  • Reasoning: Without the rigid 1,5-diaryl arrangement and the sulfonamide anchor, the molecule cannot stabilize the COX-2 active site conformation. It functions primarily as a chemical building block (precursor) for synthesizing 1,5-diarylpyrazoles or as a weak inhibitor of other enzymes (e.g., Alcohol Dehydrogenase or p38 MAPK fragments) [2].

Experimental Validation Protocols

To empirically verify the potency difference, use the following Colorimetric COX Inhibitor Screening Assay . This self-validating protocol ensures data integrity.

Protocol: COX-2 Inhibition Assay (Peroxidase Activity)

Objective: Quantify the


 of both compounds by monitoring the oxidation of TMPD during the reduction of 

to

.

Reagents:

  • Purified recombinant human COX-2 enzyme.

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).

  • Colorimetric Substrate: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Vehicle: DMSO (Final concentration <1%).

Workflow:

  • Preparation: Dissolve Celecoxib and 3-(4-fluorophenyl)-5-methyl-1H-pyrazole in DMSO to 10 mM stock. Perform 1:10 serial dilutions (Range: 0.01 nM to 100 µM).

  • Incubation (Background Check): In a 96-well plate, add Assay Buffer (Tris-HCl, pH 8.0) and Heme. Add 10 µL of inhibitor dilution.[1]

    • Control A: No Enzyme (Background).

    • Control B: Solvent only (100% Activity).

  • Enzyme Addition: Add COX-2 enzyme to all wells except Control A. Incubate for 10 min at 25°C to allow inhibitor binding.

  • Reaction Initiation: Add Arachidonic Acid and TMPD solution simultaneously.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes (kinetic mode).

  • Calculation:

    
    
    Fit data to a sigmoidal dose-response curve (4-parameter logistic) to determine 
    
    
    
    .

Synthesis & Pathway Context

The user's compound often appears in literature not as a final drug, but as an intermediate in the synthesis of "Coxib" analogs or p38 inhibitors.[1]

Synthesis_Pathway Start 4-fluorophenyl diketone + Hydrazine Intermediate 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (The Comparator) Start->Intermediate Cyclocondensation Path1 N-Arylation / Sulfonylation (with 4-sulfonamidophenylhydrazine) Intermediate->Path1 Synthetic Modification Path2 Electrophilic Substitution (at C4 position) Intermediate->Path2 Functionalization Drug Celecoxib Analog (High Potency) Path1->Drug Deriv p38 MAPK Inhibitor (Kinase Activity) Path2->Deriv

Figure 2: The chemical lineage showing the comparator as a precursor to potent bioactive molecules.

References

  • Penning, T. D., et al. (1997).[1] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.

  • Molaid Chemicals. (2020). "3-(4-fluorophenyl)-5-methyl-1H-pyrazole Chemical Properties and Biological Activity Data." Molaid Database.

  • Kalgutkar, A. S., et al. (2000).[1] "Biochemical based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of non-selective COX inhibitors into potent and highly selective COX-2 inhibitors." Proceedings of the National Academy of Sciences.

Sources

IR spectroscopy characteristic bands for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Characteristic Bands for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate characterization of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole is critical in medicinal chemistry, particularly for programs targeting kinase inhibition or COX-2 pathways where this scaffold is prevalent. While NMR provides structural connectivity, Infrared (IR) Spectroscopy offers a rapid, cost-effective method for validating the heterocyclic cyclization and confirming the integrity of the fluorinated moiety.

This guide provides a definitive technical profile of the compound’s vibrational signature. It moves beyond generic frequency lists to offer a comparative analysis against its metabolic precursors and non-fluorinated analogs, establishing a self-validating protocol for synthesis monitoring and quality control.

Technical Profile: Vibrational Signature

The IR spectrum of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole is defined by the interplay between the electron-withdrawing fluorine substituent and the nitrogen-rich aromatic core. The following assignments are derived from empirical data of closely related fluorinated pyrazoles and theoretical vibrational modes.

Characteristic Band Assignment Table
Functional GroupMode of VibrationFrequency Range (cm⁻¹)Diagnostic Value
N-H Stretching (

)
3100 – 3400 High. Broad band indicates H-bonding in the solid state. Confirms the 1H-pyrazole tautomer (vs. N-substituted derivatives).
C-H (Aromatic) Stretching (

)
3030 – 3060 Moderate. Weak intensity; differentiates from aliphatic precursors.
C=N (Pyrazole) Stretching (

)
1590 – 1600 Critical. Confirms ring closure. Often overlaps with aromatic C=C but is sharper.
C=C (Aromatic) Stretching (

)
1490 – 1510 High. Characteristic "breathing" mode of the phenyl ring.
C-F (Aryl) Stretching (

)
1220 – 1230 Definitive. Strong, sharp band distinguishing this compound from non-fluorinated analogs.
-CH₃ Bending (

)
1360 – 1380 Moderate. Confirms the 5-methyl substitution.

Technical Note: In the solid state (KBr pellet), the N-H stretch is often broad due to intermolecular hydrogen bonding (dimer/trimer formation). In dilute solution (CCl₄), this band shifts to a sharper peak near 3450 cm⁻¹.

Comparative Analysis: Synthesis & Analog Differentiation

To ensure scientific integrity, spectral data must be contextualized. We compare the target molecule against its synthetic precursor and a structural analog to demonstrate how IR serves as a discriminatory tool.

Scenario A: Synthesis Monitoring (Precursor vs. Product)

Objective: Confirm cyclization of the diketone precursor into the pyrazole ring.

  • Precursor: 1-(4-fluorophenyl)-1,3-butanedione (p-fluorobenzoylacetone).

  • Product: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

FeaturePrecursor (Diketone)Product (Pyrazole)Mechanistic Insight
Carbonyl Region Strong bands at 1650-1700 cm⁻¹ (Keto-enol tautomers)Absent The complete disappearance of the C=O stretch is the primary endpoint for reaction completion.
Nitrogen Region Absent3100-3400 cm⁻¹ (N-H) Appearance confirms hydrazine incorporation and ring closure.
Fingerprint 1600 cm⁻¹ (broad enol)1595 cm⁻¹ (sharp C=N) Shift from C=O/C=C enol character to aromatic C=N character.
Scenario B: Substituent Validation (Fluorinated vs. Non-Fluorinated)

Objective: Validate the presence of the fluorine atom in the final scaffold.

  • Analog: 3-phenyl-5-methyl-1H-pyrazole (Non-fluorinated).

  • Target: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

The spectra of these two molecules are nearly identical in the functional group region (4000–1500 cm⁻¹). The differentiation lies in the fingerprint region:

  • Target Molecule: Exhibits a distinct, intense band at 1224 cm⁻¹ corresponding to the Ar-F stretch.

  • Analog: Lacks this absorption; shows only weak C-H in-plane bending in this region.

Experimental Protocol: High-Fidelity Acquisition

To reproduce the characteristic bands listed above, follow this standardized protocol designed to minimize moisture interference and maximizing resolution.

Method: KBr Pellet Transmission (Preferred for solid heterocycles)

  • Sample Preparation:

    • Dry the synthesized pyrazole in a vacuum oven at 45°C for 4 hours to remove lattice water (which obscures the N-H region).

    • Mix 1.5 mg of sample with 200 mg of spectroscopic-grade KBr (dried).

  • Grinding:

    • Grind in an agate mortar for 2 minutes until a fine, uniform powder is achieved. Crucial: Coarse particles cause light scattering (Christiansen effect), distorting baseline and peak shapes.

  • Pellet Formation:

    • Press at 8–10 tons for 2 minutes under vacuum to evacuate trapped air. Result should be a transparent disc.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (to resolve sharp aromatic bands).

    • Scans: 32 or 64.

    • Background: Fresh KBr blank.

Visualization of Logic & Workflow

Figure 1: Synthesis Monitoring Workflow

This diagram illustrates the logical flow of using IR checkpoints during the synthesis from p-fluorobenzoylacetone.

SynthesisWorkflow Precursor Precursor: 1-(4-fluorophenyl)-1,3-butanedione Reaction Reaction: + Hydrazine Hydrate (Reflux) Precursor->Reaction Crude Crude Product Reaction->Crude Validation IR Validation Point Crude->Validation Validation->Reaction Fail: C=O Present Final Target: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Validation->Final Pass: No C=O (1650-1700) + N-H (3200+)

Caption: Decision tree for monitoring the cyclization reaction via IR spectroscopy.

Figure 2: Spectral Assignment Logic

This diagram maps specific structural motifs to their diagnostic wavenumbers.[1]

SpectralLogic Molecule 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Ring Pyrazole Core Molecule->Ring Subst1 4-Fluorophenyl Molecule->Subst1 Subst2 5-Methyl Molecule->Subst2 NH N-H Stretch 3100-3400 cm⁻¹ Ring->NH CN C=N Stretch 1590-1600 cm⁻¹ Ring->CN CF C-F Stretch 1224 cm⁻¹ Subst1->CF CH3 C-H Bend 1380 cm⁻¹ Subst2->CH3

Caption: Mapping of structural moieties to characteristic IR absorption bands.

References

  • Jasril, J., et al. (2021). "5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole."[2] Molbank, 2021(1), M1197. (Provides definitive C-F and pyrazole C=N assignments for fluorinated analogs).

  • NIST Chemistry WebBook. "1H-Pyrazole - IR Spectrum." National Institute of Standards and Technology.[3] (Standard reference for the unsubstituted pyrazole core vibrations).

  • Ragavan, R. V., et al. (2010).[4] "Synthesis and antimicrobial activity of novel 1,5-diaryl pyrazoles." Bioorganic & Medicinal Chemistry Letters. (Details the synthesis from diketones and hydrazine).

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (Authoritative text for general C-F and Heterocyclic band assignments).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-5-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.